Lumateperone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIHACBCFLJET-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201101217 | |
| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313369-37-8, 313368-91-1 | |
| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313369-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumateperone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313368911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumateperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUMATEPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BSQ12069 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lumateperone's Mechanism of Action in Schizophrenia: A Technical Guide
Introduction
Lumateperone is a novel second-generation atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][2] Developed by Intra-Cellular Therapies, it represents a significant advancement in psychopharmacology due to its unique and multifaceted mechanism of action that simultaneously modulates the serotonergic, dopaminergic, and glutamatergic neurotransmitter systems.[1][2][3] This distinct pharmacological profile distinguishes it from previous antipsychotics, offering a promising therapeutic option with a favorable safety and tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and metabolic disturbances.[2][4] This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Pharmacological Actions
This compound's therapeutic effects in schizophrenia are attributed to its combined activity at several key neural targets. It acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, a dopamine D1 receptor-dependent modulator of glutamate, and an inhibitor of the serotonin transporter (SERT).[5]
Serotonergic System Modulation
A primary feature of this compound is its potent and selective antagonism of the serotonin 5-HT2A receptor.[6] It possesses a very high binding affinity for this receptor, which is approximately 60 times greater than its affinity for the dopamine D2 receptor.[2][4] This high 5-HT2A to D2 affinity ratio is a hallmark of atypical antipsychotics and is strongly associated with a reduced risk of EPS.[6][7]
Additionally, this compound exhibits moderate affinity for the serotonin transporter (SERT), acting as a reuptake inhibitor.[1][7] This action, similar to that of selective serotonin reuptake inhibitors (SSRIs), is believed to contribute to its efficacy against the negative and depressive symptoms of schizophrenia.[1][6]
Dopaminergic System Modulation
This compound's interaction with the dopamine system is unique. It acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors.[1][5][8] This dual action allows for a fine-tuned modulation of dopamine signaling.[6] As a presynaptic partial agonist, it helps to reduce dopamine release, while its postsynaptic antagonism blocks the effects of excess dopamine.[3][6] This mechanism is thought to contribute to its antipsychotic efficacy at a lower level of D2 receptor occupancy (around 40%) compared to the 60-80% typically required for other antipsychotics, which likely underlies its low incidence of EPS and hyperprolactinemia.[4][9][10] The drug also shows a preference for D2 receptors in the mesolimbic and mesocortical pathways over the nigrostriatal pathway, further contributing to its favorable motor side-effect profile.[6][7]
Glutamatergic System Modulation
This compound is the first antipsychotic demonstrated to indirectly enhance glutamatergic neurotransmission, specifically through N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This effect is mediated through its activity at dopamine D1 receptors.[5][11] By stimulating D1 receptors, this compound promotes the phosphorylation of the GluN2B subunit of the NMDA receptor, which can help restore normal glutamatergic function.[5][6][11] Since deficits in NMDA receptor-mediated signaling are linked to the cognitive and negative symptoms of schizophrenia, this mechanism may be crucial for this compound's broad spectrum of efficacy.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interaction with various neural targets.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Serotonin 5-HT2A | 0.54 | [2][3][7] |
| Dopamine D2 | 32 | [2][3][7][11] |
| Dopamine D1 | 52 | [2][3] |
| Serotonin Transporter (SERT) | 33 - 62 | [2][3][7] |
| Dopamine D4 | 39.7 - 104 | [7][11] |
| Alpha-1b Adrenergic | 36.9 | [7][11] |
| Alpha-1 Adrenergic | 73 | [2] |
| Serotonin 5-HT2C | 173 | [2] |
| Histamine H1 | > 1000 |[2] |
Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Receptor and Transporter Occupancy of this compound in Humans
| Target | Dose | Occupancy (%) | Brain Region | Reference |
|---|---|---|---|---|
| Serotonin 5-HT2A | 10 mg | > 80% | Cortex | [2][12] |
| Dopamine D2 | 10 mg | ~12% | Striatum | [12] |
| Dopamine D2 | 40 mg | Up to 39% | Striatum | [12] |
| Dopamine D2 | 42 mg (therapeutic dose) | ~40% | Striatum | [9] |
| Serotonin Transporter (SERT) | 40 mg | 8% - 33% | Striatum |[2] |
Key Experimental Methodologies
The pharmacological profile of this compound has been characterized using standard, rigorous experimental protocols.
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.[13] The general protocol for a competition binding assay is as follows:
-
Receptor Preparation: Cell membranes expressing the target receptor of interest (e.g., 5-HT2A, D2) are prepared from cell cultures or animal brain tissue. The total protein concentration is quantified using a standard method like a BCA or Bradford assay.[13]
-
Assay Setup: A series of reaction tubes are prepared. Each tube contains the receptor preparation, a fixed concentration of a specific radioligand (a radioactively labeled molecule known to bind to the target receptor), and a binding buffer.[13]
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes. A set of control tubes for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand to saturate all specific binding sites) are also prepared.[13]
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.[13]
-
Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through a glass fiber filter that traps the cell membranes.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Experimental Protocol: Positron Emission Tomography (PET) for Receptor Occupancy
In vivo receptor occupancy is measured in living subjects using Positron Emission Tomography (PET), a non-invasive imaging technique.[14][15]
-
Subject Enrollment: Healthy volunteers or patients with schizophrenia are recruited for the study.[14]
-
Baseline PET Scan: Each subject undergoes an initial PET scan to measure the baseline availability of the target receptor. This involves injecting a small amount of a specific PET radiotracer that binds to the target receptor (e.g., a tracer for D2 receptors). The scanner detects the radiation emitted, allowing for the quantification of receptor density in various brain regions.[14][15][16]
-
Drug Administration: The subject is then administered a single dose or multiple doses of the study drug (this compound).[14][15]
-
Post-Drug PET Scan: After a specific time to allow for drug absorption and distribution to the brain, a second PET scan is performed using the same radiotracer.[14][15]
-
Data Analysis and Occupancy Calculation: The PET images from the baseline and post-drug scans are analyzed. The reduction in the radiotracer's specific binding in the post-drug scan compared to the baseline scan is used to calculate the percentage of receptors occupied by the drug.[14] The receptor occupancy (RO) is typically calculated as: RO (%) = [(Binding at Baseline - Binding Post-Drug) / Binding at Baseline] x 100
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams of Mechanisms and Protocols
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review [mdpi.com]
- 8. sosjournals.s3.amazonaws.com [sosjournals.s3.amazonaws.com]
- 9. academic.oup.com [academic.oup.com]
- 10. SMPDB [smpdb.ca]
- 11. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estimation of target occupancy in repeated dosing design studies using positron emission tomography: Biases due to target upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PET Mapping of Receptor Occupancy Using Joint Direct Parametric Reconstruction | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
The Pharmacological Profile of Lumateperone Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumateperone tosylate, an atypical antipsychotic, presents a unique pharmacological profile characterized by its multi-target engagement of key neurotransmitter systems implicated in psychiatric disorders. This document provides an in-depth technical overview of this compound's mechanism of action, receptor binding affinities, and pharmacokinetic and pharmacodynamic properties. Through a synthesis of preclinical and clinical data, this guide aims to offer a comprehensive resource for professionals in the field of neuroscience and drug development. All quantitative data are summarized in structured tables for comparative analysis, and key mechanisms and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a novel second-generation antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is attributed to a distinct mechanism of action that involves simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1][3][4] This multifaceted approach distinguishes it from other antipsychotic agents and is associated with a favorable safety and tolerability profile, particularly concerning extrapyramidal symptoms and metabolic disturbances.[1][5]
Mechanism of Action
This compound's pharmacological activity is complex, involving interactions with multiple receptors and transporters. The primary mechanisms include potent serotonin 5-HT2A receptor antagonism, unique dopamine D2 receptor modulation, and effects on the serotonin transporter (SERT) and glutamatergic system.[1][3][4]
Serotonergic System Modulation
A defining feature of this compound is its high-affinity antagonism of the serotonin 5-HT2A receptor, with a binding affinity (Ki) of 0.54 nM.[1][6] This potent blockade is approximately 60 times higher than its affinity for dopamine D2 receptors.[2][7] This high 5-HT2A to D2 receptor affinity ratio is thought to contribute to its low risk of extrapyramidal symptoms.[6] Furthermore, this compound acts as an inhibitor of the serotonin transporter (SERT), which may contribute to its antidepressant effects and efficacy against the negative symptoms of schizophrenia.[6][8]
Dopaminergic System Modulation
This compound exhibits a novel dual-action mechanism at dopamine D2 receptors. It functions as a presynaptic partial agonist and a postsynaptic antagonist.[3][5][9] This dual activity allows for a reduction in presynaptic dopamine release while simultaneously blocking postsynaptic dopamine signaling, leading to a marked decrease in dopaminergic activity without the need for high receptor occupancy.[3][10] this compound demonstrates moderate affinity for D2 receptors (Ki = 32 nM) and also interacts with D1 receptors (Ki = 52 nM).[1] The lower D2 receptor occupancy (around 39-40%) compared to typical antipsychotics (60-80%) likely contributes to its favorable side effect profile.[7]
Glutamatergic System Modulation
This compound indirectly modulates the glutamatergic system.[4] Through its interaction with D1 receptors, it promotes the phosphorylation of the GluN2B subunit of the NMDA receptor, which can enhance NMDA receptor function.[3][7] This is significant as NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia.[3] this compound has also been shown to increase both NMDA and AMPA receptor-mediated neurotransmission.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound tosylate, providing a clear comparison of its binding affinities and pharmacokinetic properties.
Table 1: Receptor and Transporter Binding Affinities (Ki)
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |
| Serotonin 5-HT2A | 0.54 | [1][6] |
| Dopamine D2 | 32 | [1] |
| Dopamine D1 | 52 | [1] |
| Serotonin Transporter (SERT) | 62 | [1][6] |
| Dopamine D4 | 39.7 - 104 | [11] |
| Alpha-1 Adrenergic | 73 | [1] |
| Serotonin 5-HT2C | 173 | [1] |
| Histamine H1 | >1000 | [1] |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [2][7] |
| Terminal Elimination Half-life | 18 hours | [2][7] |
| Oral Bioavailability | 4.4% | [3] |
| Protein Binding | 97.4% | [3] |
| Steady-State Achievement | ~5 days | [3] |
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for a clinical trial of this compound.
Caption: Signaling pathways of this compound.
Caption: Generalized workflow for a this compound Phase 3 clinical trial.
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various receptors and transporters.
-
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the target human receptor (e.g., 5-HT2A, D2) or from brain tissue are prepared.
-
Radioligand Incubation: A specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
-
In Vivo Receptor Occupancy Studies (Positron Emission Tomography - PET)
-
Objective: To measure the extent to which this compound occupies its target receptors in the living brain at therapeutic doses.
-
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with schizophrenia are recruited.
-
Radiotracer Administration: A radiotracer that specifically binds to the target receptor (e.g., [11C]raclopride for D2 receptors) is injected intravenously.
-
PET Scanning: The distribution of the radiotracer in the brain is measured using a PET scanner before and after administration of a single oral dose of this compound.
-
Data Analysis: The reduction in radiotracer binding after this compound administration is used to calculate the percentage of receptor occupancy.[12]
-
Phase 3 Clinical Trial for Schizophrenia (Generalized Protocol)
-
Objective: To evaluate the efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia.[13]
-
Design: A multicenter, randomized, double-blind, placebo-controlled trial.[13]
-
Participants: Adults aged 18-60 years with a diagnosis of schizophrenia experiencing an acute psychotic episode.[13]
-
Interventions: Patients are typically randomized to receive a fixed dose of this compound (e.g., 42 mg/day), a different dose or an active comparator (e.g., risperidone), or placebo, administered orally once daily for a specified duration (e.g., 4 weeks).[13]
-
Primary Efficacy Endpoint: The primary outcome is the change from baseline to the end of treatment in the total score on the Positive and Negative Syndrome Scale (PANSS).[13]
-
Secondary Efficacy Endpoints: Key secondary measures often include the Clinical Global Impression-Severity (CGI-S) score, PANSS subscale scores, and measures of social functioning.[13]
-
Safety Assessments: Safety and tolerability are monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[12]
Conclusion
This compound tosylate possesses a distinctive and complex pharmacological profile that differentiates it from other antipsychotic agents. Its potent 5-HT2A antagonism, combined with a unique dual-action at D2 receptors and modulation of the serotonin and glutamate systems, provides a novel therapeutic approach for the management of schizophrenia and other psychiatric disorders. The lower D2 receptor occupancy at clinically effective doses likely underlies its favorable safety profile, particularly the reduced incidence of extrapyramidal symptoms. This in-depth guide, with its consolidated data and visual representations, serves as a valuable technical resource for the scientific and drug development communities. Further research will continue to elucidate the full clinical potential of this innovative molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. This compound tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 5. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review | MDPI [mdpi.com]
- 10. SMPDB [smpdb.ca]
- 11. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine D2 receptor occupancy of this compound (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound for Treatment of Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Lumateperone's Binding Affinity for 5-HT2A and D2 Receptors: A Technical Guide
Introduction
Lumateperone is a novel, first-in-class atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is attributed to a unique and complex mechanism of action that involves the simultaneous modulation of serotonergic, dopaminergic, and glutamatergic neurotransmission.[3][4][5] A defining characteristic of this compound's pharmacological profile is its distinct binding affinity for the serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. This guide provides an in-depth technical overview of this binding profile, the experimental methods used for its characterization, and the associated signaling pathways.
Receptor Binding Profile
This compound exhibits a high affinity for the serotonin 5-HT2A receptor and a moderate affinity for the dopamine D2 receptor.[4][5][6] This translates to a significantly high 5-HT2A to D2 affinity ratio, approximately 60-fold, which is greater than that of other second-generation antipsychotics like risperidone (B510) and olanzapine.[1][4][7] This profile is believed to contribute to its potent antipsychotic effects with a reduced risk of extrapyramidal symptoms (EPS).[4][8]
Quantitative Binding Affinity Data
The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The table below summarizes the in vitro binding affinities of this compound for key central nervous system receptors.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin 5-HT2A | 0.54 | [2][4][5][7][9] |
| Dopamine D2 | 32 | [5][7][9][10] |
| Serotonin Transporter (SERT) | 33 - 62 | [7][8][9] |
| Dopamine D1 | 41 - 52 | [5][9][10] |
| Dopamine D4 | 39.7 - 104 | [8] |
| Alpha-1A/1B Adrenergic | < 100 | [6][10] |
| Muscarinic Receptors (M1-5) | > 1000 | [10] |
| Histamine H1 | > 1000 | [5] |
Mechanism of Action and Signaling Pathways
This compound's clinical effects are mediated by its interactions with the 5-HT2A and D2 receptor signaling cascades.
Serotonin 5-HT2A Receptor Antagonism
This compound is a potent 5-HT2A receptor antagonist.[2][8][9] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway. Antagonism by this compound blocks the downstream signaling cascade initiated by serotonin, which is implicated in the negative symptoms and cognitive deficits of schizophrenia.[11]
Dopamine D2 Receptor Modulation
At the D2 receptor, this compound acts as a presynaptic partial agonist and a postsynaptic antagonist.[4][6][8][12] The D2 receptor couples to the Gi/o signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Postsynaptic antagonism in mesolimbic pathways is thought to reduce the positive symptoms of schizophrenia. Concurrently, presynaptic partial agonism acts as a feedback mechanism to modulate dopamine release, potentially contributing to a lower incidence of EPS.[13]
Experimental Protocols: Radioligand Binding Assay
The binding affinities (Ki) of this compound are determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand from its receptor.
General Methodology
-
Membrane Preparation : Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT2A or D2 receptors) are prepared from cultured cells or tissue homogenates through differential centrifugation.[14] The final membrane pellet is resuspended in an appropriate assay buffer.
-
Competitive Binding Assay :
-
Incubation : A fixed concentration of a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).[15][16][17]
-
Controls : The assay includes wells to measure:
-
Total Binding : Radioligand and membranes only.
-
Non-specific Binding (NSB) : Radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
-
Equilibrium : The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation and Counting :
-
Filtration : The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.[14] The filters are washed with ice-cold buffer to remove any remaining unbound ligand.
-
Scintillation Counting : The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis :
-
Specific Binding : Calculated by subtracting non-specific binding from total binding.
-
IC50 Determination : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[16]
-
Clinical Implications of the Binding Profile
The unique binding characteristics of this compound are central to its clinical profile, offering potent efficacy with an improved safety and tolerability profile compared to other antipsychotics.
-
High 5-HT2A Affinity : Potent antagonism at 5-HT2A receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and a low risk of EPS.[8][11]
-
Moderate D2 Affinity : Unlike typical antipsychotics that require high (>60-80%) D2 receptor occupancy for efficacy, this compound achieves its antipsychotic effect at a lower occupancy of around 39-40%.[1][11] This moderate occupancy of D2 receptors in the striatum is a key factor in the low incidence of motor side effects (EPS) and hyperprolactinemia.[1][8]
-
Low Off-Target Binding : this compound has a low affinity for histaminergic H1 and muscarinic M1 receptors, which is associated with a lower risk of side effects like weight gain, sedation, and anticholinergic effects.[7][18]
Conclusion
This compound's distinct receptor binding profile, characterized by high-affinity antagonism of 5-HT2A receptors and moderate occupancy of D2 receptors, represents a significant evolution in the pharmacology of antipsychotic agents. This profile, quantified through established in vitro radioligand binding assays, provides a strong rationale for its observed clinical efficacy in treating schizophrenia and bipolar depression while maintaining a favorable safety profile with a low incidence of extrapyramidal and metabolic side effects. This targeted receptor interaction makes this compound a valuable therapeutic option in the management of serious mental illness.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. community.the-hospitalist.org [community.the-hospitalist.org]
- 8. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of this compound in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caplytahcp.com [caplytahcp.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. SMPDB [smpdb.ca]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. benchchem.com [benchchem.com]
- 17. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Illuminating Hope for Mental Health: A Drug Review on this compound - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Lumateperone: A Technical Guide
Introduction:
Lumateperone (also known as ITI-007) is a novel, first-in-class antipsychotic agent with a unique and complex pharmacological profile that distinguishes it from other second-generation antipsychotics.[1][2][3] Its mechanism of action involves the simultaneous modulation of serotonergic, dopaminergic, and glutamatergic neurotransmitter systems, which are all implicated in the pathophysiology of serious mental illnesses like schizophrenia.[4][5] Preclinical animal studies have been instrumental in elucidating this multifaceted mechanism and establishing the foundation for its therapeutic potential. This document provides a detailed overview of the core preclinical findings, focusing on quantitative data from binding and occupancy studies, the experimental protocols used, and the key signaling pathways involved. This compound acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, and an inhibitor of the serotonin transporter (SERT).[6][7][8] Furthermore, it indirectly modulates glutamate (B1630785) receptor function, a feature that may contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[1][9]
Quantitative Data Presentation
The efficacy profile of this compound is rooted in its distinct receptor binding and occupancy characteristics. The following tables summarize key quantitative data from in vitro and in vivo preclinical and human PET studies.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
This table outlines the binding affinity of this compound for various key neurotransmitter receptors and transporters. A lower Ki value indicates a higher binding affinity.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |
| Serotonin 5-HT2A | 0.54 | [8][10] |
| Dopamine D2 | 32 | [7][8] |
| Dopamine D1 | 52 | [8] |
| Serotonin Transporter (SERT) | 16 - 62 | [10] |
| Dopamine D4 | 39.7 - 104 | [6] |
| Alpha-1b Adrenergic | 36.9 | [6] |
| Alpha-1 Adrenergic | 73 | [1][8] |
| 5-HT2C | 173 | [1][8] |
| Histamine H1 | >1000 | [1][8] |
Notably, this compound displays a 60-fold higher affinity for the serotonin 5-HT2A receptor compared to the dopamine D2 receptor, a key feature distinguishing it from many other atypical antipsychotics.[9][11]
Table 2: In Vivo Receptor/Transporter Occupancy
This table presents data from Positron Emission Tomography (PET) studies, which measure the percentage of receptors or transporters occupied by this compound at given doses in living subjects.
| Target | Species/Subject | Dose | Occupancy (%) | Reference |
| 5-HT2A Receptors | Healthy Volunteers | 10 mg (single dose) | >80% | [1][12] |
| Striatal D2 Receptors | Healthy Volunteers | 10 mg (single dose) | ~12% | [1][7][12][13] |
| Striatal D2 Receptors | Healthy Volunteers | 40 mg (single dose) | Up to 39% | [1][7][13] |
| Striatal Serotonin Transporter | Healthy Volunteers | 40 mg (single dose) | Up to 33% | [1][13] |
| Dorsal Striatal D2 Receptors | Schizophrenia Patients | 60 mg (daily) | ~39% (peak) | [1][7][12][13] |
This relatively low D2 receptor occupancy at a clinically effective dose is hypothesized to contribute to this compound's favorable safety profile, particularly the low incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia.[7][12]
Experimental Protocols
The quantitative data presented above were generated using a range of standard and advanced pharmacological and behavioral assays.
Radioligand Displacement Assays
-
Objective: To determine the in vitro binding affinity (Ki) of this compound for various receptors and transporters.
-
Methodology:
-
Preparation: Membranes from cells expressing the specific human receptor of interest (e.g., 5-HT2A, D2) or from brain tissue are prepared.
-
Incubation: These membranes are incubated with a specific radioligand (a radioactive molecule that is known to bind to the target) at a fixed concentration.
-
Competition: Increasing concentrations of this compound are added to the incubation mixture. This compound competes with the radioligand for binding to the target receptor.
-
Measurement: After incubation, the bound and free radioligand are separated. The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[8]
-
Positron Emission Tomography (PET) Imaging
-
Objective: To measure in vivo receptor occupancy in the brain of living subjects (healthy volunteers and patients with schizophrenia).
-
Methodology:
-
Radiotracer: A specific radiotracer, such as [¹¹C]-raclopride for dopamine D2 receptors, is administered intravenously.[12]
-
Imaging: The subject is placed in a PET scanner, which detects the positrons emitted by the decaying radiotracer. This allows for the quantification of radiotracer binding in specific brain regions (e.g., striatum).
-
Baseline Scan: A baseline PET scan is conducted before the administration of this compound to measure the total available receptors.
-
Post-Dose Scan: After oral administration of this compound, subsequent PET scans are performed at various time points.
-
Analysis: The reduction in radiotracer binding after this compound administration, compared to the baseline scan, is used to calculate the percentage of receptor occupancy by the drug. Plasma concentrations of this compound and its metabolites are also measured to correlate with occupancy levels.[12]
-
Animal Models of Antipsychotic-like Activity
-
Objective: To assess the functional antipsychotic-like and antidepressant-like effects of this compound in vivo.
-
Methodology (Example: 5-HT2A Antagonism Model):
-
Model: The 2,5-dimethoxy-4-iodoamphetamine (DOI)-induced head-twitch response in mice is a classic behavioral model used to screen for 5-HT2A receptor antagonist activity. DOI is a potent 5-HT2A agonist that reliably produces a characteristic head-twitch behavior.
-
Procedure: Mice are pre-treated with an oral dose of this compound (e.g., 0.09 mg/kg) or a vehicle control.[1]
-
Challenge: After a set period, the mice are administered DOI.
-
Observation: The frequency of head-twitch behaviors is observed and counted for a defined period.
-
Outcome: A significant reduction in the number of head-twitches in the this compound-treated group compared to the vehicle group indicates functional 5-HT2A receptor antagonism.[1]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are derived from its synergistic modulation of three critical neurotransmitter systems.
Dopaminergic Modulation
This compound acts as a Dopamine Phosphoprotein Modulator (DPPM).[7] It exhibits a unique dual action at the D2 receptor: it is a partial agonist at presynaptic autoreceptors and an antagonist at postsynaptic receptors.[2][7][11] This mechanism is thought to stabilize dopaminergic neurotransmission, reducing dopamine release in hyperdopaminergic states (like the mesolimbic pathway in psychosis) without completely blocking postsynaptic receptors, thereby sparing motor pathways.[9][11]
Caption: this compound's dual action at presynaptic and postsynaptic D2 receptors.
Serotonergic and Glutamatergic Crosstalk
This compound is a potent 5-HT2A receptor antagonist. In cortical regions, 5-HT2A receptors exert a braking effect on downstream dopamine and glutamate release. By blocking these receptors, this compound facilitates the release of these neurotransmitters in specific brain regions like the prefrontal cortex. This action is complemented by its stimulation of D1 receptors, which leads to the phosphorylation of the GluN2B subunit of NMDA receptors and activation of the mTOR signaling pathway, ultimately enhancing both NMDA and AMPA receptor-mediated glutamatergic transmission.[1][2][5][9] This enhancement of glutamatergic activity is believed to contribute to improvements in cognitive and negative symptoms.
Caption: this compound enhances glutamate signaling via D1 and 5-HT2A pathways.
Integrated Mechanism Workflow
The overall therapeutic effect of this compound is a result of the integration of its actions across these three systems. At low doses, it primarily acts as a potent 5-HT2A antagonist. As the dose increases, it engages the serotonin transporter and, crucially, achieves a modest level of D2 receptor occupancy, providing antipsychotic effects while minimizing the risk of motor side effects. This is combined with the D1-mediated enhancement of glutamate function, offering a multi-pronged approach to treating the diverse symptom domains of schizophrenia.
Caption: Logical workflow of this compound's dose-dependent multimodal action.
References
- 1. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. SMPDB [smpdb.ca]
- 10. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. Dopamine D2 receptor occupancy of this compound (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Synthesis and Structure of Lumateperone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone, marketed under the brand name Caplyta, is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Its unique pharmacological profile, characterized by a combination of serotonin (B10506) 5-HT2A receptor antagonism, dopamine (B1211576) D2 receptor presynaptic partial agonism and postsynaptic antagonism, and modulation of glutamatergic activity, distinguishes it from other antipsychotics. This technical guide provides an in-depth overview of the chemical synthesis and structure of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
This compound is a tetracyclic compound with the IUPAC name 1-(4-fluorophenyl)-4-((6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)butan-1-one. The molecule possesses two stereocenters, leading to a specific cis-configuration at the junction of the pyrido and pyrrolo rings, which is crucial for its biological activity. It is typically used as a tosylate salt.
Table 1: Chemical and Physical Properties of this compound Tosylate
| Property | Value |
| Molecular Formula | C₃₁H₃₆FN₃O₄S |
| Molecular Weight | 565.7 g/mol |
| CAS Number | 1187020-80-9 |
| Appearance | Gray solid |
Chemical Synthesis of this compound
Several synthetic routes for this compound have been developed, with the core strategy often involving the construction of the tetracyclic pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline ring system. A key transformation in many of these syntheses is the Fischer indole (B1671886) synthesis. Below are summaries of prominent synthetic strategies and detailed experimental protocols for key steps.
Synthetic Strategy 1: From 3,4-Dihydroquinoxalin-2(1H)-one
This early route commences with the commercially available but relatively expensive 3,4-dihydroquinoxalin-2(1H)-one.
Experimental Protocol: Synthesis of the Tetracyclic Core
-
Nitrosation: 3,4-Dihydroquinoxalin-2(1H)-one is treated with sodium nitrite (B80452) to yield the N-nitroso derivative.
-
Reduction: The nitroso group is reduced to a hydrazine (B178648) using a reducing agent such as zinc.
-
Fischer Indole Synthesis: The resulting hydrazine derivative is condensed with ethyl 4-oxopiperidine-1-carboxylate under acidic conditions to form the tetracyclic indole system.[1]
-
Reduction of Indole: The indole ring is reduced to the corresponding indoline (B122111) using a reducing agent like sodium cyanoborohydride in trifluoroacetic acid to afford the cis-diastereomer.[2]
Synthetic Strategy 2: From Quinoxaline
A more recent and scalable approach utilizes the readily available and less expensive starting material, quinoxaline.
Synthetic Strategy 3: Convergent Synthesis
This approach involves the synthesis of a key tetracyclic intermediate, (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline, followed by its alkylation with 4-chloro-1-(4-fluorophenyl)butan-1-one.
Experimental Protocol: Final Alkylation and Salt Formation
-
Alkylation: To a solution of (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline in a suitable solvent such as dioxane, 4-chloro-4'-fluorobutyrophenone, a base (e.g., potassium iodide and diisopropylethylamine), is added. The mixture is heated to afford this compound free base.[3]
-
Tosylate Salt Formation: A solution of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in ethyl acetate (B1210297) is added slowly to a solution of the this compound free base in ethyl acetate at 10-20 °C. The mixture is stirred at 5-10 °C for 1 hour. The resulting solid is collected by filtration, washed with ethyl acetate, and dried to yield this compound tosylate as a gray solid.[3]
Table 2: Comparison of Reported Yields for Key Synthetic Steps
| Synthetic Step | Starting Material | Product | Reagents and Conditions | Reported Yield (%) | Reference |
| Fischer Indole Synthesis & Reduction | 3,4-Dihydroquinoxalin-2(1H)-one | 5,6-dihydro-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one | 1. NaNO₂; 2. Zn; 3. Ethyl 4-oxopiperidine-1-carboxylate, H⁺; 4. NaBH₃CN, TFA | 31 (over 2 steps for indole formation), 89 (for reduction) | [3] |
| Final Alkylation | (6bR,10aS)-3-Methyl-octahydropyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline | This compound | 3-chloro-4'-fluorobutyrophenone, KI, DIPEA, dioxane, 95 °C | 91 | [3] |
| Tosylate Salt Formation | This compound (free base) | This compound Tosylate | p-TsOH·H₂O, EtOAc | 71 | [3] |
Signaling Pathways of this compound
This compound's therapeutic effects are mediated through its interaction with multiple neurotransmitter systems. The following diagrams illustrate its primary mechanisms of action.
Caption: this compound's dual action on presynaptic and postsynaptic D2 receptors.
Caption: this compound's antagonistic effect on 5-HT2A receptors and inhibition of SERT.
Conclusion
The synthesis of this compound has evolved from initial routes that were challenging to scale up to more practical and efficient methods suitable for large-scale production. The core of its synthesis relies on established chemical transformations, with a key focus on the stereoselective construction of the tetracyclic ring system. Understanding the intricate details of its synthesis is crucial for process optimization and the development of next-generation therapeutics. Furthermore, a deep comprehension of its unique multi-target signaling pathways provides a rationale for its clinical efficacy and favorable side-effect profile, offering valuable insights for the design of novel drugs for neuropsychiatric disorders.
References
Lumateperone's Modulation of Serotonergic and Dopaminergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone is a novel atypical antipsychotic that exhibits a unique pharmacological profile, simultaneously modulating serotonergic, dopaminergic, and glutamatergic neurotransmission.[1][2][3][4] This multifaceted mechanism of action distinguishes it from other antipsychotic agents and is thought to contribute to its efficacy in treating a broad range of symptoms in neuropsychiatric disorders with a favorable safety and tolerability profile.[1][4][5] This technical guide provides an in-depth overview of this compound's core mechanism of action, focusing on its interactions with serotonergic and dopaminergic pathways. It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Pharmacological Profile of this compound
The following tables summarize the in vitro binding affinities (Ki) and in vivo receptor occupancy of this compound at key serotonergic and dopaminergic targets.
Table 1: this compound In Vitro Receptor Binding Affinities (Ki)
| Target Receptor/Transporter | Ki (nM) | Reference(s) |
| Serotonin (B10506) Receptors | ||
| 5-HT2A | 0.54 | [3][6][7] |
| Serotonin Transporter (SERT) | 33 - 62 | [3][8] |
| Dopamine (B1211576) Receptors | ||
| D2 | 32 | [3][6][7] |
| D1 | 52 | [3][7] |
| D4 | 39.7 - 104 | [6] |
| Other Receptors | ||
| α1b-Adrenergic | 36.9 | [6] |
| α1-Adrenergic | 73 | [8] |
| Histamine H1 | >100 - >1000 | [2] |
| Muscarinic | >100 | [7][8] |
| 5-HT2C | >100 | [2] |
Table 2: this compound In Vivo Human Receptor and Transporter Occupancy (PET Studies)
| Dose | Target | Brain Region | Occupancy (%) | Reference(s) |
| 10 mg (single oral dose) | 5-HT2A | Cortical | >80% | [1] |
| 10 mg (single oral dose) | D2 | Striatal | ~12% | [1] |
| 40 mg (single oral dose) | D2 | Striatal | Up to 39% | [1] |
| 40 mg (single oral dose) | SERT | Striatal | Up to 33% | [1] |
| 60 mg (once daily for 14 days) | D2 | Dorsal Striatal | ~39% (peak) | [1][9][10][11][12] |
Core Mechanism of Action: A Dual Modulation of Serotonin and Dopamine
This compound's primary mechanism of action involves a synergistic modulation of the serotonergic and dopaminergic systems. It acts as a potent serotonin 5-HT2A receptor antagonist and a modulator of dopamine D2 receptors, exhibiting presynaptic partial agonism and postsynaptic antagonism.[2][3][7][13] Additionally, it inhibits the serotonin transporter (SERT).[3][14]
Serotonergic Pathway Modulation
This compound's high affinity for the 5-HT2A receptor (Ki = 0.54 nM) and its potent antagonism at this site are central to its mechanism.[3][6][7] Blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to their reduced risk of extrapyramidal symptoms (EPS) compared to first-generation antipsychotics.[4] Furthermore, this compound's inhibition of SERT (Ki = 33-62 nM) suggests potential antidepressant effects.[3][8][14]
Caption: this compound's action on the serotonergic synapse.
Dopaminergic Pathway Modulation
This compound's interaction with the dopamine D2 receptor is multifaceted. It acts as a presynaptic partial agonist and a postsynaptic antagonist.[2][3][7][13] This dual action is thought to stabilize the dopaminergic system. The presynaptic partial agonism may reduce dopamine release in hyperdopaminergic states, while the postsynaptic antagonism blocks the effects of excess dopamine.[7] This mechanism is believed to contribute to its antipsychotic efficacy with a lower incidence of motor side effects.[5][9]
Caption: this compound's dual action on dopamine D2 receptors.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity (Ki) of this compound for various neurotransmitter receptors and transporters.
General Methodology: Competitive radioligand binding assays are performed using cell membranes prepared from recombinant cell lines expressing the target of interest or from brain tissue homogenates. The assay measures the ability of increasing concentrations of unlabeled this compound to displace a specific radioligand from its target.
Workflow for Radioligand Binding Assay:
Caption: General workflow for a competitive radioligand binding assay.
Specific Protocol for 5-HT2A Receptor Binding:
-
Source: Recombinant human 5-HT2A receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]ketanserin or [125I]DOI.
-
Incubation: Membranes, radioligand, and this compound are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific Binding: Determined in the presence of a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM spiperone).
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
Specific Protocol for Dopamine D2 Receptor Binding:
-
Source: Recombinant human D2 receptors (long or short isoforms) expressed in a stable cell line or striatal membrane preparations from rodent brains.
-
Radioligand: [3H]spiperone or [3H]raclopride.
-
Incubation and Data Analysis: Similar to the 5-HT2A receptor binding assay.
Specific Protocol for Serotonin Transporter (SERT) Binding:
-
Source: Recombinant human SERT expressed in a stable cell line or cortical/striatal membrane preparations.
-
Radioligand: [3H]citalopram.
-
Incubation and Data Analysis: Similar to the receptor binding assays.
Functional Assays
Objective: To characterize the functional activity of this compound at 5-HT2A and D2 receptors.
5-HT2A Receptor Antagonism Assay:
-
Methodology: A cell-based assay measuring a downstream signaling event following 5-HT2A receptor activation, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation.
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
A 5-HT2A receptor agonist (e.g., serotonin or DOI) is added to stimulate the receptor.
-
The functional response (e.g., change in intracellular calcium concentration measured using a fluorescent dye) is quantified.
-
The IC50 value for this compound's inhibition of the agonist-induced response is determined.
-
Dopamine D2 Receptor Functional Assays (Postsynaptic Antagonism and Presynaptic Partial Agonism):
-
Methodology:
-
Postsynaptic Antagonism: Typically assessed by measuring the inhibition of a D2 agonist-induced response, such as the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the D2 receptor.
-
Presynaptic Partial Agonism: Can be evaluated using assays that measure a response indicative of partial agonism, such as [35S]GTPγS binding assays, or by measuring the inhibition of dopamine release from synaptosomes.
-
-
Cell Line/Preparation:
-
For postsynaptic antagonism, a cell line expressing the human D2 receptor (e.g., CHO cells).
-
For presynaptic partial agonism, synaptosomal preparations from rodent striatum or cell lines expressing D2 autoreceptors.
-
-
Procedure (Postsynaptic Antagonism - cAMP Assay):
-
Cells are incubated with varying concentrations of this compound.
-
Forskolin is added to stimulate adenylyl cyclase and increase cAMP levels.
-
A D2 agonist (e.g., quinpirole) is added to inhibit cAMP production.
-
The ability of this compound to reverse the agonist-induced inhibition of cAMP is measured.
-
-
Procedure (Presynaptic Partial Agonism - [35S]GTPγS Binding Assay):
-
Cell membranes are incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.
-
The stimulation of [35S]GTPγS binding by this compound is measured and compared to a full agonist (e.g., dopamine) and an antagonist.
-
Workflow for a Functional cAMP Assay:
Caption: Workflow for a D2 receptor functional cAMP assay.
In Vivo Receptor Occupancy Studies (Positron Emission Tomography - PET)
Objective: To determine the in vivo occupancy of this compound at 5-HT2A receptors, D2 receptors, and SERT in the human brain at clinically relevant doses.
General Methodology: PET imaging is used to quantify the binding of a specific radiotracer to its target in the brain before and after the administration of this compound. The reduction in radiotracer binding after this compound administration reflects the occupancy of the target by the drug.
PET Study Protocol (Example for D2 Receptor Occupancy):
-
Subjects: Healthy volunteers or patients with schizophrenia.
-
Radiotracer: [11C]raclopride, a selective D2/D3 receptor antagonist radioligand.
-
Imaging Procedure:
-
A baseline PET scan with [11C]raclopride is performed to measure the baseline binding potential (BPND) of the radiotracer in D2-rich brain regions (e.g., striatum).
-
Subjects are administered a single oral dose or multiple doses of this compound.
-
A second PET scan with [11C]raclopride is performed at a specific time point after this compound administration.
-
Arterial blood samples may be collected to measure the plasma concentration of the radiotracer and this compound.
-
-
Data Analysis:
-
PET images are co-registered with anatomical MRI scans for accurate region-of-interest (ROI) delineation.
-
Time-activity curves for the radiotracer are generated for the ROIs.
-
Kinetic modeling (e.g., simplified reference tissue model) is used to estimate the BPND before and after this compound administration.
-
Receptor occupancy is calculated as the percentage reduction in BPND after this compound administration compared to baseline.
-
References
- 1. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia [bi.tbzmed.ac.ir]
- 7. This compound for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. community.the-hospitalist.org [community.the-hospitalist.org]
- 9. Dopamine D2 receptor occupancy of this compound (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D2 receptor occupancy of this compound (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of this compound in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SMPDB [smpdb.ca]
A Deep Dive into the Molecular Pharmacodynamics of Lumateperone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone is a novel, first-in-class atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2][3] Its therapeutic efficacy is underpinned by a unique and complex pharmacodynamic profile that distinguishes it from other antipsychotic agents. At a molecular level, this compound simultaneously modulates three critical neurotransmitter systems implicated in severe mental illness: the serotonergic, dopaminergic, and glutamatergic pathways.[1][4][5][6] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways.
Receptor Binding and Affinity Profile
The cornerstone of this compound's pharmacodynamic profile is its distinct receptor binding affinity. Unlike many other antipsychotics, it demonstrates a multi-target engagement with a notable separation in affinity between its primary targets. This profile is thought to contribute to its efficacy and favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms (EPS), weight gain, and metabolic disturbances.[2][7]
Quantitative Receptor Binding Data
The binding affinities of this compound for key central nervous system (CNS) receptors and transporters have been characterized through various preclinical studies, primarily using radioligand binding assays. The inhibition constant (Ki) is a measure of a drug's binding affinity, with a lower Ki value indicating a higher affinity.
| Target Receptor/Transporter | Binding Affinity (Ki, nM) | Implied Molecular Action | Reference |
| Serotonin (B10506) 5-HT2A | 0.54 | Potent Antagonist | [1] |
| Dopamine (B1211576) D2 | 32 | Presynaptic Partial Agonist / Postsynaptic Antagonist | [1] |
| Serotonin Transporter (SERT) | 33 - 62 | Inhibition | [8] |
| Dopamine D1 | 41 - 52 | Modulation (indirect glutamate (B1630785) regulation) | [8] |
| Dopamine D4 | 39.7 - 104 | Moderate Affinity | [9] |
| Alpha-1A Adrenergic | < 100 | Low Affinity | [8] |
| Alpha-1B Adrenergic | 36.9 | Moderate Affinity | [9] |
| Histamine H1 | > 1000 | Negligible Affinity | [8] |
| Muscarinic M1-M5 | > 1000 | Negligible Affinity | [8] |
Key Insights from the Binding Profile:
-
High 5-HT2A Affinity: this compound's most potent interaction is its high-affinity antagonism of the 5-HT2A receptor.[1]
-
5-HT2A vs. D2 Selectivity: It exhibits a 60-fold higher affinity for 5-HT2A receptors compared to D2 receptors, a key feature that differentiates it from many other second-generation antipsychotics.[2] This high ratio is believed to contribute to a reduced risk of EPS and hyperprolactinemia.
-
Moderate D2 Affinity: Its moderate affinity for D2 receptors allows for therapeutic efficacy at a lower receptor occupancy (around 39-40%) than the typical 60-80% required for many other antipsychotics.[2][10]
-
Low Off-Target Binding: this compound has a very low affinity for histaminergic H1 and muscarinic receptors, which is consistent with the low incidence of side effects like sedation, weight gain, and cognitive impairment observed in clinical trials.[1]
Core Pharmacodynamic Mechanisms and Signaling Pathways
This compound's clinical effects are a result of its integrated actions across multiple neurotransmitter systems.
Serotonergic System Modulation
This compound is a potent modulator of the serotonin system through two primary mechanisms:
-
5-HT2A Receptor Antagonism: As a potent 5-HT2A antagonist (Ki = 0.54 nM), this compound blocks the effects of serotonin at these receptors.[1] This action is a hallmark of atypical antipsychotics and is associated with improvements in negative symptoms and a reduction in motor side effects.
-
Serotonin Transporter (SERT) Inhibition: this compound also acts as an inhibitor of the serotonin transporter (SERT), with a Ki value of 33-62 nM.[8] This inhibition increases the synaptic availability of serotonin, a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs), which may contribute to its antidepressant effects in bipolar depression and its efficacy against the negative symptoms of schizophrenia.[6][11]
Caption: this compound's dual action on the serotonergic system.
Dopaminergic System Modulation
This compound's interaction with the dopamine system is particularly nuanced and is a key to its unique profile.
-
Dual D2 Receptor Action: It acts as a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors.[1][4] The presynaptic partial agonism helps to stabilize dopamine release by providing a negative feedback signal, while the postsynaptic antagonism blocks excessive dopamine signaling.[2][5] This dual action prevents a surge in synaptic dopamine while still reducing postsynaptic D2 activity, contributing to antipsychotic efficacy with lower D2 receptor occupancy and fewer side effects.
-
Regional Selectivity: this compound demonstrates a preference for D2 receptors in the mesolimbic and mesocortical pathways, which are associated with the positive and negative symptoms of schizophrenia, while having a lower affinity for D2 receptors in the nigrostriatal pathway, which is linked to motor control.[1][9] This regional selectivity is crucial for minimizing the risk of EPS.[10]
Caption: this compound's dual-action mechanism at dopamine D2 receptors.
Glutamatergic System Modulation
Uniquely among antipsychotics, this compound has been shown to indirectly enhance glutamatergic neurotransmission, which is often impaired in schizophrenia. This action is not mediated by direct binding to glutamate receptors but through a downstream cascade.
-
D1 Receptor-Dependent NMDA Modulation: this compound's activity at D1 receptors initiates a signaling cascade that increases the phosphorylation of the GluN2B subunit of the NMDA receptor.[1] This phosphorylation enhances NMDA receptor function, which is crucial for synaptic plasticity and cognitive processes.[1]
-
mTOR Pathway and AMPA Regulation: It also promotes the trafficking and function of AMPA receptors by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This enhancement of both NMDA and AMPA receptor activity may contribute to improvements in cognitive function and negative symptoms.[1]
Caption: Indirect modulation of glutamatergic signaling by this compound.
Experimental Protocols and Methodologies
The characterization of this compound's pharmacodynamic profile relies on established and rigorous experimental techniques.
Radioligand Binding Assays
This is the primary method used to determine the binding affinity (Ki) of a drug for a specific receptor.
-
Principle: The assay measures the ability of a test compound (this compound) to compete with a radioactively labeled ligand (a molecule with known high affinity for the target receptor) for binding to the receptor.
-
Methodology:
-
Preparation: Cell membranes or tissue homogenates expressing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test drug (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Analysis: The data are used to calculate the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Caption: Generalized workflow for a radioligand binding assay.
In Vitro Functional Assays (e.g., Calcium Fluorescence)
These assays are used to determine whether a drug acts as an agonist, antagonist, or partial agonist at a receptor and to quantify its potency (e.g., IC50 or EC50).
-
Principle: For G-protein coupled receptors like 5-HT2A, activation leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.
-
Methodology (for 5-HT2A Antagonism):
-
Cell Culture: Cells engineered to express the 5-HT2A receptor are cultured.
-
Dye Loading: The cells are loaded with a fluorescent calcium indicator dye.
-
Drug Application: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known 5-HT2A agonist (like serotonin) is added to stimulate the receptors.
-
Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured using a fluorometer or plate reader.
-
Analysis: The ability of this compound to inhibit the agonist-induced calcium increase is quantified to determine its IC50 value. For this compound, an IC50 of 7 nM was observed against serotonin-induced calcium fluorescence.[1]
-
In Vivo Receptor Occupancy Studies (PET)
Positron Emission Tomography (PET) studies in living subjects (including humans) are used to measure the percentage of target receptors occupied by a drug at therapeutic doses.
-
Principle: A radiotracer that binds to the target receptor is administered. The PET scanner detects the signal from the tracer in the brain. The study is then repeated after the subject has taken the drug (this compound). The reduction in the tracer's signal indicates the degree of receptor occupancy by the drug.
-
Findings for this compound: PET studies in healthy volunteers showed that a single oral dose resulted in high occupancy of cortical 5-HT2A receptors (>80%) and moderate occupancy of striatal D2 receptors (up to 39%).[7][8]
Conclusion
The molecular pharmacodynamics of this compound are defined by a sophisticated, multi-pronged mechanism of action. Its potent 5-HT2A antagonism, combined with a unique dual action at D2 receptors and moderate SERT inhibition, provides a broad spectrum of activity. Furthermore, its novel, indirect enhancement of the glutamatergic system via D1 receptor modulation represents a significant departure from previous antipsychotic agents. This intricate molecular profile, characterized by high affinity for its primary targets and low affinity for off-target receptors, provides a strong rationale for its clinical efficacy in treating both positive and negative symptoms of schizophrenia and bipolar depression, all while maintaining a favorable safety and tolerability profile.
References
- 1. mdpi.com [mdpi.com]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caplytahcp.com [caplytahcp.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
A Technical Guide to the Initial Clinical Trials of Lumateperone for Psychosis
Executive Summary: Lumateperone (formerly ITI-007) is a novel second-generation antipsychotic approved for the treatment of schizophrenia in adults.[1][2] Its unique mechanism, which involves simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission, differentiates it from other antipsychotics.[3][4] This document provides a detailed overview of the initial clinical trial program that evaluated the efficacy and safety of this compound for the treatment of acute psychosis in patients with schizophrenia. We consolidate the methodologies and quantitative outcomes of key Phase II and Phase III studies, presenting data in a structured format for scientific and research professionals.
Introduction to this compound
This compound is a first-in-class agent designed to provide antipsychotic efficacy with a favorable safety and tolerability profile.[5][6] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound offers a more complex pharmacological profile.[7] This profile is characterized by potent serotonin 5-HT2A receptor antagonism, presynaptic partial agonism and postsynaptic antagonism at dopamine D2 receptors, inhibition of the serotonin transporter (SERT), and D1 receptor-dependent modulation of glutamate.[8] This multifaceted action was hypothesized to address both positive and negative symptoms of schizophrenia while minimizing the motor, metabolic, and endocrine side effects commonly associated with other antipsychotic medications.[4][8][9]
Mechanism of Action
This compound's therapeutic effects are attributed to its synergistic activity across three critical neurotransmitter systems.[3][10] At low doses, it acts as a potent 5-HT2A antagonist.[3] As the dose increases, it engages dopamine D2 receptors, acting as a presynaptic partial agonist to reduce dopamine release and a postsynaptic antagonist.[1][4] This dual action is thought to contribute to its antipsychotic effect at a relatively low D2 receptor occupancy of approximately 40%, which may explain the low incidence of extrapyramidal symptoms (EPS).[1] Furthermore, this compound inhibits serotonin reuptake, a mechanism associated with antidepressant effects, and modulates glutamatergic neurotransmission, potentially through a D1-receptor-mediated mechanism that enhances NMDA receptor phosphorylation.[1][4]
Pharmacokinetics and Receptor Occupancy
This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1 to 2 hours and an effective half-life of 18 to 21 hours, supporting a once-daily dosing schedule.[8][11][12] Positron Emission Tomography (PET) studies in patients with stable schizophrenia provided critical insights into its central nervous system activity. A 60 mg dose of this compound (equivalent to 42 mg of the active moiety) resulted in a peak mean striatal dopamine D2 receptor occupancy of 39%.[13] This moderate level of D2 occupancy is consistent with the drug's favorable profile regarding motor side effects.[1] At a 40 mg dose, the drug achieved over 80% occupancy of cortical 5-HT2A receptors and between 8% to 33% occupancy of striatal serotonin transporters.[10]
Initial Clinical Trial Program for Schizophrenia
The initial development program for this compound in schizophrenia consisted of three key placebo-controlled studies: one Phase II trial (ITI-007-005) and two pivotal Phase III trials (ITI-007-301 and ITI-007-302).[5][14] These trials were designed to evaluate the efficacy and safety of this compound in patients experiencing an acute exacerbation of psychosis.
Phase II Study (ITI-007-005 / NCT01499563)
This was the first major study to demonstrate the antipsychotic efficacy of this compound.[15]
The study was a 4-week, randomized, double-blind, placebo- and active-controlled trial involving 335 adults with an acute exacerbation of schizophrenia. Participants were randomized to receive this compound 60 mg (equivalent to 42 mg active moiety), this compound 120 mg, placebo, or risperidone (B510) 4 mg (as an active control for assay sensitivity).[13][15] The primary outcome measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.[15]
The 60 mg dose of this compound met the primary endpoint, demonstrating statistically significant superiority over placebo.[15] The 120 mg dose did not separate from placebo.[15] Secondary analyses also suggested improvements in negative and depressive symptoms with the 60 mg dose.[15]
| Efficacy Outcome (Study ITI-007-005) | This compound 60 mg | Risperidone 4 mg | Placebo |
| Baseline PANSS Total Score (Mean) | ~90 | ~90 | ~90 |
| Change from Baseline in PANSS Total Score | -13.2 | -13.2 | -7.4 |
| Difference vs. Placebo (p-value) | -5.8 (p=0.017) | -5.8 (p=0.013) | N/A |
| Effect Size vs. Placebo | 0.4 | 0.4 | N/A |
| Data sourced from multiple reports referencing the Phase II study.[15][16] |
This compound was well-tolerated with a safety profile comparable to placebo.[15] Compared to risperidone, both doses of this compound were associated with significantly lower levels of prolactin, fasting glucose, total cholesterol, and triglycerides.[2][15]
| Key Safety Findings (Study ITI-007-005) | This compound 60 mg | Risperidone 4 mg | Placebo |
| Discontinuation due to AEs | Low | Low | Low |
| Incidence of Extrapyramidal Symptoms (EPS) | Similar to Placebo | Higher than Placebo | Low |
| Weight Gain | Lower than Placebo | Significantly Higher | Minimal |
| Metabolic Changes (Glucose, Lipids) | Similar to Placebo | Significantly Higher | Minimal |
| Prolactin Levels | Significantly Lower | Significantly Higher | No Change |
| Data sourced from Correll et al. (2016) and other reviews.[2][15] |
Phase III Program
Two pivotal Phase III studies were conducted to confirm the findings of the Phase II trial.
This study served as one of the two positive trials supporting FDA approval.[17]
This was a 4-week, randomized, double-blind, placebo-controlled inpatient trial conducted at 12 sites in the U.S.[8][17] A total of 450 patients with an acute exacerbation of schizophrenia were randomized (1:1:1) to receive this compound 42 mg, this compound 28 mg, or placebo once daily.[17] The primary endpoint was the change from baseline to Day 28 on the PANSS total score, with the Clinical Global Impression-Severity (CGI-S) score as the key secondary endpoint.[8][17]
The 42 mg dose of this compound met both its primary and key secondary endpoints, showing a statistically significant improvement in symptoms compared to placebo.[8]
| Efficacy Outcomes (Study ITI-007-301) | This compound 42 mg | This compound 28 mg | Placebo |
| N (Modified Intent-to-Treat) | 146 | 141 | 148 |
| Baseline PANSS Total Score (Mean) | 90.1 | 89.3 | 90.1 |
| LSMD in PANSS Total Score vs. Placebo (Day 28) | -4.2 | -2.6 | N/A |
| 95% Confidence Interval | -7.8 to -0.6 | -6.2 to 1.1 | N/A |
| Multiplicity-Adjusted p-value | 0.04 | 0.18 | N/A |
| Effect Size | -0.3 | -0.2 | N/A |
| LSMD in CGI-S Score vs. Placebo (Day 28) | -0.3 | -0.2 | N/A |
| Multiplicity-Adjusted p-value | 0.003 | 0.18 | N/A |
| Data sourced from Correll et al. (2020). LSMD = Least-Squares Mean Difference.[8] |
The safety profile was consistent with previous findings. Treatment-emergent adverse events were mostly mild to moderate, with somnolence and sedation being the most common.[4][8] There were no clinically significant differences from placebo in terms of weight gain, metabolic parameters, or extrapyramidal symptoms.[8][16]
| Adverse Events ≥5% & Twice Placebo Rate (Study ITI-007-301) | This compound 42 mg (n=150) | Placebo (n=150) |
| Somnolence/Sedation | 17.6% / 12.7% | 7.3% / 4.0% |
| Fatigue | 5.3% | 2.0% |
| Data sourced from multiple reports.[4][8] |
This second Phase III study did not meet its primary endpoint, a result attributed to a high placebo response.[5][16]
This was a 6-week, randomized, double-blind study involving 696 patients with acute schizophrenia.[5][18] Participants were assigned to this compound 60 mg (42 mg active moiety), 20 mg, risperidone 4 mg, or placebo.[18] The primary endpoint was the change from baseline in PANSS total score at Day 42.
Neither dose of this compound separated from placebo on the primary endpoint.[16] However, the magnitude of improvement from baseline in the this compound 60 mg arm was consistent with the positive results from the other two pivotal studies.[5][16] The active control, risperidone, did separate from placebo, confirming assay sensitivity.[16] Despite the lack of efficacy separation, the safety findings were robust, confirming this compound's favorable profile. This compound was statistically significantly better than risperidone on key safety measures, including weight gain, metabolic changes, and prolactin levels, and showed a safety profile similar to placebo.[16]
| Efficacy & Safety Overview (Study ITI-007-302) | This compound 60 mg | Risperidone 4 mg | Placebo |
| Change from Baseline in PANSS Total Score | -14.6 | -20.5 | -15.1 |
| Separation from Placebo | No | Yes | N/A |
| Safety Profile vs. Placebo | Similar | Worse | N/A |
| Safety Profile vs. Risperidone | Favorable | N/A | Favorable |
| Data sourced from Intra-Cellular Therapies Press Release (2016).[16] |
Conclusion
The initial clinical trials of this compound for psychosis demonstrated that the 42 mg dose is an effective treatment for adult patients with acute exacerbations of schizophrenia, as established in two of three pivotal placebo-controlled trials.[5][9] Across the program, this compound consistently displayed a safety and tolerability profile comparable to placebo, with a notable lack of the motor and metabolic side effects that are common with many other antipsychotic agents.[14][16] This unique combination of a novel mechanism of action, proven efficacy, and a favorable safety profile established this compound as a valuable therapeutic option for the management of schizophrenia.[8][9]
References
- 1. SMPDB [smpdb.ca]
- 2. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 8. Efficacy and Safety of this compound for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. mdpi.com [mdpi.com]
- 11. What clinical trials have been conducted for this compound Tosylate? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. The role of this compound in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychiatrist.com [psychiatrist.com]
- 15. ITI-007 for the Treatment of Schizophrenia: A 4-Week Randomized, Double-Blind, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intra-Cellular Therapies Announces Top-Line Results From The Second Phase 3 Trial Of ITI-007 In Patients With Schizophrenia (Study '302) [clinicalleader.com]
- 17. Pivotal Study of CAPLYTA™ (this compound) for the Treatment of Schizophrenia in Adults Published in JAMA Psychiatry - BioSpace [biospace.com]
- 18. mdpi.com [mdpi.com]
The Pyridopyrroloquinoxaline Core of Lumateperone: A Technical Guide to its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumateperone, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression, possesses a unique chemical scaffold: a pyridopyrroloquinoxaline heterocyclic system. This tetracyclic core is fundamental to its distinct pharmacological profile, which involves a complex interplay with serotonergic, dopaminergic, and glutamatergic neurotransmitter systems. This technical guide provides an in-depth analysis of the chemical properties of this compound, with a specific focus on the contribution of its pyridopyrroloquinoxaline structure. It includes a summary of its physicochemical properties, receptor binding affinities, and a detailed overview of its synthesis. Furthermore, this document outlines the experimental methodologies for key analytical procedures and visualizes the critical signaling pathways and experimental workflows, offering a comprehensive resource for researchers and drug development professionals in the field of neuropsychiatric pharmacology.
Physicochemical Properties of this compound
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, these properties are heavily influenced by its complex, multi-ring pyridopyrroloquinoxaline structure. Key quantitative data are summarized in the table below.
| Property | Value | Experimental Method |
| pKa | 8.47 (Strongest Basic)[1] | Potentiometric Titration |
| logP (Computed, XLogP3-AA) | 3.8[2] | Computational |
| logP (Experimental) | 2.328[3] | Not Specified |
| Molecular Weight (Free Base) | 393.5 g/mol [2] | --- |
| Molecular Weight (Tosylate Salt) | 565.7 g/mol [4] | --- |
| Solubility (this compound Tosylate) | Soluble in DMSO (2 mg/mL), sparingly soluble in aqueous buffers. | Not Specified |
| Slightly soluble in water (1 mg/mL at pH 1, 0.3 mg/mL at pH 7).[3] | Not Specified |
Experimental Protocols
1.1.1. Determination of pKa by Potentiometric Titration
While a specific detailed protocol for this compound is not publicly available, a general and widely accepted method for determining the pKa of pharmaceutical compounds is through potentiometric titration.[5][6][7][8]
-
Principle: This method involves the gradual addition of a titrant (an acid or a base of known concentration) to a solution of the analyte. The potential of the solution is measured using a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
-
Apparatus: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a burette for precise titrant delivery.
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent for sparingly soluble compounds.
-
The solution is acidified with a standard acid (e.g., 0.1 M HCl) to a low pH.
-
The solution is then titrated with a standard base (e.g., 0.1 M NaOH) in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.
-
The titration is continued until the pH reaches a plateau in the basic range.
-
The pKa value is calculated from the pH at the half-equivalence point on the titration curve.
-
Receptor Binding Affinity and Mechanism of Action
The therapeutic efficacy of this compound is attributed to its unique receptor binding profile, characterized by high affinity for serotonin (B10506) 5-HT2A receptors, moderate affinity for dopamine (B1211576) D2 receptors, and interaction with the serotonin transporter (SERT).[4][9] This profile distinguishes it from other atypical antipsychotics and contributes to its favorable side-effect profile.
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| Serotonin 5-HT2A | 0.54[5][9] |
| Dopamine D2 | 32[5][9] |
| Serotonin Transporter (SERT) | 33[9] |
| Dopamine D1 | 52[9] |
Experimental Protocols
2.1.1. Radioligand Binding Assay
The receptor binding affinities (Ki values) are typically determined using competitive radioligand binding assays.[10][11][12]
-
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., human 5-HT2A or D2 receptors).
-
A specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Assay buffer.
-
Unlabeled this compound at various concentrations.
-
Glass fiber filters and a cell harvester for separating bound and free radioligand.
-
A scintillation counter to measure radioactivity.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of unlabeled this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed to determine the IC50 and subsequently the Ki value.
-
Synthesis of the Pyridopyrroloquinoxaline Core
The synthesis of this compound involves a multi-step process to construct the characteristic tetracyclic pyridopyrroloquinoxaline core. A key step in many reported syntheses is the Fischer indole (B1671886) synthesis.[13][14]
General Synthesis Workflow
A representative synthesis of this compound tosylate is outlined below. It is important to note that specific reagent quantities, reaction times, and temperatures can vary between different published methods.
Caption: Generalized synthetic workflow for this compound tosylate.
Signaling Pathways
This compound's therapeutic effects are mediated through its modulation of multiple neurotransmitter pathways. Its primary mechanism involves potent antagonism of the serotonin 5-HT2A receptor, coupled with a unique interaction at the dopamine D2 receptor, where it acts as a presynaptic partial agonist and a postsynaptic antagonist.[9][10] This dual action at the D2 receptor is thought to contribute to its low incidence of extrapyramidal side effects.[10] Furthermore, this compound influences the glutamatergic system, which may be linked to its efficacy in treating the negative symptoms of schizophrenia.[10]
Caption: Key signaling pathways modulated by this compound.
Conclusion
The pyridopyrroloquinoxaline core of this compound is integral to its unique chemical and pharmacological properties. Its distinct physicochemical characteristics and multi-receptor binding profile, centered on potent 5-HT2A antagonism and nuanced D2 receptor modulation, underpin its clinical efficacy and favorable safety profile. This technical guide has provided a consolidated overview of the key chemical data, experimental methodologies, and biological pathways associated with this compound, offering a valuable resource for ongoing research and development in the field of neuropsychiatric therapeutics. Further investigation into the structure-activity relationships of the pyridopyrroloquinoxaline scaffold may unveil new opportunities for the design of novel central nervous system agents.
References
- 1. apibackend-prod.drreddys.com [apibackend-prod.drreddys.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. This compound | C24H28FN3O | CID 21302490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanaddictioncenters.org [americanaddictioncenters.org]
- 14. Synthesis of this compound | NROChemistry [nrochemistry.com]
Methodological & Application
Protocols for Lumateperone Administration in Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone is a novel atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression in adults.[1][2] Its unique pharmacological profile, characterized by simultaneous modulation of serotonergic, dopaminergic, and glutamatergic neurotransmission, distinguishes it from other second-generation antipsychotics.[2][3] Preclinical research in rodent models has been instrumental in elucidating its mechanism of action and therapeutic potential. These application notes provide detailed protocols for the administration of this compound in rodent models to investigate its antipsychotic-like and antidepressant-like properties.
Mechanism of Action
This compound's multifaceted mechanism of action involves:
-
Serotonin (B10506) 5-HT2A Receptor Antagonism: It is a potent 5-HT2A receptor antagonist, a key mechanism shared with other atypical antipsychotics that is thought to reduce the risk of extrapyramidal symptoms.[3][4]
-
Dopamine (B1211576) D2 Receptor Modulation: It acts as a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors.[4][5] This dual action helps to stabilize dopamine transmission, potentially reducing positive symptoms of schizophrenia without the motor side effects associated with complete D2 blockade.[5]
-
Serotonin Reuptake Inhibition: this compound inhibits the serotonin transporter (SERT), which may contribute to its antidepressant effects.[3][5]
-
Glutamatergic Modulation: It enhances N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated neurotransmission, which may improve cognitive and negative symptoms associated with schizophrenia.[2][5]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in rodent models.
Table 1: Effective Doses of this compound in Rodent Behavioral Models
| Species | Behavioral Assay | Administration Route | Effective Dose Range (mg/kg) | Observed Effect |
| Mouse | DOI-Induced Head-Twitch Response | Oral | 0.09 | Blockade of head-twitch behaviors, indicating 5-HT2A receptor antagonism.[6] |
| Rat | Amphetamine-Induced Hyperactivity | Oral | 0.95 (ID50) | Inhibition of hyperactivity, suggesting antipsychotic-like activity.[6] |
| Mouse | Chronic Social Defeat Stress (CSDS) | Intraperitoneal | 1 | Non-significant reduction in social avoidance behavior after 28 days of treatment.[6] |
| Guinea Pig | Forced Swim Test (FST) & Open Field Test (OFT) | Oral | 3.2 (daily for 28 days) | Significant reduction in total activity time in FST and fewer crossings in OFT.[6] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (for reference)
| Parameter | Value |
| Peak Plasma Concentration (Cmax) | Reached in 1-2 hours (oral)[6] |
| Absolute Bioavailability | 4.4% (oral)[6] |
| Plasma Protein Binding | 97.4%[6] |
| Volume of Distribution | ~4.1 L/kg[7] |
| Half-life (T1/2) | 13-21 hours (oral)[6] |
Experimental Protocols
Protocol 1: Assessment of Antipsychotic-Like Activity using Amphetamine-Induced Hyperactivity in Rats
This protocol is designed to evaluate the efficacy of this compound in reducing psychostimulant-induced hyperactivity, a common preclinical model of psychosis.
Materials:
-
This compound tosylate
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
D-amphetamine sulfate (B86663)
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles (16-18 gauge, 2-3 inches)
-
Intraperitoneal (IP) injection needles (23-25 gauge)
-
Locomotor activity chambers equipped with infrared beams
Procedure:
-
Animal Acclimation: House rats in groups of 2-3 under a 12-hour light/dark cycle with ad libitum access to food and water. Handle animals for 5 days prior to the experiment to reduce stress.
-
Drug Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For an ID50 of 0.95 mg/kg, a stock solution of 0.19 mg/mL would allow for a 5 mL/kg dosing volume. Sonicate the suspension to ensure homogeneity.
-
Dissolve D-amphetamine sulfate in sterile saline to a concentration of 0.1 mg/mL for a 1 mg/kg dose at a 10 mL/kg injection volume.
-
-
Experimental Procedure:
-
Habituate the rats to the locomotor activity chambers for 30-60 minutes daily for 2-3 days prior to the test day.
-
On the test day, administer this compound (e.g., 0.95 mg/kg) or vehicle orally via gavage.
-
After a pretreatment time (e.g., 60 minutes), administer D-amphetamine (1 mg/kg) or saline via IP injection.
-
Immediately place the rat in the locomotor activity chamber and record activity for 60-90 minutes.
-
-
Data Analysis:
-
Quantify locomotor activity by measuring the total distance traveled or the number of beam breaks.
-
Compare the activity of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Assessment of 5-HT2A Receptor Antagonism using DOI-Induced Head-Twitch Response in Mice
This protocol assesses the ability of this compound to block the head-twitch response induced by the 5-HT2A receptor agonist, 2,5-dimethoxy-4-iodoamphetamine (DOI).
Materials:
-
This compound tosylate
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
(±)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride (DOI)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6J mice (20-25 g)
-
Oral gavage needles (18-20 gauge, 1.5 inches)
-
Intraperitoneal (IP) injection needles (25-27 gauge)
-
Observation chambers (e.g., standard mouse cages)
Procedure:
-
Animal Acclimation: House mice under a 12-hour light/dark cycle with ad libitum access to food and water. Allow at least one week for acclimation to the facility.
-
Drug Preparation:
-
Prepare a suspension of this compound in the chosen vehicle. For a dose of 0.09 mg/kg, a stock solution of 0.009 mg/mL would allow for a 10 mL/kg dosing volume.
-
Dissolve DOI in sterile saline to a concentration of 0.25 mg/mL for a 2.5 mg/kg dose at a 10 mL/kg injection volume.
-
-
Experimental Procedure:
-
Administer this compound (0.09 mg/kg) or vehicle orally via gavage.
-
After a pretreatment time (e.g., 30-60 minutes), administer DOI (2.5 mg/kg) or saline via IP injection.
-
Immediately place the mouse in an individual observation chamber.
-
Observe and count the number of head twitches for a period of 10-30 minutes. A head twitch is a rapid, side-to-side rotational movement of the head.
-
-
Data Analysis:
-
Compare the number of head twitches in the this compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., Mann-Whitney U test).
-
Mandatory Visualizations
References
- 1. imrpress.com [imrpress.com]
- 2. Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 6. b-neuro.com [b-neuro.com]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for the Laboratory Synthesis of Lumateperone
This document provides detailed application notes and protocols for the laboratory synthesis of lumateperone, a medication used for the treatment of schizophrenia and bipolar depression.[1][2] The synthesis of this complex tetracyclic molecule involves several key strategic approaches, which are outlined below. These methods are intended for researchers, scientists, and drug development professionals.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct routes, each with its own advantages regarding starting materials, scalability, and stereochemical control. The core of the molecule is a fused four-ring system, and its construction is a key challenge.[1] A critical step in many syntheses is the establishment of the correct stereochemistry, which is often achieved through chiral resolution of a key intermediate.[1][3][4]
A common final step in many reported syntheses is the N-alkylation of the tetracyclic core with a 4-fluorophenylbutan-1-one side chain.[1][3][5] The final active pharmaceutical ingredient is often prepared as a tosylate salt.[1][4]
Synthetic Route 1: Original Synthesis via Fischer Indole (B1671886) Reaction
This initial route, developed by Intra-Cellular Therapies, begins with the relatively expensive 3,4-dihydroquinoxalin-2(1H)-one.[3] A key feature of this pathway is the use of a Fischer indole synthesis to construct the tetracyclic core.[1][3]
Experimental Protocol
Step 1: Synthesis of N-nitroso derivative (3)
-
Treat 3,4-dihydroquinoxalin-2(1H)-one (2) with sodium nitrite.[3]
Step 2: Reduction to Hydrazine (B178648) derivative (4)
-
Reduce the N-nitroso derivative (3) with zinc.[3]
Step 3: Fischer Indole Synthesis to form Tetracycle (6)
-
React the hydrazine derivative (4) with ethyl 4-oxopiperidine-1-carboxylate (5).[3]
Step 4: Reduction to cis-indoline derivative (±)-7
-
Reduce the tetracyclic compound (6) with sodium cyanoborohydride in trifluoroacetic acid (TFA).[3]
Step 5: N-methylation to (±)-8
-
Methylate the cis-indoline derivative (±)-7.[3]
Step 6: Reduction to (±)-9a
-
Reduce the oxo group of (±)-8 with borane (B79455)·THF complex in THF. This step can be challenging to scale up.[3]
Step 7: Desethoxycarbonylation to (±)-10
-
Remove the ethoxycarbonyl group from (±)-9a.[3]
Step 8: N-alkylation to Racemic this compound (±)-1
-
Alkylate (±)-10 with 4-chloro-1-(4-fluorophenyl)butan-1-one (11) to yield the racemic form of this compound.[3]
Step 9: Chiral Separation
-
The final enantiomerically pure this compound is obtained by chiral chromatography.[4]
Synthetic Workflow
Caption: Original synthetic route to this compound.
Synthetic Route 2: Alternate Synthesis with Chiral Resolution
This route offers an alternative starting material and, crucially, introduces an early-stage chiral resolution step, avoiding late-stage chiral chromatography.[3]
Experimental Protocol
Step 1: Synthesis of Pyrido[4,3-b]indole (14)
-
React (2-bromophenyl)hydrazine (12) with 4-piperidone (B1582916) monohydrate hydrochloride (13).[3]
Step 2: Reduction to cis-racemate (15)
Step 3: Chiral Resolution to (R)-mandelate salt (16)
-
Resolve the intermediate (15) with (R)-mandelic acid.[1][3] This is a key step for establishing stereochemistry.
Step 4: Synthesis of (17)
-
React the enantiomerically pure (R)-mandelate salt (16) with ethyl chloroformate.[3]
Step 5: N-alkylation to (18)
-
N-alkylate the indoline (B122111) nitrogen atom of (17) with N-methylchloroacetamide.[3]
Step 6: Cyclization to Tetracycle (8)
-
Cyclize the derivative (18) in a one-pot reaction to yield the tetracycle.[3]
Step 7: Final Steps to this compound (1)
-
The tetracycle (8) is then subjected to the same final reaction sequences as in Route 1 (steps 6-8) to produce this compound.[3]
Synthetic Workflow
Caption: Alternate synthesis with early chiral resolution.
Synthetic Route 3: Economical Synthesis from Quinoxaline (B1680401)
A more recent approach utilizes the inexpensive starting material quinoxaline and avoids the use of borane reagents, making it more suitable for larger-scale synthesis.[3][6]
Experimental Protocol
Step 1: Synthesis of 1-trifluoroacetyl-4-aminoquinoxaline
-
This intermediate is prepared from commercially available quinoxaline.
Step 2: Fischer Indole Synthesis to form the Tetracyclic Skeleton
-
React 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate in a Fischer indole synthesis.[3][6] This directly constructs the tetracyclic core.
Step 3: Subsequent Transformations to Key Intermediate (±)-9a
-
The resulting tetracycle undergoes a series of transformations to yield the racemic key intermediate (±)-9a. This route avoids the borane reduction step used in the original synthesis.[3]
Step 4: Resolution and Final Steps
-
The racemic intermediate (±)-9a can be resolved, and then converted to this compound through the final N-alkylation step.[3]
Synthetic Workflow
Caption: Economical synthesis starting from quinoxaline.
Data Summary
The following table summarizes key quantitative data for a representative final step in the synthesis of this compound.
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline and 4'-fluoro-4-iodobutyrophenone | Caesium carbonate in acetonitrile, 20°C, 24 h | 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-(4-fluorophenyl)-1-butanone (this compound) | 84% | [5] |
| (cis)-16 and 3-chloro-4'-fluorobutyrophenone | Coupling reaction followed by chiral pre-HPLC | This compound | 23% | [4] |
| 16-HCl and 3-chloro-4'-fluorobutyrophenone (17) | Basic conditions | This compound (2) | 91% | [4] |
| This compound (2) | p-toluenesulfonic acid monohydrate in EtOAc | This compound Tosylate (1) | 71% | [4] |
Conclusion
The synthesis of this compound in a laboratory setting can be accomplished through various strategic routes. The choice of a particular synthesis will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the available equipment for purification and chiral separation. Newer methods have focused on improving the economic viability and safety profile of the synthesis by using cheaper starting materials and avoiding hazardous reagents.[3][6] The critical step of achieving the correct enantiomer is a central theme, with diastereomeric salt resolution being a key technique.[1][3][4]
References
- 1. Synthesis of this compound | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. New synthesis of a late-stage tetracyclic key intermediate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Best Practices for Dissolving Lumateperone for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of lumateperone (tosylate salt) for use in a variety of in vitro experimental settings. Adherence to these best practices will help ensure the accurate and reproducible application of this novel antipsychotic agent in research and development.
Physicochemical Properties and Solubility
This compound, as the tosylate salt, is a white to off-white solid. Understanding its solubility is critical for preparing accurate and effective solutions for in vitro studies. The table below summarizes the solubility of this compound tosylate in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Dimethylformamide (DMF) | ~25 | ~44.2 |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 | ~17.7 |
| Ethanol | ~1 | ~1.8 |
| Water | Sparingly soluble | - |
| PBS (pH 7.2) with 1:7 DMF | ~0.12 | ~0.21 |
Note: The molecular weight of this compound tosylate is 565.7 g/mol .
Recommended Solvents and Stock Solution Preparation
For most in vitro applications, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DMSO is a versatile solvent that is compatible with most cell culture media at low final concentrations.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound tosylate in DMSO.
Materials:
-
This compound tosylate powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound tosylate:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 565.7 g/mol = 5.657 mg
-
-
-
Weighing this compound Tosylate:
-
Under a fume hood, carefully weigh out approximately 5.66 mg of this compound tosylate powder onto a weighing paper.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the this compound tosylate powder.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use, sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage. Properly stored, the stock solution is stable for at least one year.
-
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture is not toxic to the cells.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the steps for diluting the this compound stock solution and treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or multi-well plates
-
Cultured cells ready for treatment
Procedure:
-
Determine the Final Concentration:
-
Decide on the final concentration(s) of this compound you wish to test in your experiment. In vitro studies have demonstrated that this compound has high-affinity binding to human serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors in the nanomolar range.[1] Therefore, a typical starting point for functional assays would be in the low nanomolar to micromolar range.
-
-
Calculate the Dilution:
-
Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in your culture volume.
-
Example for a final concentration of 100 nM in 1 mL of medium:
-
V1 (stock volume) = (C2 (final concentration) x V2 (final volume)) / C1 (stock concentration)
-
V1 = (100 nM x 1 mL) / 10,000,000 nM = 0.00001 mL or 0.01 µL
-
-
To accurately pipette such a small volume, a serial dilution approach is recommended.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
Prepare a series of intermediate dilutions of your 10 mM stock solution in pre-warmed cell culture medium. For example, you can make a 1:100 dilution to get a 100 µM solution, and then another 1:100 dilution to get a 1 µM (1000 nM) solution.
-
-
Prepare the Final Working Solution:
-
From your intermediate dilution, add the appropriate volume to your pre-warmed cell culture medium to achieve the final desired concentration.
-
Example using a 1 µM intermediate solution to make a 100 nM final concentration in 1 mL:
-
V1 = (100 nM x 1 mL) / 1000 nM = 0.1 mL or 100 µL
-
-
Add 100 µL of the 1 µM intermediate solution to 900 µL of pre-warmed medium.
-
-
Treat the Cells:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared this compound-containing medium to the cells.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest this compound concentration, but without the drug. This will account for any effects of the solvent on the cells. The final concentration of DMSO in cell culture should generally be kept below 0.5% to avoid cytotoxicity.
-
Experimental Workflow for Preparing this compound Solutions
Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
This compound exhibits a unique pharmacological profile by simultaneously modulating serotonin, dopamine, and glutamate (B1630785) neurotransmission.[1] This multi-target engagement is believed to contribute to its efficacy in treating schizophrenia.
Simplified signaling pathway of this compound.
References
Methodologies for Clinical Trials Assessing Lumateperone in Bipolar Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the methodologies employed in pivotal clinical trials investigating the efficacy and safety of lumateperone for the treatment of bipolar depression. The information is compiled from publicly available data from key studies, including the Phase 3 trials known as Study 404 (monotherapy) and Study 402 (adjunctive therapy).
Introduction to this compound and its Novel Mechanism of Action
This compound is an atypical antipsychotic approved for the treatment of schizophrenia and depressive episodes associated with bipolar I or bipolar II disorder.[1][2] Its clinical efficacy is attributed to a unique mechanism of action that involves the simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[2][3][4] This multifaceted approach distinguishes it from other antipsychotics and is thought to contribute to its efficacy in treating bipolar depression with a favorable side effect profile.[2][5]
This compound acts as a potent antagonist at serotonin 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and an inhibitor of the serotonin transporter (SERT).[4][6] Additionally, it indirectly modulates the glutamatergic system by enhancing NMDA and AMPA receptor function through a D1 receptor-dependent mechanism.[2][6] This complex pharmacology is believed to underlie its antidepressant effects and low incidence of extrapyramidal symptoms.[6]
Clinical Trial Design and Methodologies
The clinical development program for this compound in bipolar depression included randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.[7][8][9] These studies were designed to evaluate the efficacy and safety of this compound as both monotherapy and adjunctive therapy.
Overall Study Design
The fundamental design of these trials was a parallel-group comparison of this compound to placebo over a six-week treatment period.[10][11] Key elements of the study design are outlined in the workflow diagram below.
Patient Population
The target population for these trials consisted of adult patients aged 18 to 75 years with a diagnosis of bipolar I or bipolar II disorder who were experiencing a major depressive episode, as defined by the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5).[8][10][11]
Table 1: Key Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Diagnosis of Bipolar I or Bipolar II Disorder | Current manic or hypomanic episode |
| Current Major Depressive Episode | History of substance use disorder within a specified timeframe |
| Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 20 | Significant or unstable medical conditions |
| Clinical Global Impression Scale for Bipolar Disorder-Severity (CGI-BP-S) score ≥ 4 | Pregnancy or lactation |
| Ability to provide informed consent | Known hypersensitivity to this compound |
Interventions
In the monotherapy trials (e.g., Study 404), patients were randomized to receive either this compound 42 mg or a placebo once daily in the evening for six weeks.[10][11] In the adjunctive therapy trial (Study 402), patients maintained on a stable dose of lithium or valproate were randomized to receive this compound 42 mg, this compound 28 mg, or placebo once daily.[12][13]
Efficacy and Safety Assessments
A comprehensive set of assessments was used to evaluate the efficacy and safety of this compound.
Efficacy Endpoints
The primary and key secondary efficacy endpoints were consistent across the pivotal trials.
Table 2: Primary and Key Secondary Efficacy Endpoints
| Endpoint | Assessment Scale | Description |
| Primary | Montgomery-Åsberg Depression Rating Scale (MADRS) | A 10-item, clinician-rated scale to assess the severity of depressive symptoms. The total score ranges from 0 to 60.[14] |
| Key Secondary | Clinical Global Impression Scale for Bipolar Disorder, Severity of Illness (CGI-BP-S) | A clinician-rated scale that assesses the overall severity of the patient's bipolar illness, with subscales for depression, mania, and overall illness. |
Safety and Tolerability Assessments
Safety and tolerability were monitored throughout the trials and included the recording of treatment-emergent adverse events (TEAEs), laboratory tests, vital signs, electrocardiograms (ECGs), and assessments for extrapyramidal symptoms.[8][11]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the pivotal monotherapy (Study 404) and adjunctive therapy (Study 402) trials for the approved 42 mg dose of this compound.
Table 3: Summary of Efficacy Results for this compound 42 mg
| Study | Treatment Group | N | Baseline MADRS Score (Mean) | Change from Baseline in MADRS Score at Week 6 (LSMD vs. Placebo) | Effect Size | p-value |
| Study 404 (Monotherapy) | This compound 42 mg | 188 | 30.8 | -4.6 | -0.56 | <0.001 |
| Placebo | 189 | 30.3 | - | - | - | |
| Study 402 (Adjunctive) | This compound 42 mg | ~176 | 32.2 | -2.4 | 0.27 | 0.0206 |
| Placebo | ~177 | 32.1 | - | - | - |
LSMD: Least Squares Mean Difference
Table 4: Common Treatment-Emergent Adverse Events (≥5% and at least twice the rate of placebo)
| Adverse Event | Study 404 (Monotherapy) - this compound 42 mg | Study 404 (Monotherapy) - Placebo | Study 402 (Adjunctive) - this compound 42 mg | Study 402 (Adjunctive) - Placebo |
| Somnolence | >5% | < rate in this compound group | >5% | < rate in this compound group |
| Nausea | >5% | < rate in this compound group | >5% | < rate in this compound group |
| Dizziness | Not specified as meeting criteria | Not specified as meeting criteria | >5% | < rate in this compound group |
| Headache | >5% | < rate in this compound group | Not specified as meeting criteria | Not specified as meeting criteria |
This compound Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with multiple neurotransmitter systems.
References
- 1. stressfreepsychnp.com [stressfreepsychnp.com]
- 2. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Illuminating Hope for Mental Health: A Drug Review on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Intra-Cellular Therapies Announces Positive Top-line [globenewswire.com]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. Efficacy and Safety of this compound for Major Depressive Episodes Associated With Bipolar I or Bipolar II Disorder: A Phase 3 Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intra-Cellular Therapies Announces Positive Topline Results from Study 402 Evaluating this compound as Adjunctive Therapy in Patients with Bipolar Depression - BioSpace [biospace.com]
- 13. Intra-Cellular Therapies Announces Positive Topline Results [globenewswire.com]
- 14. caplytahcp.com [caplytahcp.com]
Probing Lumateperone's Impact on Negative Symptoms of Schizophrenia: Application Notes and Protocols Utilizing Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical methodologies used to investigate the effects of lumateperone, a novel antipsychotic, on the negative symptoms of schizophrenia. The following sections detail experimental protocols for key animal models relevant to negative symptom domains, summarize available quantitative data, and illustrate the key signaling pathways and experimental workflows.
Introduction to this compound and Negative Symptoms
This compound is a novel antipsychotic agent with a unique pharmacological profile that modulates serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1][2] This multi-target engagement is thought to contribute to its efficacy in treating not only the positive symptoms of schizophrenia but also the challenging-to-treat negative symptoms, such as anhedonia, asociality, and avolition.[1][2] Preclinical animal models are crucial for elucidating the mechanisms underlying these effects and for predicting clinical efficacy.
Key Signaling Pathways of this compound
This compound's mechanism of action involves a complex interplay between several neurotransmitter systems. It acts as a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a modulator of D1 receptor-dependent glutamate signaling.[1][2] This multifaceted action is believed to be key to its therapeutic effects on a broad range of schizophrenia symptoms.
Caption: this compound's multi-target signaling pathway.
Animal Models for Negative Symptoms
To assess the efficacy of this compound on negative symptoms, several established animal models can be employed. These models aim to replicate specific behavioral deficits observed in schizophrenia, such as social withdrawal and anhedonia.
Social Interaction Test
This test evaluates the natural tendency of rodents to engage in social behavior. A reduction in social interaction time is considered analogous to the asociality and social withdrawal seen in schizophrenia.
Sucrose (B13894) Preference Test
This model assesses anhedonia, the inability to experience pleasure. A diminished preference for a sweetened solution over water is interpreted as a deficit in reward processing, a core feature of negative symptoms.
Conditioned Avoidance Response (CAR) Test
The CAR test can be used to model aspects of avolition and amotivation. The inability of an animal to learn to avoid an aversive stimulus by performing a specific action can be interpreted as a deficit in motivated behavior.
Experimental Protocols
The following are detailed protocols for the aforementioned animal models, based on methodologies reported in preclinical studies investigating antipsychotic compounds.
Protocol 1: Social Interaction Test in a Chronic Social Defeat Stress (CSDS) Model
Objective: To assess the effect of this compound on social avoidance behavior induced by chronic social stress.
Animal Model:
-
Species: Male C57BL/6J mice (experimental subjects) and aggressive male CD1 mice (aggressors).
-
Induction of Social Defeat: Experimental mice are subjected to daily episodes of social defeat by a novel aggressive CD1 mouse for 10 consecutive days. Each defeat session is followed by a period of sensory contact with the aggressor.
Experimental Workflow:
Caption: Workflow for the CSDS and social interaction test.
Procedure:
-
Habituation: Acclimate mice to the housing and handling conditions for at least one week prior to the start of the experiment.
-
CSDS Induction:
-
For 10 consecutive days, place a C57BL/6J mouse into the home cage of an aggressive CD1 mouse for 5-10 minutes, allowing for physical interaction and defeat.
-
After the physical interaction, house the experimental mouse in the same cage as the aggressor, separated by a perforated plexiglass divider, for the remainder of the 24-hour period.
-
Rotate the aggressor mouse daily to prevent habituation.
-
-
Treatment:
-
Following the 10-day stress period, administer this compound or vehicle to the experimental mice according to the desired dosing regimen (e.g., once daily for a specified number of days). A study mentioned a 28-day administration of this compound (1 mg/kg, intraperitoneal).[3]
-
-
Social Interaction Test:
-
Place the experimental mouse in a novel, open-field arena.
-
Introduce a novel, non-aggressive C57BL/6J mouse (stranger) into the arena, typically enclosed in a wire-mesh cage placed at one end of the arena.
-
Record the behavior of the experimental mouse for a set period (e.g., 5-10 minutes) using an automated video-tracking system.
-
Measure the time spent in the "interaction zone" (the area immediately surrounding the stranger mouse) and the total distance traveled.
-
Protocol 2: Sucrose Preference Test
Objective: To evaluate the effect of this compound on anhedonic-like behavior.
Animal Model:
-
Species: Rats or mice.
-
Model Induction (Optional): Anhedonia can be induced using models such as chronic mild stress (CMS) or by using specific genetic models.
Procedure:
-
Habituation:
-
Single-house the animals to allow for accurate measurement of individual fluid consumption.
-
Acclimate the animals to the two-bottle choice paradigm by presenting them with two bottles of water for 24-48 hours.
-
Then, present two bottles containing a 1% sucrose solution for 24 hours to familiarize them with the sweet taste.
-
-
Baseline Measurement:
-
After a 24-hour period of food and water deprivation, present each animal with two pre-weighed bottles: one containing water and the other a 1% sucrose solution.
-
Measure the consumption from each bottle over a 24-hour period by weighing the bottles.
-
-
Treatment:
-
Administer this compound or vehicle to the animals as per the study design.
-
-
Post-Treatment Test:
-
Repeat the two-bottle choice test as described in the baseline measurement.
-
-
Calculation:
-
Sucrose Preference (%) = (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) * 100
-
Protocol 3: Conditioned Avoidance Response (CAR) Test
Objective: To assess the effect of this compound on learning and motivation to avoid an aversive stimulus.
Animal Model:
-
Species: Rats.
Apparatus: A shuttle box with two compartments separated by a door, equipped with a conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a mild foot shock).
Procedure:
-
Training:
-
Place the rat in one compartment of the shuttle box.
-
Present the CS for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends.
-
If the rat does not move, deliver the US (foot shock) through the grid floor until the rat escapes to the other compartment (escape response).
-
Conduct multiple training trials per session over several days.
-
-
Treatment:
-
Testing:
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected outcomes from the described experimental protocols. Note: Specific preclinical data for this compound in dedicated negative symptom models is limited in the public domain. The data below are illustrative.
Table 1: Effect of this compound on Social Interaction in the CSDS Model
| Treatment Group | Dose (mg/kg) | Time in Interaction Zone (seconds) |
| Vehicle (CSDS) | - | 45 ± 5 |
| This compound (CSDS) | 1 | 65 ± 7* |
| Vehicle (Control) | - | 80 ± 6 |
*p < 0.05 compared to Vehicle (CSDS). Data are presented as mean ± SEM.
Table 2: Effect of this compound on Sucrose Preference
| Treatment Group | Sucrose Preference (%) |
| Vehicle (Stress) | 60 ± 4 |
| This compound (Stress) | 78 ± 5* |
| Vehicle (Control) | 85 ± 3 |
*p < 0.05 compared to Vehicle (Stress). Data are presented as mean ± SEM.
Table 3: Effect of this compound on Conditioned Avoidance Response
| Treatment Group | Dose (mg/kg) | Avoidance Responses (%) |
| Vehicle | - | 30 ± 5 |
| This compound | 1 | 55 ± 6* |
| This compound | 3 | 70 ± 8** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Conclusion
The animal models and protocols described provide a framework for the preclinical evaluation of this compound's effects on negative symptoms of schizophrenia. The unique pharmacological profile of this compound, particularly its modulation of the glutamatergic system, suggests a strong potential for efficacy in this domain.[1][2][3] Further preclinical studies utilizing these models are warranted to fully characterize its therapeutic potential and to further elucidate its mechanism of action.
References
- 1. This compound-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. This compound-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission : A dopamine D-1 receptor dependent mechanism [diva-portal.org]
Application of Lumateperone in Studies of Treatment-Resistant Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Treatment-resistant schizophrenia (TRS) presents a significant clinical challenge, affecting a substantial portion of individuals with schizophrenia who do not respond adequately to standard antipsychotic therapies. Lumateperone, a novel antipsychotic with a unique pharmacological profile, is an emerging area of investigation for this patient population. Its distinct mechanism of action, which involves simultaneous modulation of serotonergic, dopaminergic, and glutamatergic systems, offers a promising new approach to treating schizophrenia. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the study of this compound for treatment-resistant schizophrenia.
While extensive clinical trial data specifically in a formally defined TRS population are still emerging, preclinical rationale, data from general schizophrenia trials, and ongoing studies in populations with high rates of treatment resistance provide a strong basis for its investigation. This compound's potential lies in its ability to address both positive and negative symptoms with a favorable safety and tolerability profile, which is particularly crucial in a patient group often burdened by side effects from previous treatments.
Pharmacological Profile of this compound
This compound's unique mechanism of action distinguishes it from other antipsychotics and forms the basis of its potential utility in treatment-resistant schizophrenia.[1] It acts as a potent antagonist at serotonin (B10506) 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, and a modulator of glutamatergic neurotransmission via D1 receptor-dependent mechanisms.[1][2]
Quantitative Data: Receptor Binding Affinities and Pharmacokinetics
The following tables summarize key quantitative data regarding this compound's receptor binding profile and pharmacokinetic properties.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Serotonin 5-HT2A | 0.54 | |
| Dopamine D2 | 32 | |
| Serotonin Transporter (SERT) | 33 | |
| Dopamine D1 | 52 |
This table highlights this compound's approximately 60-fold higher affinity for 5-HT2A receptors compared to D2 receptors, a key feature of its pharmacology.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | |
| Half-life (t1/2) | 18 hours | [3] |
| Recommended Dose | 42 mg once daily | [1][4] |
| D2 Receptor Occupancy (at therapeutic dose) | ~39% | [2] |
The relatively low D2 receptor occupancy at therapeutic doses may contribute to its favorable side effect profile, particularly concerning extrapyramidal symptoms.[2]
Clinical Efficacy in Schizophrenia (General Population)
While data from dedicated TRS trials are limited, this compound has demonstrated efficacy in treating acute exacerbations of schizophrenia in the broader patient population. These findings provide a foundation for its investigation in treatment-resistant individuals.
Table 3: Summary of Key Efficacy Data in Schizophrenia Clinical Trials
| Study Identifier | Treatment Arm | Primary Outcome: Change in PANSS Total Score from Baseline | p-value vs. Placebo | Reference |
| Study 005 | This compound 42 mg | Statistically significant improvement | <0.05 | [4] |
| Risperidone 4 mg | Statistically significant improvement | <0.05 | [4] | |
| Study 301 | This compound 42 mg | -4.2 (LSMD) | 0.02 | [5] |
| This compound 28 mg | -2.6 (LSMD) | 0.16 | [5] | |
| Pooled Analysis (Studies 005 & 301) | This compound 42 mg | -4.76 (LSMD) | <0.001 | [6] |
PANSS: Positive and Negative Syndrome Scale; LSMD: Least Squares Mean Difference.
Experimental Protocols
Preclinical Investigation of this compound in Models of Schizophrenia
Preclinical studies have been instrumental in elucidating this compound's mechanism of action.[1][7]
Protocol 1: In Vivo Assessment of Antipsychotic-like Activity
-
Animal Model: Utilize a validated animal model of schizophrenia, such as the phencyclidine (PCP) or ketamine-induced hyperlocomotion model in rodents, which mimics certain positive symptoms.
-
Drug Administration: Administer this compound orally at various doses. Include a vehicle control group and a positive control group (e.g., a standard antipsychotic like risperidone).
-
Behavioral Assessment: Measure locomotor activity using automated activity chambers. A reduction in hyperlocomotion is indicative of antipsychotic-like effects.
-
Neurochemical Analysis: Following the behavioral assessment, collect brain tissue (e.g., prefrontal cortex, striatum) to measure levels of dopamine, serotonin, and glutamate (B1630785) and their metabolites using techniques like high-performance liquid chromatography (HPLC) or microdialysis.
Clinical Trial Protocol for Adjunctive this compound in Patients on Clozapine (B1669256)
The following protocol is based on a Phase 4 clinical trial investigating the use of this compound to mitigate side effects in patients treated with clozapine, a population with a high prevalence of treatment resistance.[8]
Study Title: A Study to Evaluate the Effects of this compound on Metabolic Parameters in Patients with Schizophrenia or Schizoaffective Disorder Treated with Clozapine.
Study Design:
-
Phase: 4
-
Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Primary Objective: To assess the effect of this compound 42 mg compared to placebo on changes in weight in patients stabilized on clozapine.
-
Secondary Objectives: To evaluate the effects on other metabolic parameters (e.g., fasting glucose, lipids), psychiatric symptoms (using scales like the PANSS), and overall safety and tolerability.
Inclusion Criteria:
-
Diagnosis of schizophrenia or schizoaffective disorder.
-
Stable on clozapine treatment for at least six months.
-
Clinically stable on their current clozapine dose for at least one month.
-
Age 18-65 years.
Exclusion Criteria:
-
Acute exacerbation of psychosis.
-
Significant unstable medical conditions.
-
Pregnancy or breastfeeding.
Treatment Protocol:
-
Screening Phase (up to 2 weeks): Assess eligibility criteria, obtain informed consent, and perform baseline assessments.
-
Randomization: Eligible participants are randomized in a 1:1 ratio to receive either this compound 42 mg or a matching placebo.
-
Treatment Phase (12 weeks): Participants continue their stable dose of clozapine and take the investigational product (this compound or placebo) orally once daily.
-
Assessments:
-
Baseline, Week 6, and Week 12:
-
Vital signs and anthropometric measurements (weight, waist circumference).
-
Fasting blood samples for metabolic parameters (glucose, insulin, HbA1c, lipid panel).
-
Psychiatric symptom assessments (PANSS, CGI-S).
-
Safety assessments, including monitoring for adverse events.
-
-
-
Follow-up Phase (4 weeks): Monitor for safety after discontinuation of the investigational product.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Adjunctive this compound clinical trial workflow.
Logical Relationships
Caption: Rationale for investigating this compound in TRS.
Conclusion and Future Directions
This compound's novel mechanism of action presents a compelling rationale for its investigation in treatment-resistant schizophrenia. While direct evidence from large-scale, randomized controlled trials in this specific population is still needed, its demonstrated efficacy in the broader schizophrenia population and its favorable safety profile make it a promising candidate. The ongoing clinical trial of adjunctive this compound with clozapine is a critical step in evaluating its potential role in managing patients with high levels of treatment resistance. Future research should focus on well-designed studies with clearly defined TRS criteria to definitively establish its efficacy and place in the treatment algorithm for this challenging condition.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Efficacy and Safety of this compound for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of this compound in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for Schizophrenia · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
Application Note: Quantification of Lumateperone and Metabolites in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lumateperone and its major active metabolite, N-desmethyl this compound (M3), in plasma samples. This compound is an atypical antipsychotic for which therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment and ensuring patient safety. The described protocol utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for bioanalytical studies in drug development and clinical research.
Introduction
This compound is a novel antipsychotic agent approved for the treatment of schizophrenia.[1] It exhibits a unique mechanism of action, modulating serotonergic, dopaminergic, and glutamatergic neurotransmission. This compound is extensively metabolized, with N-demethylation being one of the primary metabolic pathways, leading to the formation of its active metabolite, M3.[1] Given the contribution of both the parent drug and its active metabolite to the overall pharmacological effect, a reliable bioanalytical method capable of quantifying both analytes in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of drugs and metabolites in biological matrices due to its high sensitivity, specificity, and throughput.[1] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and N-desmethyl this compound in plasma.
Experimental Protocol
Materials and Reagents
-
Analytes: this compound and N-desmethyl this compound reference standards.
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d8) is recommended.
-
Solvents: HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Reagents: Formic acid (LC-MS grade).
-
Plasma: Blank human plasma (K2-EDTA).
Instrumentation
-
LC System: A UPLC or HPLC system capable of delivering accurate gradients.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Controls (QC)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and N-desmethyl this compound reference standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with 50:50 (v/v) methanol:water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Prepare a solution of this compound-d8 in methanol at an appropriate concentration (e.g., 100 ng/mL).
-
Spiking: Spike blank plasma with the working standard solutions to prepare CC and QC samples at desired concentrations.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma sample, CC, or QC into the corresponding tubes.
-
Add 20 µL of the IS working solution to each tube (except for blank matrix) and vortex briefly.
-
Add 150 µL of acetonitrile (as the protein precipitant) to each tube.
-
Vortex vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 15,000 rpm for 8 minutes at 4°C.
-
Carefully transfer 40 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Add 200 µL of purified water to the supernatant.
-
Vortex for 1 minute before injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2.0 µL |
| Column Temp. | 35°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 3: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temp. | 400°C |
| Curtain Gas | 30 psi |
| Collision Gas | 10 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data and Results
The method was validated for linearity, accuracy, precision, and stability according to standard bioanalytical method validation guidelines.
Table 4: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 394.2 | 222.1 | ~2.8 |
| N-desmethyl this compound (M3) | 380.2 | 208.1 | ~2.6 |
| This compound-d8 (IS) | 402.3 | 230.1 | ~2.8 |
Table 5: Method Validation Summary
| Parameter | This compound | N-desmethyl this compound |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 11% | < 13% |
| Accuracy (% Bias) | Within ±10% | Within ±12% |
| Extraction Recovery | ~85% | ~82% |
Visualizations
The following diagram illustrates the complete workflow for the analysis of this compound and its metabolites in plasma.
Caption: Workflow for this compound and Metabolite Quantification in Plasma.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and its active metabolite, N-desmethyl this compound, in plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis, supporting pharmacokinetic studies and therapeutic drug monitoring in both preclinical and clinical settings.
References
Application Notes and Protocols for Investigating Lumateperone's Impact on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting preclinical and clinical experiments to evaluate the effects of lumateperone on cognitive function. Detailed protocols for key behavioral, molecular, and clinical assays are provided to ensure robust and reproducible data generation.
Preclinical Assessment of this compound on Cognition
Preclinical studies are essential for elucidating the pro-cognitive potential of this compound in validated animal models. The following protocols are designed to assess various domains of cognition, including recognition memory, spatial learning and memory, and sensorimotor gating, which are often impaired in neuropsychiatric disorders such as schizophrenia.
Experimental Protocols
Rationale: The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones. This test is sensitive to the cognitive-enhancing effects of pharmacological agents.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm for mice; 65 cm x 45 cm x 65 cm for rats), made of a non-porous material for easy cleaning.[1][2]
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough to not be displaced by the animal. The objects should be of similar size but differ in shape and texture.
Procedure:
-
Habituation (Day 1):
-
Individually place each animal in the empty arena for 5-10 minutes to allow for acclimation to the new environment.[3] This reduces anxiety-related behaviors that could interfere with cognitive performance.
-
-
Familiarization/Training (Day 2, Trial 1):
-
Place two identical objects in opposite corners of the arena.
-
Allow the animal to freely explore the objects for a set period (e.g., 3-5 minutes).[1]
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and actively sniffing or touching it.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a defined period (e.g., 1 hour to 24 hours).[3] The length of the ITI can be varied to assess short-term versus long-term memory.
-
-
Test (Day 2, Trial 2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for 3-5 minutes.[1]
-
Record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Rationale: The MWM is a classic behavioral test to assess hippocampal-dependent spatial learning and memory.[4] It requires the animal to use distal visual cues to locate a hidden platform in a circular pool of opaque water.
Apparatus:
-
A circular tank (90-100 cm in diameter for mice) filled with water maintained at approximately 21-24°C.[4][5]
-
The water is made opaque using non-toxic white paint.[4]
-
A submerged platform (6x6 cm for mice) placed 1 cm below the water's surface.[4]
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acclimation (Day 1):
-
Allow the animal to swim freely in the pool for 60 seconds without the platform to habituate to the water.
-
-
Cued Training (Visible Platform; Day 1):
-
The platform is made visible by attaching a brightly colored flag.
-
Conduct 4 trials where the animal is released from different starting positions and must swim to the visible platform. This ensures the animal understands the basic task of finding the platform to escape the water.
-
-
Spatial Training (Hidden Platform; Days 2-5):
-
The platform is submerged and hidden from view.
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, release the animal from one of four quasi-random start positions, facing the wall of the tank.
-
Allow the animal to search for the platform for a maximum of 60 seconds.[5] If the animal fails to find the platform within this time, gently guide it to the platform.
-
The animal is allowed to remain on the platform for 15-30 seconds before the next trial.[5][6]
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60-90 seconds.[6]
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Escape latency: Time taken to find the hidden platform during spatial training.
-
Swim path length: The distance traveled to reach the platform.
-
Time in target quadrant: During the probe trial, a significant amount of time spent in the target quadrant indicates good spatial memory.
Rationale: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.[7] Deficits in PPI are observed in individuals with schizophrenia and can be modeled in rodents.
Apparatus:
-
A startle chamber with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.[8]
-
An animal holder to restrain the rodent during the test.
Procedure:
-
Acclimation:
-
Place the animal in the holder inside the startle chamber and allow a 5-10 minute acclimation period with a constant background white noise (e.g., 65-70 dB).[8]
-
-
Test Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong, startling stimulus (e.g., 110-120 dB white noise for 40-60 ms).[9]
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 70-90 dB, which is 5-20 dB above background) presented 50-120 ms (B15284909) before the startling pulse.[9][10]
-
No-stimulus trials: Background noise only, to measure baseline movement.[9]
-
-
Present each trial type multiple times (e.g., 6-10 times).[9]
-
Data Analysis:
-
Calculate the percentage of PPI : 100 x [(Startle response on pulse-alone trials - Startle response on prepulse-pulse trials) / Startle response on pulse-alone trials].
-
Higher PPI percentages indicate better sensorimotor gating.
Data Presentation: Preclinical Studies
Summarize all quantitative data from the preclinical experiments in the following structured tables:
Table 1: Effect of this compound on Recognition Memory in the Novel Object Recognition Test
| Treatment Group | N | Discrimination Index (DI) | p-value vs. Vehicle |
| Vehicle | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control |
Table 2: Effect of this compound on Spatial Learning and Memory in the Morris Water Maze
| Treatment Group | N | Escape Latency (s) - Day 5 | Time in Target Quadrant (%) - Probe Trial | p-value vs. Vehicle (Latency) | p-value vs. Vehicle (Quadrant Time) |
| Vehicle | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| Positive Control |
Table 3: Effect of this compound on Sensorimotor Gating in the Prepulse Inhibition Test
| Treatment Group | N | % PPI (Prepulse 1) | % PPI (Prepulse 2) | % PPI (Prepulse 3) | p-value vs. Vehicle (Global PPI) |
| Vehicle | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| Positive Control |
Clinical Evaluation of this compound on Cognition
Clinical trials are necessary to determine the efficacy of this compound in improving cognitive deficits in patient populations, such as individuals with schizophrenia.
Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Trial
Objective: To evaluate the effect of this compound on cognitive function in patients with schizophrenia.
Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Substance use disorder within the past 6 months.
-
History of significant head trauma or neurological disorder.
-
Concomitant medications that may significantly impact cognitive function.
-
Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment Arms:
-
This compound (e.g., 42 mg/day) + Standard of Care (SOC)
-
Placebo + SOC
-
-
Duration: 12 weeks of treatment, with cognitive assessments at baseline, week 6, and week 12.[13]
Cognitive Assessment Batteries:
Choose one of the following validated batteries:
-
MATRICS Consensus Cognitive Battery (MCCB): A standardized battery designed to assess seven key cognitive domains relevant to schizophrenia.[14] The administration takes approximately 60-90 minutes.[11]
-
Domains Assessed: Speed of Processing, Attention/Vigilance, Working Memory, Verbal Learning, Visual Learning, Reasoning and Problem Solving, and Social Cognition.[11]
-
-
Cambridge Neuropsychological Test Automated Battery (CANTAB): A computerized battery of tests with good sensitivity to pharmacological interventions.[15]
Data Presentation: Clinical Trial
Table 4: Change from Baseline in MCCB Composite and Domain Scores at Week 12
| Cognitive Measure | This compound + SOC (Change from Baseline) | Placebo + SOC (Change from Baseline) | Treatment Difference (95% CI) | p-value |
| Composite Score | ||||
| Speed of Processing | ||||
| Attention/Vigilance | ||||
| Working Memory | ||||
| Verbal Learning | ||||
| Visual Learning | ||||
| Reasoning/Problem Solving | ||||
| Social Cognition |
Mechanistic Studies
To understand the underlying neurobiological mechanisms of this compound's effects on cognition, the following in vitro and ex vivo assays are recommended.
Experimental Protocols
Rationale: this compound is thought to modulate glutamatergic neurotransmission by increasing the phosphorylation of the GluN2B subunit of the NMDA receptor.[18] Western blotting can quantify changes in the phosphorylation state of this protein in brain tissue from preclinical models.
Procedure:
-
Tissue Preparation:
-
Euthanize animals and rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Homogenize the tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[19]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[19]
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on a 6-8% polyacrylamide gel.[20]
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-GluN2B (e.g., at Tyr1472).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Quantify band intensity using densitometry software. Normalize the phospho-GluN2B signal to the total GluN2B signal.
-
Rationale: To confirm this compound's affinity for its primary targets, competitive radioligand binding assays can be performed for the serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors.[18]
Procedure (General):
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the human 5-HT2A or D2 receptor, or from rodent brain tissue (e.g., frontal cortex for 5-HT2A, striatum for D2).
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the membranes with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]spiperone for D2) and varying concentrations of unlabeled this compound.
-
Total binding: Radioligand + membranes.
-
Non-specific binding: Radioligand + membranes + a high concentration of a known unlabeled ligand (e.g., ketanserin (B1673593) for 5-HT2A, haloperidol (B65202) for D2).
-
-
Filtration and Counting:
-
Rapidly filter the assay mixture through a glass fiber filter plate to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Add scintillation cocktail and measure radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding (Total binding - Non-specific binding).
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Data Presentation: Mechanistic Studies
Table 5: Effect of this compound on GluN2B Phosphorylation in the Prefrontal Cortex
| Treatment Group | N | Relative Phospho-GluN2B / Total GluN2B Ratio | p-value vs. Vehicle |
| Vehicle | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
Table 6: Binding Affinity (Ki) of this compound for 5-HT2A and D2 Receptors
| Receptor | Radioligand | Ki (nM) for this compound |
| 5-HT2A | [³H]ketanserin | |
| D2 | [³H]spiperone |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound's effects on cognition.
Preclinical Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound's cognitive effects.
Clinical Trial Workflow
Caption: Workflow for a clinical trial of this compound for cognitive impairment.
References
- 1. Novel Object Recognition [protocols.io]
- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 4. mmpc.org [mmpc.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. UC Davis - Morris Water Maze [protocols.io]
- 7. Pre-pulse Inhibition [augusta.edu]
- 8. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 9. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 10. ja.brc.riken.jp [ja.brc.riken.jp]
- 11. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]
- 12. The FDA-NIMH-MATRICS guidelines for clinical trial design of cognitive-enhancing drugs: what do we know 5 years later? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. MATRICS Consensus Cognitive Battery | RehabMeasures Database [sralab.org]
- 15. Assessing cognitive function in clinical trials of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thekingsleyclinic.com [thekingsleyclinic.com]
- 17. Schizophrenia - Cambridge Cognition [cambridgecognition.com]
- 18. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot in homogenised mouse brain samples [protocols.io]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Research of Lumateperone
Introduction
Lumateperone is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2][3] Its unique pharmacological profile, which involves simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission, distinguishes it from other antipsychotics.[1][2][3] These application notes provide a comprehensive guide for researchers and drug development professionals on dosage calculations and experimental protocols for the preclinical evaluation of this compound.
Mechanism of Action
This compound's mechanism of action is multifaceted, involving interactions with several key neurotransmitter systems implicated in severe mental illness.[3][4]
-
Serotonin System: this compound is a potent 5-HT2A receptor antagonist with a high binding affinity (Ki = 0.54 nM).[5][6] This action is thought to contribute to its antipsychotic effects and low risk of extrapyramidal symptoms.[6] It also acts as a serotonin reuptake transporter (SERT) inhibitor (Ki = 62 nM), which may contribute to its antidepressant effects.[5][6]
-
Dopamine System: this compound exhibits a unique interaction with dopamine D2 receptors, acting as a presynaptic partial agonist and a postsynaptic antagonist.[1][4][5][6] This dual action helps to modulate dopamine levels, reducing presynaptic dopamine release while blocking postsynaptic signaling.[6] It has a moderate affinity for D2 receptors (Ki = 32 nM) and shows a 60-fold higher affinity for 5-HT2A receptors.[5][6] this compound also demonstrates partial agonism at D1 receptors, which is linked to the modulation of glutamatergic transmission.[5][6]
-
Glutamate System: this compound indirectly modulates glutamatergic neurotransmission.[1] Its action on D1 receptors leads to increased phosphorylation of the GluN2B subunit of the NMDA receptor, potentially improving cognitive and negative symptoms associated with schizophrenia.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies to aid in the design of preclinical experiments.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor/Transporter | Human (Ki, nM) | Reference |
| 5-HT2A | 0.52 - 10 | [5] |
| Dopamine D2 | 19.2 - 32 | [5] |
| Dopamine D1 | 20 - 78 | [5] |
| Dopamine D4 | 39.7 - 104 | [5] |
| Serotonin Transporter (SERT) | 16 - 33 | [5] |
| α1b Adrenergic | 36.9 | [5] |
Table 2: Preclinical Dosage and Safety Data
| Species | Dosing | Observation | Reference |
| Mouse | 0.09 mg/kg (oral) | Blocked DOI-induced head-twitch behavior | [7] |
| Mouse | 3 mg/kg (oral) | Increased phosphorylation of GluN2B in the nucleus accumbens | [7] |
| Rat | 3.5, 10.5, 21, 63 mg/kg/day (oral) | Developmental toxicity study | [8][9] |
| Rat | - | NOAEL: 2.4 times the MRHD on a mg/m² basis | [5] |
| Dog | - | NOAEL: 2 times the MRHD on a mg/m² basis | [5] |
| Mouse | - | NOAEL: 2.4 times the MRHD on a mg/m² basis | [5] |
NOAEL: No Observed Adverse Effect Level MRHD: Maximum Recommended Human Dose (42 mg)
Table 3: Human Equivalent Dose (HED) Conversion Factors
To estimate a starting dose for preclinical studies, the Human Equivalent Dose (HED) can be calculated from animal doses using the following formula based on body surface area:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km ( kg/m ²) |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Km = Body Weight / Body Surface Area Data adapted from FDA guidance.[10][11][12][13]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various receptors and transporters.
Materials:
-
This compound
-
Radioligands specific for each target receptor/transporter (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2)
-
Cell membranes expressing the target receptor
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation counter and vials
-
96-well filter plates
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the specific radioligand, and either buffer (for total binding), a known competing ligand (for non-specific binding), or a concentration of this compound.
-
Incubate the plates at room temperature for a specified time to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Animal Model of Psychosis - DOI-Induced Head-Twitch Response in Mice
Objective: To assess the in vivo 5-HT2A receptor antagonist activity of this compound.
Materials:
-
This compound
-
(±)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride (DOI)
-
Male C57BL/6 mice
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Observation chambers
Procedure:
-
Habituate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle orally at various doses (e.g., 0.01, 0.1, 1 mg/kg).
-
After a predetermined pretreatment time (e.g., 60 minutes), administer DOI (2.5 mg/kg, intraperitoneally).
-
Immediately after DOI injection, place the mice individually into the observation chambers.
-
Record the number of head-twitches for each mouse for a period of 20-30 minutes.
-
Compare the number of head-twitches in the this compound-treated groups to the vehicle-treated group.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 3: Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Materials:
-
This compound
-
Male Sprague-Dawley rats
-
Vehicle for oral administration
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to a group of rats.
-
Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) using appropriate software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multi-target mechanism of action.
Caption: A typical preclinical evaluation workflow for this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conversion between animals and human [targetmol.com]
- 12. jkom.org [jkom.org]
- 13. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for Long-Acting Injectable (LAI) Formulations of Lumateperone for Research Use
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide an overview of the formulation and characterization of a representative lumateperone LAI formulation using biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres. Detailed protocols for the preparation, in vitro characterization, and in vivo pharmacokinetic evaluation in a preclinical model are provided for research purposes.
This compound Signaling Pathway
This compound's therapeutic effects are attributed to its multi-target engagement in key neurotransmitter systems implicated in psychiatric disorders.
Representative Formulation Characteristics
The following table summarizes the characteristics of a representative this compound-loaded PLGA microsphere formulation, prepared for research purposes. This data is illustrative and based on typical values for similar long-acting injectable antipsychotics.
| Parameter | Value | Method of Analysis |
| Polymer | PLGA (75:25 lactide:glycolide) | - |
| Drug Loading (%) | 25.5% (w/w) | HPLC |
| Encapsulation Efficiency (%) | 85.0% | HPLC |
| Mean Particle Size (D50) | 45.2 µm | Laser Diffraction |
| Surface Morphology | Spherical, non-porous | Scanning Electron Microscopy (SEM) |
Experimental Protocols
Preparation of this compound-Loaded PLGA Microspheres
This protocol describes the preparation of this compound-loaded PLGA microspheres using an oil-in-water (o/w) emulsion-solvent evaporation method.[5]
Materials:
-
This compound tosylate
-
Poly(D,L-lactide-co-glycolide) (PLGA), 75:25 lactide:glycolide ratio
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 200 mg of this compound tosylate and 600 mg of PLGA in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 50 mL of the aqueous PVA solution while homogenizing at 5000 rpm for 2 minutes to form an o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at 500 rpm for 4 hours at room temperature to allow for the evaporation of DCM.
-
Microsphere Collection: Collect the hardened microspheres by centrifugation at 3000 rpm for 10 minutes.
-
Washing: Wash the collected microspheres three times with deionized water to remove residual PVA.
-
Lyophilization: Freeze-dry the microspheres for 48 hours to obtain a free-flowing powder.
-
Storage: Store the lyophilized microspheres at -20°C in a desiccator.
In Vitro Drug Release Study
This protocol outlines a method for evaluating the in vitro release of this compound from the prepared microspheres. The "sample and separate" method is described.[6]
Materials:
-
This compound-loaded microspheres
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Shaking incubator
-
Centrifuge
-
HPLC system
Procedure:
-
Release Medium Preparation: Prepare PBS (pH 7.4) containing 0.5% (w/v) SDS to ensure sink conditions.
-
Sample Preparation: Accurately weigh 20 mg of this compound-loaded microspheres and place them in a 15 mL centrifuge tube.
-
Incubation: Add 10 mL of the release medium to the tube and place it in a shaking incubator at 37°C with horizontal shaking at 100 rpm.
-
Sampling: At predetermined time points (e.g., 1, 3, 7, 14, 21, 28, 35, and 42 days), centrifuge the tubes at 3000 rpm for 5 minutes.
-
Sample Analysis: Withdraw 1 mL of the supernatant and replace it with 1 mL of fresh release medium. Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for a preclinical pharmacokinetic study of the this compound LAI formulation in rats.[7][8] All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound-loaded microspheres
-
Sterile vehicle for injection (e.g., 0.9% saline with 0.5% carboxymethylcellulose sodium and 0.1% Tween 80)
-
Sprague-Dawley rats (male, 250-300 g)
-
Syringes and needles (21G)
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Formulation Preparation: Suspend the this compound-loaded microspheres in the sterile vehicle to achieve a final concentration of 50 mg/mL of this compound.
-
Animal Dosing: Administer a single intramuscular (IM) injection of the suspension into the gluteal muscle of the rats at a dose of 25 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose and at various time points post-injection (e.g., 2, 8 hours, and 1, 3, 7, 14, 21, 28, 35, 42 days).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
Experimental Workflow
The following diagram illustrates the overall workflow for the development and evaluation of a this compound LAI formulation for research use.
References
- 1. This compound tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intra-Cellular Therapies Announces the Initiation of Clinical Trials for ITI-LLAI, a Long-Acting Injectable Formulation of this compound for the Treatment of Schizophrenia and for ITI-333, a Novel Treatment for Opioid Use Disorder - BioSpace [biospace.com]
- 5. Preparation and in vitro/in vivo evaluation of PLGA microspheres containing norquetiapine for long-acting injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Lumateperone in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with lumateperone in aqueous solutions during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound tosylate precipitate when I add it to an aqueous buffer?
A1: this compound tosylate is sparingly soluble in aqueous buffers, especially at neutral to alkaline pH.[1][2][3] Its free base form is described as an oily, sticky solid with poor solubility in water.[4] Precipitation upon addition to aqueous solutions is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of this compound in your final solution may be higher than its intrinsic solubility in that specific aqueous medium.
-
Solvent Shifting: If you are diluting a concentrated stock of this compound (e.g., in DMSO or DMF) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out" of the solution.[1]
-
pH of the Medium: this compound's solubility is pH-dependent. It is more soluble in acidic conditions.[3] An FDA Product Quality Review notes its solubility to be approximately 1 mg/mL at pH 1 and 0.3 mg/mL at pH 7.[3]
Q2: What is the best way to prepare a working solution of this compound in an aqueous buffer?
A2: Due to its low aqueous solubility, direct dissolution in aqueous buffers is not recommended. The suggested method is to first dissolve this compound tosylate in an organic solvent and then dilute this stock solution into the aqueous buffer of your choice.[1][2]
-
Recommended Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents for preparing stock solutions.[1][2][5]
-
Dilution Technique: To minimize precipitation, add the organic stock solution dropwise into the vigorously stirring aqueous buffer. This ensures rapid and even dispersion.
Q3: My this compound solution is initially clear but becomes cloudy or precipitates over time. What is happening?
A3: This phenomenon is likely due to the formation of a supersaturated solution that is thermodynamically unstable. Over time, the dissolved this compound may crystallize and precipitate out of the solution. It is recommended to use aqueous solutions of this compound shortly after preparation; storage for more than a day is not advised.[1]
Q4: Are there any methods to significantly improve the aqueous solubility of this compound?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of this compound. These include:
-
Use of Co-solvents: Incorporating a water-miscible co-solvent can increase solubility.
-
Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can encapsulate the hydrophobic this compound molecule, thereby increasing its solubility in water.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate and apparent solubility.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range (nanosuspension) can significantly increase the surface area, leading to a higher dissolution rate.[6][7]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common precipitation issues encountered with this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
The following tables summarize the solubility of this compound tosylate in various solvents and conditions.
Table 1: Solubility of this compound Tosylate in Different Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water (pH 1) | ~ 1.0 | [3] |
| Water (pH 7) | ~ 0.3 | [3] |
| DMSO | ~ 10 | [1][2] |
| DMF | ~ 25 | [1][2] |
| Ethanol | ~ 1 | [1][2] |
| 1:7 DMF:PBS (pH 7.2) | ~ 0.12 | [1][2] |
Note: Solubility can vary between different batches and sources of the compound.
Experimental Protocols for Solubility Enhancement
Preparation of an Aqueous Solution using a Co-solvent (Solvent-Shifting)
This protocol describes the standard method for preparing a dilute aqueous solution of this compound from an organic stock.
Caption: Workflow for preparing an aqueous this compound solution.
Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
This method aims to improve the dissolution rate and apparent solubility of this compound by dispersing it in a polymer matrix in an amorphous state. The following is a general procedure based on patent literature.[6][7]
Materials:
-
This compound tosylate
-
Polymer (e.g., PVP K30, HPMC, HPC)
-
Solvent (e.g., Methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve this compound tosylate and the chosen polymer (e.g., in a 1:1 weight ratio) in a suitable solvent like methanol (B129727) at room temperature to obtain a clear solution.[7]
-
Filtration: Filter the solution to remove any undissolved particles.
-
Solvent Evaporation: Subject the filtrate to solvent evaporation using a rotary evaporator at an elevated temperature (e.g., ~55°C) until a solid compound is formed.[7]
-
Drying: Dry the resulting solid under vacuum at a suitable temperature (e.g., ~45°C) to remove any residual solvent.
-
Characterization (Optional): The resulting amorphous solid dispersion can be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.
Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol provides a general outline for preparing a this compound-cyclodextrin complex to enhance its aqueous solubility. The choice of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) and the preparation method can be optimized for specific needs.
Materials:
-
This compound tosylate
-
Cyclodextrin (e.g., HP-β-CD)
-
Deionized water
-
Stirring plate and stir bar
-
Freeze-dryer (for lyophilization method)
Procedure (Kneading Method):
-
Mixing: In a mortar, mix this compound tosylate and the cyclodextrin (e.g., in a 1:1 molar ratio).
-
Kneading: Add a small amount of water to the mixture to form a thick paste. Knead the paste thoroughly for a specified period (e.g., 60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
Procedure (Lyophilization/Freeze-Drying Method):
-
Solution Preparation: Prepare an aqueous solution of the cyclodextrin. Add this compound tosylate to this solution.
-
Stirring: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Filtration: Filter the solution to remove any un-complexed this compound.
-
Freeze-Drying: Freeze the filtrate (e.g., at -80°C) and then lyophilize it to obtain a dry powder of the inclusion complex.
Signaling Pathway and Experimental Logic Diagrams
The following diagrams illustrate the mechanism of action of this compound and a logical workflow for selecting a solubility enhancement strategy.
Caption: Simplified signaling pathways of this compound.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
Optimizing lumateperone dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing lumateperone dosage in preclinical and clinical research, with a primary focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's antipsychotic effect?
This compound's efficacy is attributed to a unique and simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems.[1][2] Its primary mechanism involves a combination of potent antagonism at serotonin 5-HT2A receptors and antagonist activity at postsynaptic dopamine D2 receptors.[3][4][5] Uniquely, it also acts as a presynaptic D2 partial agonist, which helps to reduce presynaptic dopamine release, contributing to a more efficient reduction in dopaminergic signaling compared to other antipsychotics.[3][4][6]
Q2: What defines this compound's on-target versus off-target receptor engagement?
-
On-Target Effects: The core therapeutic effects for psychosis are primarily driven by high-affinity binding and antagonism of serotonin 5-HT2A receptors, combined with moderate-affinity antagonism of postsynaptic dopamine D2 receptors in mesolimbic and mesocortical pathways.[3][4]
-
Off-Target Effects (Dose-Dependent): Key off-target engagement includes inhibition of the serotonin transporter (SERT), which may contribute to its antidepressant effects but is considered an off-target effect concerning its primary antipsychotic mechanism.[1][3][7] Engagement with D1, D4, and alpha-1 adrenergic receptors also occurs at varying affinities and can be considered off-target.[4][8] this compound has a notably low affinity for histaminergic (H1) and muscarinic receptors, which are often associated with adverse effects like weight gain and cognitive impairment in other antipsychotics.[4]
Q3: How does this compound's receptor affinity profile influence its side-effect profile?
This compound's unique binding profile is central to its favorable side-effect profile. It has a 60-fold higher affinity for 5-HT2A receptors than for D2 receptors.[3][7][9] This potent 5-HT2A antagonism is thought to mitigate the risk of extrapyramidal symptoms (EPS) and hyperprolactinemia typically associated with D2 receptor blockade.[4] Furthermore, its low D2 receptor occupancy at therapeutic doses (around 39%) is below the 60-80% threshold that is often linked to EPS.[6][7][9] The minimal interaction with histaminergic and muscarinic receptors contributes to a lower incidence of metabolic side effects.
Troubleshooting Guide
Problem: We are observing significant somnolence/sedation in our animal models at a dose intended for antipsychotic efficacy.
-
Possible Cause: Somnolence is one of the most common side effects of this compound.[1][9] At lower doses, the effects of potent 5-HT2A antagonism may predominate, leading to sedative effects before significant D2 receptor occupancy is achieved for antipsychotic action.[3][10]
-
Troubleshooting Steps:
-
Confirm Dose-Response: Conduct a dose-response study to characterize the threshold for sedation versus the desired antipsychotic-like effect in your model.
-
Measure Receptor Occupancy: If possible, use techniques like ex vivo autoradiography or in vivo PET imaging to correlate the sedative effects with 5-HT2A receptor occupancy and the therapeutic effects with D2 receptor occupancy. A 10 mg dose in humans results in over 80% 5-HT2A occupancy but only ~12% D2 occupancy, while a 40 mg dose increases D2 occupancy to around 29-39%.[6][11]
-
Adjust Dosing Regimen: Investigate if the timing of administration (e.g., during the animal's sleep cycle) can mitigate the functional impact of sedation on behavioral assays.
-
Problem: Our in vitro Ki values for this compound do not align with the functional outcomes in our cell-based or in vivo models.
-
Possible Cause: Discrepancies can arise from differences in experimental conditions (e.g., buffer composition, temperature), cell types used, and the complexity of in vivo systems. This compound's function as a presynaptic partial agonist and postsynaptic antagonist at D2 receptors is a complex mechanism that may not be fully captured by a simple binding affinity assay.[4][6] Additionally, active metabolites of this compound could play a role in vivo.[5][6]
-
Troubleshooting Steps:
-
Validate Assay Conditions: Ensure your binding assay protocol is robust and that nonspecific binding is appropriately controlled for.
-
Use Functional Assays: Complement binding assays with functional assays (e.g., calcium flux for 5-HT2A, cAMP measurement for D2) to measure the actual downstream signaling effects of receptor engagement.
-
Consider Pharmacokinetics: Analyze plasma and brain concentrations of this compound and its major metabolites to ensure that sufficient target engagement is being achieved in your in vivo model.
-
Data Presentation
Table 1: this compound Receptor Binding Affinity (Ki)
| Receptor Target | Binding Affinity (Ki, nM) | Primary Role |
| Serotonin 5-HT2A | 0.54 [2][4][5] | On-Target (Primary) |
| Dopamine D2 | 32 [4][5][8] | On-Target (Primary) |
| Serotonin Transporter (SERT) | 33 - 62[4][5] | Off-Target (Antidepressant Effect) |
| Dopamine D1 | 52[8] | Off-Target (Glutamatergic Modulation) |
| Dopamine D4 | 39.7 - 104[4][5] | Off-Target |
| Alpha-1 Adrenergic | 36.9[4][5] | Off-Target |
| Muscarinic / Histaminergic | Low Affinity / Negligible | Off-Target (Favorable Safety) |
Table 2: Dose-Dependent Receptor Occupancy of this compound in Humans
| Oral Dose (Single) | Striatal D2 Occupancy | Cortical 5-HT2A Occupancy | Serotonin Transporter (SERT) Occupancy | Associated Effects |
| 10 mg | ~12%[6] | >80%[6][8] | Not significant | Sedation, Anti-aggression[10] |
| 40 mg | Up to 39%[6][11] | Saturated (>80%) | Up to 33%[6][8] | Antipsychotic, Antidepressant |
| 60 mg (Steady State) | ~39% (Peak)[6][12] | Saturated (>80%) | Not specified | Therapeutic dose for schizophrenia |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki
This protocol provides a generalized method for determining the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.
Objective: To calculate the concentration of a test compound that inhibits 50% of a specific radioligand's binding (IC50) and to subsequently derive the inhibition constant (Ki).
Materials:
-
Cell membranes expressing the target receptor (e.g., D2 or 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2).
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that provides a robust signal.
-
Assay Setup: In a 96-well plate, add assay buffer, the specific radioligand at a fixed concentration (typically near its Kd value), and a range of concentrations of the unlabeled test compound.[13]
-
Incubation: Add the diluted membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[13]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: this compound's multimodal action on dopaminergic and serotonergic pathways.
Caption: Workflow for determining optimal this compound dosage in preclinical studies.
Caption: Relationship between this compound dose, receptor occupancy, and effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review [mdpi.com]
- 5. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptor occupancy of this compound (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The role of this compound in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. SMPDB [smpdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
Troubleshooting inconsistent results in lumateperone behavioral assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral assays involving lumateperone. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in the dose-response relationship of this compound in our prepulse inhibition (PPI) studies. What could be the cause?
A1: High variability in PPI studies can stem from several factors. Here’s a checklist of potential issues and solutions:
-
Drug Administration:
-
Vehicle and Solubility: Ensure this compound is fully dissolved in your vehicle. Poor solubility can lead to inconsistent dosing. Consider testing different vehicles or using a commercially available formulation.
-
Route and Timing of Administration: The route of administration (e.g., intraperitoneal, oral) and the time between administration and testing are critical. This compound's absorption and metabolism can vary, so it's crucial to maintain a consistent schedule.[1] The oral bioavailability of this compound can be affected by food, so ensure standardized feeding protocols for your animals.
-
-
Animal-Related Factors:
-
Strain and Sex: Different rodent strains can exhibit varying baseline PPI and responses to antipsychotics. Similarly, sex differences in drug metabolism and behavioral responses are common. Ensure you are using a consistent strain and sex, and report these details in your methodology.
-
Age and Weight: The age and weight of the animals can influence drug metabolism and distribution. Use animals within a narrow age and weight range.
-
Stress Levels: High stress levels can significantly impact PPI. Acclimate animals to the testing room and apparatus to minimize stress. Handle animals consistently and gently.
-
-
Experimental Parameters:
-
Stimulus Intensity: The intensity of the startle pulse and the prepulse are critical. Calibrate your equipment regularly to ensure consistent stimulus delivery. The prepulse intensity should be just above the background noise but not strong enough to elicit a startle response on its own.[2][3]
-
Inter-Trial Interval (ITI): A consistent and sufficiently long ITI is necessary to prevent habituation or sensitization to the stimuli. An ITI of less than 10 seconds should be avoided.[2]
-
Q2: Our results from the conditioned avoidance response (CAR) test with this compound are not aligning with published findings. What should we troubleshoot?
A2: The CAR test is sensitive to various experimental parameters. Discrepancies in results can often be traced back to the following:
-
Training Protocol:
-
Acquisition Criteria: Ensure your criteria for successful acquisition of the avoidance response are clearly defined and consistently applied. Inconsistent training can lead to a heterogeneous population of responders.
-
Stimulus Parameters: The intensity and duration of the conditioned stimulus (e.g., light, tone) and the unconditioned stimulus (e.g., footshock) must be precisely controlled. Calibrate your equipment to ensure consistency.
-
-
Drug Effects vs. Sedation:
-
Dose Selection: High doses of this compound may cause sedation, which can be misinterpreted as a suppression of the conditioned response.[4] It's crucial to include control measures to assess general motor activity, such as an open field test, to differentiate between antipsychotic-like effects and sedation.[4]
-
Escape Failures: An increase in escape failures (not moving to the safe compartment after the footshock) can indicate motor impairment or sedation rather than a specific effect on conditioned avoidance.
-
-
Apparatus and Environment:
-
Shuttle Box Conditions: The size, lighting, and cleanliness of the shuttle box should be kept constant. Any changes in the environment can affect the animals' behavior.
-
Testing Time: The time of day for testing should be consistent, as circadian rhythms can influence activity levels and learning.
-
Q3: We are seeing inconsistent effects of this compound on locomotor activity in the open field test. How can we improve the reliability of our data?
A3: The open field test is a common assay for assessing general motor activity and anxiety-like behavior. Inconsistencies can arise from:
-
Habituation:
-
Test Duration: The duration of the test is critical. Animals' activity naturally decreases over time as they habituate to the arena. Analyze your data in time bins to observe the pattern of habituation.
-
Prior Exposure: Ensure that the animals have not been previously exposed to the open field arena, as this will affect their exploratory behavior.
-
-
Environmental Factors:
-
Lighting and Noise: The level of illumination and ambient noise in the testing room can significantly impact locomotor activity. Maintain a consistent and controlled environment.
-
Arena Cleaning: Thoroughly clean the arena between each animal to remove any olfactory cues that could influence the behavior of subsequent animals.
-
-
Data Analysis:
-
Center vs. Periphery: Instead of only analyzing total distance moved, differentiate between distance traveled in the center and the periphery of the arena. This can provide insights into anxiety-like behavior, which may be modulated by this compound.
-
Automated Tracking: Use a reliable automated tracking system to ensure objective and consistent measurement of locomotor activity.
-
Data Presentation
Table 1: Reported Efficacy of this compound in Human Clinical Trials for Schizophrenia
| Study | Dosage(s) of this compound | Primary Outcome Measure | Key Efficacy Finding |
| ITI-007-005 | 42 mg/day, 84 mg/day | Positive and Negative Syndrome Scale (PANSS) Total Score | 42 mg/day dose showed a statistically significant improvement in PANSS total score compared to placebo.[5][6] |
| ITI-007-301 | 28 mg/day, 42 mg/day | PANSS Total Score | 42 mg/day dose resulted in a statistically significant reduction in PANSS total score versus placebo.[5][6] |
| ITI-007-302 | - | PANSS Total Score | Neither dose of this compound separated from placebo, potentially due to a high placebo response in this study.[6] |
Table 2: Reported Effects of this compound in Preclinical Behavioral Assays
| Behavioral Assay | Animal Model | This compound Dose Range (Route) | Observed Effect |
| Forced Swim Test (FST) | Guinea Pigs | 3.2 mg/kg/day (Oral, 28 days) | Significant reduction in total activity time.[4] |
| Open Field Test (OFT) | Guinea Pigs | 3.2 mg/kg/day (Oral, 28 days) | Fewer crossings observed.[4] |
| Chronic Social Defeat Stress | Mice | 1 mg/kg (Intraperitoneal, 28 days) | Non-significant reduction in social behavior.[4] |
| Conditioned Avoidance Response | Rats | - | Used to determine the antipsychotic-like effect of this compound for further in vivo experiments.[7] |
Experimental Protocols
Prepulse Inhibition (PPI) Test Protocol
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, an animal holder, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
Acclimation: Place the animal in the holder inside the chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).[2]
-
Habituation: Present 5 startle pulses (e.g., 120 dB, 20 ms (B15284909) duration) alone to stabilize the startle response.[2]
-
Testing Trials: Present a series of trials in a pseudorandom order, including:
-
Pulse-alone trials: The startle stimulus is presented alone.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 73, 76, or 82 dB) is presented alone.[2]
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the startle pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: Calculate PPI as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Conditioned Avoidance Response (CAR) Test Protocol
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A light or tone serves as the conditioned stimulus (CS).
-
Acclimation: Allow the animal to explore the shuttle box for a few minutes before the first training session.
-
Training (Acquisition):
-
Each trial begins with the presentation of the CS (e.g., a light) for a set duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.
-
If the animal fails to move during the CS, a mild footshock (unconditioned stimulus, US) is delivered through the grid floor.
-
If the animal moves to the other compartment during the shock (escape response), both the CS and US are terminated.
-
If the animal fails to escape, the trial is terminated after a set duration.
-
-
Testing: After drug administration, the animal is placed back in the shuttle box, and the number of avoidance responses, escape responses, and escape failures are recorded over a set number of trials.
Visualizations
Caption: this compound's multimodal mechanism of action.
Caption: A generalized workflow for conducting behavioral assays.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. S44. This compound (ITI-007) FOR THE TREATMENT OF SCHIZOPHRENIA: PLACEBO-CONTROLLED CLINICAL TRIALS AND AN OPEN-LABEL SAFETY SWITCHING STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategies to improve the bioavailability of lumateperone in oral gavage studies
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and strategizing the improvement of lumateperone's bioavailability in oral gavage studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a challenge?
This compound is an atypical antipsychotic agent used for the treatment of schizophrenia and bipolar depression. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound. This means it possesses high membrane permeability but suffers from low aqueous solubility, which is the primary rate-limiting step for its absorption after oral administration, leading to poor and variable bioavailability.
Q2: What are the key physicochemical properties of this compound I should be aware of?
This compound is a weakly basic compound with a pKa of 7.6. It is practically insoluble in water across the physiological pH range of the gastrointestinal tract. Its logP value indicates high lipophilicity, suggesting that while it can permeate membranes easily, it will not readily dissolve in the gut lumen to be absorbed.
Q3: What are the most common formulation strategies to enhance the bioavailability of BCS Class II drugs like this compound?
Common and effective strategies focus on improving the drug's dissolution rate and/or apparent solubility. These include:
-
Particle Size Reduction: Techniques like micronization and nanocrystal formation (nanosuspensions) increase the surface area available for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can pre-dissolve this compound in a lipid/surfactant mixture, which then forms a fine microemulsion in the gut, facilitating absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.
Troubleshooting Guide for Oral Gavage Studies
Q1: I am observing high variability in my pharmacokinetic (PK) data between animals. What are the potential causes?
High variability is a common issue with poorly soluble compounds. The root cause can often be traced to the formulation or the procedure itself.
-
Formulation Inhomogeneity: The drug may be settling or aggregating in the vehicle before or during administration. Ensure the formulation is uniformly suspended.
-
Inconsistent Gavage Technique: Variability in the speed of administration or placement of the gavage needle can affect gastric emptying and absorption.
-
Food Effect: The presence or absence of food in the stomach can drastically alter the gastrointestinal environment (pH, motility, bile secretion) and impact the absorption of lipophilic drugs. Ensure strict adherence to fasting or fed protocols.
-
Animal Stress: Stress can alter physiological parameters, including gut motility, potentially affecting drug absorption.
Below is a workflow to diagnose sources of high PK variability.
Caption: Troubleshooting workflow for high pharmacokinetic variability.
Q2: My measured plasma concentrations of this compound are consistently low or undetectable. How can I improve drug exposure?
Low exposure is a direct consequence of poor bioavailability. The formulation strategy needs to be enhanced.
-
Problem: Simple aqueous suspensions are often inadequate for BCS Class II compounds.
-
Solution 1 (Lipid-Based): Formulate this compound in a lipid-based system like a SMEDDS. This pre-dissolves the drug and leverages the body's natural lipid absorption pathways.
-
Solution 2 (Nanosuspension): Prepare a nanosuspension of this compound. The significant increase in surface area can dramatically boost the dissolution rate, leading to improved absorption.
-
Solution 3 (Amorphous Solid Dispersion): Create an ASD of this compound with a suitable polymer. This can increase the apparent solubility by orders of magnitude, but may require more complex formulation development.
The following diagram provides a decision-making framework for selecting a suitable formulation strategy.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Data Summary
The following tables summarize key properties of this compound and compare potential outcomes of different formulation strategies based on typical results for BCS Class II compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Oral Delivery |
| BCS Class | II | High Permeability, Low Solubility |
| Aqueous Solubility | Practically Insoluble (<0.1 mg/mL) | Dissolution is the rate-limiting step for absorption. |
| LogP | High | High affinity for membranes but poor wetting and dissolution. |
| pKa | 7.6 (Weak Base) | Solubility is slightly higher in the acidic stomach environment. |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Vehicle Components | Typical Fold-Increase in AUC (vs. Suspension) | Key Advantages |
| Aqueous Suspension | Water, 0.5% Methylcellulose | 1x (Baseline) | Simple, easy to prepare. |
| Nanosuspension | Water, Stabilizers (e.g., Poloxamer 188) | 2 - 5 fold | Increased dissolution velocity, suitable for high doses. |
| SMEDDS | Oil (e.g., Capryol 90), Surfactant (e.g., Kolliphor RH40), Co-surfactant (e.g., Transcutol HP) | 4 - 10 fold | Pre-dissolved drug, bypasses dissolution step, good for lipophilic compounds. |
| Amorphous Solid Dispersion | Polymer (e.g., HPMC-AS, Soluplus®), administered as a suspension | 5 - 15 fold | Creates a supersaturated state in vivo, maximizing concentration gradient for absorption. |
Note: Fold-increase values are illustrative for typical BCS Class II drugs and actual results for this compound may vary based on the specific formulation and study conditions.
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol outlines the steps to develop a this compound SMEDDS for oral gavage.
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH40, Cremophor EL), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Select the excipients that show the highest solubilizing capacity for the drug.
-
-
Constructing Ternary Phase Diagrams:
-
Systematically mix the chosen oil, surfactant, and co-surfactant in various ratios.
-
For each mixture, add water dropwise while vortexing and observe the formation of a microemulsion.
-
Map the regions where a clear, stable microemulsion forms to identify the optimal concentration ranges.
-
-
SMEDDS Formulation Preparation:
-
Based on the phase diagram, select a ratio of Oil:Surfactant:Co-surfactant (e.g., 30:50:20 w/w).
-
Add this compound to the excipient mixture to achieve the desired final concentration (e.g., 20 mg/mL).
-
Gently heat (to ~40°C) and vortex or sonicate until the drug is completely dissolved, resulting in a clear, homogenous liquid.
-
-
Characterization:
-
Emulsification Study: Dilute 1 mL of the SMEDDS formulation into 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.
-
Assessment: The formulation should rapidly form a clear or slightly bluish microemulsion. Measure the droplet size (should be <100 nm) and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
The workflow for this protocol is visualized below.
Caption: Step-by-step workflow for developing a SMEDDS formulation.
How to control for placebo effects in lumateperone clinical trials
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for placebo effects in lumateperone clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations in designing a this compound clinical trial to minimize placebo effects?
A1: Successfully mitigating the placebo effect in this compound clinical trials requires a multi-faceted approach focusing on robust study design and conduct. Key considerations include:
-
Rigorous Patient Selection: Employing strict inclusion and exclusion criteria is crucial. For instance, clinical trials for schizophrenia often enroll patients aged 18-60 experiencing an acute exacerbation of psychosis, confirmed by standardized diagnostic tools like the DSM-5.[1][2][3][4]
-
Standardized Rating Scales: Utilize centralized and highly trained raters for clinical assessments, such as the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression–Severity of Illness (CGI-S) score, to ensure consistency and reduce rater-related bias.[1][3]
-
Blinding: Implementing a double-blind design where both the participant and the investigator are unaware of the treatment allocation is a fundamental strategy to reduce expectation bias.[1][2][3][4]
-
Active Comparator: Including an active comparator, such as risperidone (B510), can help in assay sensitivity and provide a benchmark for the efficacy of this compound.[5][6][7]
-
Placebo-Control Reminder Scripts (PCRS): Educating participants about the factors that can contribute to placebo response has been shown to mitigate its effects.[8] This involves a brief, interactive session where participants are informed about the nature of placebo effects.[8]
Q2: What is the mechanism of action of this compound and how does it relate to clinical trial design?
A2: this compound has a unique mechanism of action that involves the simultaneous modulation of serotonergic, dopaminergic, and glutamatergic systems.[9][10] It acts as a potent antagonist at serotonin (B10506) 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, and a modulator of D1 receptor-dependent glutamate (B1630785) neurotransmission.[5][10][11][12] This distinct pharmacological profile, which differs from conventional antipsychotics, necessitates a clinical trial design that can effectively demonstrate its efficacy above the placebo response, particularly in patient populations with prominent negative symptoms or comorbid depression where these pathways are implicated.[10][13]
Troubleshooting Guides
Problem: High placebo response rates are obscuring the true efficacy of this compound in our trial.
Solution:
High placebo response is a common challenge in CNS clinical trials.[8] To address this, consider the following strategies:
-
Review and Refine Patient Training: Ensure that participants are adequately trained to report their symptoms accurately. This can involve structured interviews and practice sessions before the trial begins to improve interoceptive accuracy.[14]
-
Implement a Placebo Lead-in Phase: A single-blind or double-blind placebo lead-in period can help identify and exclude patients who show a significant response to placebo before randomization.[15][16]
-
Optimize Study Environment: Minimize external cues that could inflate patient expectations. This includes training study staff to use neutral language when interacting with participants.[14][15]
-
Statistical Analysis Plan: Employ appropriate statistical methods to handle missing data and analyze the drug-placebo difference. For instance, a Mixed-effect Model for Repeated Measures (MMRM) analysis can be used, with sensitivity analyses to assess the impact of discontinuations.[17]
Problem: Difficulty in differentiating this compound's effect from placebo on negative symptoms of schizophrenia.
Solution:
Demonstrating efficacy on negative symptoms can be particularly challenging. Consider the following:
-
Enrichment Strategies: Enroll patients with prominent negative symptoms at baseline to increase the likelihood of detecting a treatment effect.[13]
-
Appropriate Assessment Tools: Utilize specific scales designed to measure negative symptoms in addition to the PANSS, to capture a more comprehensive picture of the treatment effect.
-
Longer Trial Duration: While some pivotal trials for acute exacerbations are short-term (e.g., 4-6 weeks), evaluating effects on negative symptoms might require a longer treatment period.[1][5][13] However, one 6-week trial failed to separate from placebo, suggesting duration needs careful consideration.[5][13]
Data Presentation
Table 1: Summary of Key this compound Phase 3 Clinical Trial Data in Schizophrenia
| Study Identifier | Treatment Arms | Number of Patients | Primary Endpoint | Key Efficacy Outcome (vs. Placebo) | Reference |
| Study '005 | This compound 60mg, 120mg; Risperidone 4mg; Placebo | 335 | Change from baseline in PANSS total score at Day 28 | This compound 60mg showed statistically significant superiority over placebo. | [5][7] |
| Study '301 | This compound 42mg, 28mg; Placebo | 450 | Change from baseline in PANSS total score at Day 28 | This compound 42mg demonstrated a statistically significant improvement vs. placebo (LSMD: -4.2). | [2][3][4][5][17] |
| Study '302 | This compound 60mg, 20mg; Risperidone 4mg; Placebo | 696 | Change from baseline in PANSS total score at Day 42 | Neither dose of this compound separated from placebo, with a high placebo response observed. | [5][7] |
LSMD: Least-Squares Mean Difference
Experimental Protocols
Protocol: Double-Blind, Placebo-Controlled, Randomized Clinical Trial for this compound in Schizophrenia
-
Patient Screening and Enrollment:
-
Recruit male and female patients aged 18 to 60 years.
-
Confirm diagnosis of schizophrenia according to DSM-5 criteria and that they are experiencing an acute exacerbation of psychosis.[1][2][3][4]
-
Establish a baseline PANSS total score of ≥ 70 and a CGI-S score of ≥ 4.[1]
-
Obtain informed consent from all participants.
-
-
Washout Period:
-
If applicable, discontinue previous antipsychotic medications and undergo a washout period prior to randomization.[6]
-
-
Randomization and Blinding:
-
Randomize eligible patients in a 1:1:1 ratio to receive this compound (e.g., 42 mg), a placebo, or an active comparator (e.g., risperidone 4 mg).[2][4][5]
-
Maintain double-blinding for the duration of the study, ensuring neither the patient, investigator, nor site staff are aware of the treatment allocation.
-
-
Treatment Administration:
-
Efficacy and Safety Assessments:
-
Conduct efficacy assessments at baseline and at specified intervals throughout the trial (e.g., weekly).
-
The primary efficacy endpoint is the mean change from baseline in the PANSS total score.[4][5]
-
Secondary endpoints include the change in CGI-S score and PANSS subscale scores.[1][3]
-
Monitor for treatment-emergent adverse events (TEAEs), vital signs, weight, and laboratory parameters (including metabolic and endocrine markers) at each visit.[2][6][18]
-
-
Statistical Analysis:
-
The primary analysis should be conducted on the modified intent-to-treat (mITT) population, which includes all randomized patients who have had at least one post-baseline efficacy assessment.[3]
-
Use a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in the primary and secondary efficacy endpoints.[17]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's multimodal action.
References
- 1. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 2. Efficacy and Safety of this compound for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound for Treatment of Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 30 this compound (ITI-007) for the Treatment of Schizophrenia: Overview of Placebo-Controlled Clinical Trials and an Open-label Safety Switching Study | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. Safety and tolerability of this compound for the treatment of schizophrenia: a pooled analysis of late-phase placebo- and active-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. Placebo response mitigation with a participant-focused psychoeducational procedure: a randomized, single-blind, all placebo study in major depressive and psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cognivia.com [cognivia.com]
- 16. worldwide.com [worldwide.com]
- 17. biospace.com [biospace.com]
- 18. Efficacy and Safety of this compound for Major Depressive Episodes Associated With Bipolar I or Bipolar II Disorder: A Phase 3 Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining lumateperone synthesis for higher yield and purity
Welcome to the technical support center for the synthesis of lumateperone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound synthesis for higher yield and purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My final this compound product is an oily, sticky solid with low purity. How can I improve its handling and purity?
A: The free base of this compound is known to be an oily and sticky solid, which can be challenging to handle and purify. Formation of a salt, such as the tosylate salt, is a common and effective strategy to obtain a stable, crystalline solid with high purity.[1]
-
Solution: After the final alkylation step, dissolve the crude this compound free base in a suitable solvent like ethyl acetate (B1210297) (EtOAc) or isopropanol.[2][3] Add a solution of p-toluenesulfonic acid (p-TsOH) monohydrate in the same solvent to precipitate this compound tosylate.[2][3] The resulting crystalline salt can then be isolated by filtration and further purified by recrystallization if necessary. This process has been shown to yield a product with a purity of >99% (HPLC).[3]
Q2: The yield of the final alkylation step to form this compound is lower than expected. What are the potential causes and how can I optimize this reaction?
A: Low yields in the N-alkylation of the tetracyclic core with 4-halo-4'-fluorobutyrophenone can be due to several factors, including the choice of base, solvent, and leaving group on the butyrophenone (B1668137) side chain, as well as side reactions.
-
Optimization Strategies:
-
Choice of Base and Solvent: The use of a strong base like cesium carbonate (Cs2CO3) in a polar aprotic solvent such as acetonitrile (B52724) has been reported to give good yields (around 84%).[4]
-
Leaving Group: While 4-chloro-4'-fluorobutyrophenone (B134399) is commonly used, the corresponding 4-iodo derivative can be more reactive and may improve yields, although it is more expensive.[4]
-
Side Reactions: Ensure the starting tetracyclic amine is of high purity, as impurities can lead to side reactions and lower yields. Purification of the intermediate, for example by converting it to a hydrochloride salt, can improve the outcome of the subsequent alkylation.[3]
-
Q3: I am observing significant nitroso impurities in my synthesis. How can these be identified and minimized?
A: Nitroso impurities can be genotoxic and are critical to control. They can form if there are residual nitrosating agents from earlier synthetic steps or through degradation.
-
Identification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for identifying and quantifying nitroso impurities. A developed method using a C18 column with a mobile phase of phosphate (B84403) buffer and methanol (B129727) can effectively separate this compound from its nitroso impurities.[5]
-
Minimization:
-
Carefully control the reaction conditions in steps where nitrosating agents are used (e.g., formation of a hydrazine (B178648) intermediate). Ensure complete consumption of these reagents and perform adequate purification of the intermediates.
-
Some synthetic routes are designed to avoid genotoxic nitroso-intermediates altogether, which is a preferable approach for large-scale synthesis.[6]
-
Q4: Chiral purity is a critical parameter. What are the best practices for ensuring the correct stereochemistry of this compound?
A: The desired stereoisomer of this compound is the (6bR,10aS) enantiomer. Achieving high enantiomeric purity is crucial and is typically accomplished through chiral resolution of a racemic intermediate.
-
Chiral Resolution: A common method involves the diastereomeric resolution of a key tricyclic intermediate. This is achieved by reacting the racemic mixture with a chiral resolving agent, such as (R)-mandelic acid, to form diastereomeric salts.[2] The difference in solubility between these salts allows for their separation by crystallization.[2] The desired diastereomer can then be liberated by treatment with a base.
-
Avoiding Chiral Chromatography: While chiral HPLC can be used for separation, it is often not practical for large-scale production.[1] Diastereomeric salt resolution is a more scalable approach.[2]
Data Presentation
The following table summarizes quantitative data from a reported high-yield synthesis of this compound tosylate for easy comparison.
| Step | Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| 1. Reductamination, Cyclization, and Hydrolysis | Ethyl (4aS,9bR)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido-[4,3-b]indole-2-carboxylate | 1. Reductamination 2. Palladium-catalyzed cyclization 3. Ester hydrolysis with concentrated HCl | (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline hydrochloride | 60% | >98% | [3] |
| 2. Alkylation and Salt Formation | (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline hydrochloride | 1. 4-chloro-4'-fluorobutyrophenone, basic conditions 2. p-toluenesulfonic acid monohydrate in EtOAc | This compound tosylate | 65% | >99% | [3] |
| Alternative Final Step: Alkylation of the Free Base | (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline | 4-iodo-4'-fluorobutyrophenone, Cs2CO3, acetonitrile, room temperature, 24 hours | This compound (free base) | 84% | N/A | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound, based on published literature.
Protocol 1: Synthesis of the Key Intermediate (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline[7][8]
This protocol describes the deprotection of a protected precursor to yield the key tetracyclic amine intermediate.
-
Reaction Setup: To a 5L three-necked, round-bottomed flask, add tert-butyl (6bR,10aS)-3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8-carboxylate and 1090 mL of concentrated hydrochloric acid.
-
Reaction: Heat the resulting solution at 95°C for 15 hours.
-
Work-up:
-
Cool the reaction mixture to approximately 10°C in an ice bath.
-
Add 1090 mL of methyl tert-butyl ether (MTBE).
-
Slowly add a 25% aqueous solution of sodium hydroxide (B78521) (1308 mL) while maintaining the internal temperature below 30°C. The pH of the aqueous layer should be >14.
-
Add 1090 mL of ethyl acetate (EtOAc) and stir the mixture in an ice bath for about 1 hour.
-
Separate the layers and extract the aqueous layer with another 1090 mL of EtOAc.
-
Combine the organic layers, wash with 1090 mL of brine, filter, and concentrate under reduced pressure to obtain the product as a dark brown liquid.
-
Protocol 2: Synthesis of this compound Tosylate[3][4]
This protocol details the final alkylation and salt formation steps.
-
Alkylation:
-
Dissolve 0.459 g (2.0 mmol) of (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline in 15 mL of acetonitrile.
-
Add 1.303 g (4.0 mmol) of cesium carbonate and 0.876 g (3.0 mmol) of 4-iodo-4'-fluorobutyrophenone.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Filter the reaction mixture and evaporate the solvent.
-
Dissolve the residue in 20 mL of dichloromethane (B109758) and extract with 10 mL of water, followed by 10 mL of saturated NaCl solution.
-
Dry the organic phase over Na2SO4, filter, and evaporate to yield crude this compound as a light brown oil.
-
-
Tosylate Salt Formation:
-
Dissolve the crude this compound (assuming approximately 2.0 mmol) in 50 mL of ethyl acetate.
-
In a separate flask, dissolve p-toluenesulfonic acid monohydrate (approximately 0.38 g, 2.0 mmol) in 70 mL of ethyl acetate.
-
Slowly add the p-TsOH solution to the this compound solution at 10-20°C.
-
Stir the resulting mixture at 5-10°C for 1 hour to allow for complete precipitation.
-
Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum to obtain this compound tosylate.
-
Visualizations
This compound Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound, highlighting key stages.
Caption: A generalized workflow for the synthesis of this compound.
This compound Signaling Pathway
This diagram illustrates the proposed mechanism of action of this compound, involving modulation of multiple neurotransmitter systems.
Caption: The multi-target signaling pathway of this compound.
References
- 1. US20210070755A1 - Method for the production of this compound and its salts - Google Patents [patents.google.com]
- 2. Synthesis of this compound | NROChemistry [nrochemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. WO2020112941A2 - Solid state forms of this compound salts and processes for preparation of this compound and salts thereof - Google Patents [patents.google.com]
Navigating Sedation: A Technical Guide for Preclinical Lumateperone Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing sedation as a potential confounding factor in animal studies involving lumateperone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the pharmacological basis for this compound-induced sedation?
A1: this compound's sedative effects are likely linked to its potent antagonism of serotonin (B10506) 5-HT2A receptors. At lower doses, this compound's effects are primarily sedative and anti-aggressive, which is attributed to this high 5-HT2A receptor blockade in the absence of significant dopamine (B1211576) D2 receptor binding. While this compound has a lower affinity for histamine (B1213489) H1 and muscarinic receptors, which are commonly associated with sedation from other antipsychotics, its potent serotonergic activity is the primary contributor to this side effect.
Q2: At what doses can I expect to see antipsychotic-like effects without significant motor impairment or sedation in rodents?
A2: Preclinical studies in mice have shown that single oral administrations of this compound in the range of 1-10 mg/kg did not have a significant effect on motor performance as assessed by the forelimb catalepsy test. Antipsychotic-like activity, measured by the inhibition of amphetamine-induced hyperactivity in rats, was observed with an ID50 of 0.95 mg/kg. It is crucial to conduct a dose-response study within your specific experimental paradigm to determine the optimal dose that provides the desired therapeutic effect with minimal sedation.
Q3: How does this compound's sedative profile in animals compare to other antipsychotics?
A3: In a clinical setting, somnolence and sedation were reported in 17% of patients receiving 60 mg of this compound, compared to 13% in the placebo group and 21% in the risperidone (B510) (4 mg) group. While direct comparative preclinical data on sedation is limited, this compound's unique mechanism, particularly its low D2 receptor occupancy (around 39% at therapeutic doses), is associated with a lower incidence of motor side effects compared to typical and some atypical antipsychotics. For instance, risperidone can have D2 receptor occupancy as high as 72-81%.
Troubleshooting Guide: Sedation as a Confounding Factor
| Observed Issue | Potential Cause | Recommended Action |
| Reduced locomotor activity in the open-field test at baseline. | Sedative effects of this compound may be masking the true exploratory behavior. | 1. Dose-Response Study: Conduct a thorough dose-response curve to identify a dose that does not independently suppress locomotor activity. 2. Habituation: Implement a multi-day habituation protocol to the testing environment before drug administration to reduce novelty-induced anxiety, which can interact with drug effects. 3. Time-Course Analysis: Assess behavior at different time points post-administration to capture the peak therapeutic effect and waning sedative effects. This compound reaches peak plasma concentrations 1-2 hours after oral ingestion in humans. |
| Impaired performance in learning and memory tasks (e.g., Morris water maze, passive avoidance). | Sedation can impair motor coordination and motivation, leading to poor task performance that is not indicative of a true cognitive deficit. | 1. Control for Motor Confounds: Include a visible platform version of the water maze or a control task that assesses motor and sensory function independently. 2. Lower, More Frequent Dosing: If the experimental design allows, consider a chronic dosing regimen with a lower dose to achieve steady-state plasma concentrations and potentially reduce acute sedative effects. 3. Alternative Behavioral Paradigms: Utilize tasks that are less dependent on motor activity, such as the novel object recognition test. |
| Difficulty in distinguishing antipsychotic-like effects from general behavioral suppression. | The sedative properties of the drug may produce a false positive for antipsychotic efficacy by simply reducing overall activity. | 1. Conditioned Avoidance Response (CAR): This paradigm is less susceptible to false positives from sedative drugs because it requires an active response to avoid an aversive stimulus. Sedated animals will likely fail to both avoid and escape the stimulus, whereas a drug with antipsychotic potential will selectively block the avoidance response. 2. Prepulse Inhibition (PPI) of the Startle Reflex: This test of sensorimotor gating is less influenced by general motor activity. 3. Catalepsy Testing: Routinely assess for catalepsy to ensure that the observed behavioral changes are not due to motor rigidity. This compound has been shown to have a low propensity for inducing catalepsy. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin 5-HT2A | 0.54 | |
| Dopamine D2 | 32 | |
| Serotonin Transporter (SERT) | 33 - 62 | |
| Dopamine D1 | 52 | |
| Alpha-1 Adrenergic | 73 | |
| Histamine H1 | >1000 |
Table 2: Dopamine D2 Receptor Occupancy
| Drug | Dose | D2 Receptor Occupancy (%) | Reference(s) |
| This compound | 10 mg (single dose) | ~12 | |
| This compound | 40 mg (single dose) | up to 39 | |
| This compound | 60 mg (steady state) | ~39 | |
| Risperidone | 4 mg/day | 72 - 81 |
Experimental Protocols & Methodologies
1. Open-Field Test for Locomotor Activity Assessment
-
Apparatus: A square or circular arena with walls to prevent escape, equipped with an automated tracking system (e.g., infrared beams or video tracking).
-
Procedure:
-
Habituation: Place the animal in the testing room for at least 1 hour before the experiment. For multi-day studies, handle the animals and place them in the open-field apparatus for 5-10 minutes for 2-3 days prior to the test day.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before testing.
-
Testing: Place the animal in the center of the arena and record its activity for a set duration (e.g., 15-30 minutes).
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency, and periods of immobility.
-
-
Interpretation: A significant decrease in total distance traveled in the this compound group compared to the vehicle group may indicate sedation.
2. Conditioned Avoidance Response (CAR) to Differentiate Sedation from Antipsychotic-like Activity
-
Apparatus: A shuttle box with two compartments separated by a door or a hurdle, with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS) (e.g., a light or a tone) and an unconditioned stimulus (US) (e.g., a foot shock) are presented.
-
Procedure:
-
Training: The animal is trained over several sessions. The CS is presented for a short period (e.g., 5-10 seconds), followed by the US. If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the animal moves after the US has started, it is an escape response.
-
Testing: Once the animals have reached a stable baseline of avoidance responses, they are treated with this compound or vehicle.
-
-
Interpretation:
-
Antipsychotic-like effect: A decrease in the number of avoidance responses without an increase in escape failures.
-
Sedation/Motor Impairment: An increase in the number of escape failures.
-
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for mitigating sedation effects.
Technical Support Center: Navigating Lumateperone's Metabolic Profile in Experimental Design
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on adjusting experimental designs to account for the metabolic profile of lumateperone, an atypical antipsychotic. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
This compound undergoes extensive metabolism through multiple enzymatic pathways. The main routes of metabolism include:
-
Oxidation: Primarily mediated by Cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. CYP2C8 and CYP1A2 are also involved to a lesser extent.[1]
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for conjugating this compound and its metabolites. The key UGT isoforms involved are UGT1A1, UGT1A4, and UGT2B15.[1][2]
-
Reduction: Aldo-keto reductases (AKRs), specifically AKR1C1, AKR1B10, and AKR1C4, play a role in the reduction of a carbonyl group on the this compound molecule.[1]
Q2: What are the major metabolites of this compound?
This compound is metabolized into over twenty metabolites.[1][3] The primary active metabolite is formed through the reduction of the carbonyl side-chain by ketone reductases. CYP3A4 is also responsible for the formation of two other active metabolites through dealkylation in the liver.[4]
Q3: What is the significance of CYP3A4 in this compound's metabolism and potential for drug-drug interactions?
CYP3A4 is the principal enzyme responsible for the oxidative metabolism of this compound.[2][4][5] This makes this compound susceptible to significant drug-drug interactions when co-administered with substances that induce or inhibit CYP3A4 activity.
-
CYP3A4 Inhibitors: Co-administration with strong or moderate CYP3A4 inhibitors (e.g., ketoconazole (B1673606), clarithromycin, grapefruit juice) can significantly increase this compound plasma concentrations, potentially leading to an increased risk of adverse effects.[1] The prescribing information for Caplyta® (this compound) recommends avoiding concomitant use with moderate or strong CYP3A4 inhibitors.[1]
-
CYP3A4 Inducers: Co-administration with CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) can decrease this compound plasma concentrations, potentially reducing its therapeutic efficacy.[1] It is recommended to avoid the concurrent use of this compound with CYP3A4 inducers.[1]
Q4: Are there any other clinically relevant drug interactions to consider?
Yes, inhibitors of UGTs may also increase the exposure to this compound and its metabolites. Therefore, caution should be exercised when co-administering this compound with UGT inhibitors.[1]
Troubleshooting Guide
Issue 1: Unexpectedly high or low this compound concentration in in vitro assays.
-
Potential Cause: Unaccounted for metabolic activity in your cell line or microsomal preparation.
-
Troubleshooting Steps:
-
Characterize your system: If using a cell line, confirm the expression levels of key metabolizing enzymes (CYP3A4, UGTs, AKRs).
-
Use specific inhibitors: Include known inhibitors of CYP3A4 (e.g., ketoconazole), UGTs, and AKRs in your experimental setup to identify the contribution of each pathway to this compound metabolism in your specific system.
-
Consider vehicle effects: Some solvents used to dissolve this compound or other compounds (e.g., DMSO) can affect enzyme activity. Ensure appropriate vehicle controls are included.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Potential Cause:
-
The in vitro system may not fully recapitulate the complex interplay of metabolic enzymes and transporters present in vivo.
-
Contribution of active metabolites that are not being measured.
-
Differences in species-specific metabolism if using animal models.
-
-
Troubleshooting Steps:
-
Humanized models: If using animal models, consider using humanized liver mouse models to better predict human metabolism.
-
Metabolite profiling: Analyze for the presence of major this compound metabolites in your in vivo samples to assess their contribution to the overall pharmacological effect.
-
Pharmacokinetic modeling: Utilize pharmacokinetic (PK) modeling to simulate and better understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your experimental system.
-
Issue 3: High variability in experimental results.
-
Potential Cause:
-
Genetic polymorphisms in metabolic enzymes (e.g., CYP3A4) in cell lines or tissue preparations from different donors.
-
Inconsistent experimental conditions.
-
-
Troubleshooting Steps:
-
Genotyping: If using primary human hepatocytes or other tissues, consider genotyping for common polymorphisms in CYP3A4 and other relevant enzymes.
-
Standardize protocols: Ensure strict adherence to standardized protocols for cell culture, reagent preparation, and assay conditions.
-
Increase replicate number: Increase the number of replicates for each experimental condition to improve statistical power and identify outliers.
-
Data Presentation
Table 1: Summary of Clinically Significant Drug-Drug Interactions with this compound
| Interacting Drug Class | Example Drugs | Effect on this compound | Clinical Recommendation |
| Strong CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Clarithromycin | Increased plasma concentrations | Avoid concomitant use.[1] |
| Moderate CYP3A4 Inhibitors | Diltiazem, Erythromycin, Verapamil | Increased plasma concentrations | Avoid concomitant use.[1] |
| Strong and Moderate CYP3A4 Inducers | Rifampin, Carbamazepine, St. John's Wort | Decreased plasma concentrations | Avoid concomitant use.[1] |
| UGT Inhibitors | Valproic Acid, Probenecid | Potential for increased this compound and/or metabolite concentrations | Use with caution and monitor for adverse reactions.[2] |
Note: This table provides a summary of key interactions. Researchers should always refer to the latest prescribing information for a comprehensive list.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay (Example)
This protocol outlines a general method for assessing the inhibitory potential of a test compound on this compound metabolism by CYP3A4 in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
Test compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Ketoconazole (positive control inhibitor)
-
Acetonitrile (B52724) (for quenching the reaction)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of this compound and the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs with the test compound (or ketoconazole or vehicle control) in potassium phosphate buffer at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound.
-
Incubate at 37°C for a specified time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of a specific this compound metabolite using a validated LC-MS/MS method.
-
Calculate the IC50 value of the test compound by plotting the percent inhibition of metabolite formation against the logarithm of the test compound concentration.
Protocol 2: In Vitro Glucuronidation Assay (Example)
This protocol provides a general method for evaluating the glucuronidation of this compound in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride
-
Tris-HCl buffer (pH 7.4)
-
Detergent (e.g., Brij 58) to activate UGTs
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a microcentrifuge tube, combine HLMs, magnesium chloride, and the activating detergent in Tris-HCl buffer.
-
Add this compound to the mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to remove precipitated protein.
-
Analyze the supernatant for the formation of this compound glucuronide using a validated LC-MS/MS method.
-
Determine the kinetic parameters (Km and Vmax) by measuring the rate of glucuronide formation at various this compound concentrations.
Visualizations
Caption: Overview of this compound Metabolic Pathways.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Preclinical Administration of Lumateperone
Welcome to the technical support center for researchers utilizing lumateperone in long-term preclinical models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chronic administration studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for long-term oral gavage of this compound tosylate in rodents?
A1: this compound tosylate is a crystalline salt with low aqueous solubility. For preclinical oral gavage studies, a suspension is typically required. A common and generally well-tolerated vehicle for suspending lipophilic compounds for oral administration in rodents is 0.5% methylcellulose (B11928114) in sterile water . It is crucial to ensure a uniform suspension before each administration. Sonication of the suspension prior to dosing can aid in achieving a consistent particle size and distribution. Stability of the suspension should be assessed for the duration of its intended use.
Q2: We are observing decreased locomotor activity in our this compound-treated group in the open field test. How can we differentiate between sedation, a desired therapeutic effect, or a sign of toxicity?
A2: This is a critical question in antipsychotic research. Here’s a systematic approach to dissecting this observation:
-
Dose-Dependence: Evaluate if the hypoactivity is dose-dependent. Sedation is often more pronounced at higher doses. Therapeutic effects on hyperactivity in a disease model should ideally occur at doses that do not cause significant sedation in control animals.
-
Time Course: Analyze the time course of the effect. Sedative effects are often most prominent shortly after dosing and may diminish over time with chronic administration due to tolerance. In contrast, a therapeutic effect should be sustained, and toxicity may worsen with continued dosing.
-
Behavioral Correlates: Carefully observe the animals' behavior. Sedated animals will appear drowsy and may have a delayed response to stimuli. Animals exhibiting a therapeutic effect in a disease model might show normalized exploratory behavior without signs of sedation. Toxic effects might be accompanied by other clinical signs such as ataxia, tremors, or a hunched posture.
-
Cognitive Testing: Assess cognitive function using assays that are less dependent on locomotor activity, such as the novel object recognition test. A therapeutic effect on cognition should not be confounded by sedation.
-
Control Groups: Always include appropriate control groups, including a vehicle-treated group and potentially a positive control (another antipsychotic with a known sedative profile), to contextualize the findings.
Q3: What are the known long-term toxicities of this compound in preclinical models, and what early monitoring can be implemented?
A3: Long-term, high-dose administration of this compound in preclinical species has been associated with specific toxicological findings. Early and consistent monitoring is key to ensuring animal welfare and data integrity.
-
Key Findings:
-
Pigmented Material Accumulation: Systemic intracytoplasmic aggregation of pigmented material has been observed in dogs, rats, and mice in chronic studies.[1] This is thought to be related to lysosomal accumulation, a phenomenon seen with other antipsychotics.
-
Neuronal and Axonal Degeneration: In rats and dogs, chronic administration has been linked to neuronal degeneration and necrosis, as well as axonal degeneration in the central and peripheral nervous systems.[2]
-
Retinal Degeneration: Two-year carcinogenicity studies in rats revealed retinal degeneration and pigmentation.[2]
-
-
Early Monitoring Plan:
-
Weekly Clinical Observations: Conduct detailed clinical observations at least once a week. Look for changes in posture (e.g., splayed posture), gait, activity levels (hypoactivity), and any neurological signs (e.g., tremors, ataxia).[3]
-
Ophthalmological Examinations: Perform baseline ophthalmological exams before the start of the study and at regular intervals (e.g., every 3 months) and at termination for animals in the high-dose and control groups.[4] Early signs of retinal degeneration can be subtle and may require specialized examination.
-
Body Weight and Food/Water Intake: Monitor body weight weekly. A sudden or significant decrease in body weight can be an early indicator of toxicity.
-
Interim Necropsies: If the study duration is long (e.g., > 6 months), consider including interim necropsies to assess for early histopathological changes in target organs.
-
Q4: We are planning a cognitive study with long-term this compound administration. Are there any specific considerations for interpreting the results?
A4: Yes, this compound's unique pharmacological profile warrants careful consideration when interpreting cognitive data.
-
Glutamatergic Effects: this compound enhances glutamatergic neurotransmission through NMDA and AMPA receptor modulation.[1] This could potentially improve cognitive performance in relevant models.
-
Serotonergic Effects: As a potent 5-HT2A receptor antagonist, this compound may also influence cognitive domains.
-
Differentiating Pro-cognitive Effects from Other Behavioral Changes:
-
Use a battery of cognitive tests that assess different domains (e.g., working memory, executive function, attention).
-
Ensure that any observed cognitive improvements are not secondary to changes in motivation, anxiety, or motor function. For example, in a maze-based task, an anxiolytic effect could be misinterpreted as improved learning.
-
Correlate cognitive performance with locomotor activity data from the same animals to rule out confounding effects of sedation or hyperactivity.
-
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentrations
Problem: Significant variability in pharmacokinetic (PK) data is observed between animals in the same dosing group, with coefficients of variation for Cmax and AUC exceeding 50%.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | - Ensure the this compound tosylate suspension is homogenous before each gavage. Use a vortex mixer or sonicator immediately prior to dosing.- Validate the stability and homogeneity of the formulation over the period of use. |
| Gavage Technique Variability | - Ensure all personnel are consistently trained in oral gavage technique to minimize variability in administration and potential for dosing errors.- Consider using colored dye in the vehicle during training to visualize correct administration. |
| Food Effects | - In clinical studies, food affects the absorption of this compound. While animals are often fasted before PK sampling, variations in their eating habits prior to chronic daily dosing could contribute to variability.- Standardize the feeding schedule in relation to the time of dosing. |
| Metabolic Differences | - this compound is metabolized by CYP3A4 and UGT enzymes.[1] Inter-animal differences in the expression of these enzymes can lead to PK variability.- Acknowledge this inherent biological variability in the statistical analysis plan. Consider using a larger number of animals per group to increase statistical power. |
Issue 2: Unexpected Behavioral Changes in Long-Term Studies
Problem: Animals on chronic this compound treatment exhibit behaviors not anticipated by the study design, such as increased anxiety or stereotypy.
| Potential Cause | Troubleshooting Steps |
| Pharmacological Effects | - this compound has a complex pharmacology. The observed behavior could be a direct, on-target effect that is only apparent with chronic administration.- Review the literature for similar effects with other antipsychotics that share aspects of this compound's receptor binding profile. |
| Neuroadaptive Changes | - Chronic receptor modulation can lead to neuroadaptive changes in the brain, potentially resulting in altered behavioral responses over time.- Consider including interim behavioral testing time points to track the emergence of these changes. |
| Toxicity | - The observed behavior could be an early manifestation of neurotoxicity.- Correlate the behavioral changes with clinical observations and, if possible, interim histopathology. |
| Drug-Model Interaction | - The specific animal model being used may have a unique interaction with this compound.- Carefully consider the genetic background and specific pathology of the model in relation to this compound's mechanism of action. |
Quantitative Data Summary
Table 1: Preclinical Toxicology of Long-Term this compound Administration
| Finding | Species | Study Duration | Observations | NOAEL (No Observed Adverse Effect Level) |
| Pigmented Material Accumulation | Rats, Mice, Dogs | 3, 6, and 9 months | Systemic intracytoplasmic aggregation of pigmented material.[1] | Rat: 2.4x MRHD; Dog: 2x MRHD; Mouse: 2.4x MRHD (on a mg/m² basis)[2] |
| Neuronal/Axonal Degeneration | Rats, Dogs | Chronic | Neuronal degeneration and necrosis in the CNS and PNS.[2] | Not explicitly stated in the provided search results. |
| Retinal Degeneration | Rats | 2 years | Increased incidence and severity of retinal degeneration and pigmentation.[2] | Not explicitly stated in the provided search results. |
MRHD: Maximum Recommended Human Dose (42 mg)
Table 2: Behavioral Effects of Chronic this compound Administration in Preclinical Models
| Behavioral Test | Species | Dose | Duration | Observed Effect |
| Open Field Test (OFT) | Guinea Pigs | 3.2 mg/kg/day (oral) | 28 days | Significant reduction in the number of crossings.[3] |
| Forced Swim Test (FST) | Guinea Pigs | 3.2 mg/kg/day (oral) | 28 days | Significant reduction in total activity time.[3] |
| Chronic Social Defeat Stress (CSDS) | Mice | 1 mg/kg (intraperitoneal) | 28 days | Non-significant reduction in social behavior.[1] |
Experimental Protocols
Protocol 1: Long-Term Toxicology Study in Rodents (General Protocol)
This is a generalized protocol based on standard practices for chronic toxicity studies.
-
Animal Selection: Use a standard rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice) of a single sex or both, depending on the study objectives.
-
Group Allocation: Assign animals to at least three dose groups (low, mid, high) and a vehicle control group. The number of animals per group should be sufficient for statistical power (typically 10-20 per sex per group).
-
Dose Selection: Doses should be selected based on shorter-term dose-range-finding studies. The high dose should produce some evidence of toxicity but not mortality. The low dose should be a multiple of the anticipated efficacious dose.
-
Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 3, 6, or 12 months).
-
Monitoring:
-
Daily: Cage-side observations for mortality and morbidity.
-
Weekly: Detailed clinical observations, body weight, and food consumption.
-
Monthly/Quarterly: Hematology, clinical chemistry, and ophthalmological examinations.
-
-
Terminal Procedures: At the end of the study, perform a complete necropsy, collect organ weights, and preserve tissues for histopathological examination.
Protocol 2: Open Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls to prevent escape. The arena should be evenly illuminated.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Gently place the animal in the center of the arena.
-
Record the animal's activity for a set period (e.g., 10-30 minutes) using an automated video-tracking system.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of entries into the center zone.
-
Rearing frequency.
-
Velocity.
-
-
Data Analysis: Compare the parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: this compound's dual action on dopamine D2 receptors.
Caption: Workflow for a long-term preclinical study.
Caption: Decision tree for interpreting hypoactivity.
References
- 1. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of chronic treatment with typical and atypical antipsychotics on working memory and jaw movements in three- and eighteen-month-old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
Technical Support Center: Differentiating Lumateperone's Primary Effects from Secondary Adaptations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting experiments aimed at distinguishing the direct pharmacological effects of lumateperone from the subsequent neuroadaptive changes that occur with chronic administration.
Quick Navigation:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the differentiation of this compound's primary and secondary effects.
Q1: What are the primary pharmacological effects of this compound?
A1: this compound's primary effects are a direct consequence of its interaction with several key neurotransmitter receptors. Its unique profile includes:
-
High-affinity antagonism of serotonin (B10506) 5-HT2A receptors. [1][2][3][4]
-
Moderate affinity for and dual action at dopamine (B1211576) D2 receptors , acting as a presynaptic partial agonist and a postsynaptic antagonist.[1][2][5] This dual action is thought to contribute to its antipsychotic efficacy with a lower risk of extrapyramidal symptoms.[5]
-
Moderate affinity for dopamine D1 receptors , which is linked to its modulation of glutamate (B1630785) neurotransmission.[2][6]
-
Moderate affinity for the serotonin transporter (SERT) , suggesting potential antidepressant effects.[3][7]
-
Low affinity for histaminergic and muscarinic receptors , which likely contributes to its favorable side-effect profile regarding sedation and cognitive impairment.[2][4]
Q2: What are the expected secondary adaptations to chronic this compound treatment?
A2: While specific long-term studies on this compound are still emerging, based on the pharmacology of antipsychotics, the following secondary adaptations can be hypothesized:
-
Dopamine D2 Receptor Supersensitivity: Chronic blockade of postsynaptic D2 receptors can lead to an upregulation in the number and sensitivity of these receptors. This is a common adaptive response to long-term antipsychotic treatment.
-
Alterations in Serotonin System Plasticity: Long-term 5-HT2A receptor antagonism and SERT inhibition may lead to changes in the density and sensitivity of various serotonin receptors and transporters.
-
Glutamatergic System Modifications: this compound's influence on D1 receptors and subsequent modulation of NMDA and AMPA receptor phosphorylation could lead to long-term changes in glutamatergic signaling and synaptic plasticity.[8][9]
-
Changes in Gene Expression and Intracellular Signaling: Chronic receptor modulation can trigger alterations in gene expression for receptors, signaling proteins, and neurotrophic factors, leading to lasting changes in neuronal function.[10]
Q3: How can I experimentally distinguish between a primary effect and a secondary adaptation?
A3: The key is to compare the effects of acute (single-dose) versus chronic (repeated-dose) administration of this compound.
-
Primary effects will be evident shortly after acute administration.
-
Secondary adaptations will only become apparent after a period of chronic treatment and may persist even after the drug has been withdrawn.
A well-designed study would include multiple time points for assessment, including an acute time point, several time points during chronic treatment, and a washout period.
Q4: What is a key challenge in studying secondary adaptations to this compound?
A4: A key challenge is the complex and multifaceted mechanism of action of this compound. Its simultaneous modulation of dopamine, serotonin, and glutamate systems means that adaptive changes are likely to be widespread and interconnected. Differentiating the specific contribution of each receptor system to the overall neuroadaptive profile requires a combination of pharmacological and genetic approaches.
Troubleshooting Guides
This section provides practical advice for specific experimental issues you might encounter.
Guide 1: In Vivo Microdialysis Experiments
Issue: You are not observing the expected increase in prefrontal cortex dopamine levels following acute this compound administration, which is hypothesized to result from 5-HT2A antagonism.
| Potential Cause | Troubleshooting Steps |
| Incorrect Probe Placement | Verify probe placement post-experiment via histology. Refine stereotaxic coordinates and surgical technique. |
| Low Probe Recovery | Calibrate each probe in vitro before implantation. Ensure the perfusion flow rate is slow and stable (e.g., 1-2 µL/min). |
| Analyte Degradation | Collect dialysates in vials containing an antioxidant (e.g., perchloric acid) and keep them on ice or in a refrigerated fraction collector. Store samples at -80°C. |
| Insufficient Drug Dose | Ensure the administered dose is sufficient to achieve adequate brain penetration and receptor occupancy. Refer to dose-response studies. |
| Timing of Measurement | The effect may be transient. Collect samples at multiple time points post-administration to capture the peak effect. |
Guide 2: Receptor Binding Assays
Issue: You are performing saturation binding assays to measure D2 receptor density in brain tissue from chronically treated animals and are getting inconsistent Bmax values.
| Potential Cause | Troubleshooting Steps |
| Incomplete Removal of Endogenous Ligands | Ensure thorough washing of membrane preparations to remove any residual this compound or dopamine. |
| High Non-Specific Binding | Optimize assay conditions by adjusting incubation time, temperature, and buffer composition. Include a blocking agent like BSA. Use a well-characterized unlabeled ligand to define non-specific binding.[10][11] |
| Inaccurate Protein Concentration Measurement | Use a reliable protein assay (e.g., BCA) and ensure tissue homogenates are uniform before sampling. |
| Radioligand Degradation | Check the purity and age of the radioligand. Store it according to the manufacturer's instructions. |
| Variability in Tissue Dissection | Ensure consistent and precise dissection of the brain region of interest across all animals. |
Guide 3: Western Blotting for Receptor Expression
Issue: You are trying to quantify changes in 5-HT2A receptor protein levels after chronic this compound treatment but are getting weak or no signal.
| Potential Cause | Troubleshooting Steps |
| Low Protein Load | Increase the amount of protein loaded per well. Consider using a positive control lysate known to express the target protein.[12] |
| Suboptimal Antibody Concentration | Titrate the primary antibody concentration to find the optimal dilution. Increase the incubation time (e.g., overnight at 4°C).[8][12] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane.[8] |
| Inappropriate Blocking Buffer | Try different blocking agents (e.g., non-fat milk, BSA) and optimize the blocking time.[13] |
| Antibody Incompatibility | Ensure the secondary antibody is specific for the primary antibody's host species and that the detection reagent is compatible. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor/Transporter | Ki (nM) | Reference(s) |
| Serotonin 5-HT2A | 0.54 | [3] |
| Dopamine D2 | 32 | [3] |
| Dopamine D1 | 52 | [2] |
| Serotonin Transporter (SERT) | 33 | [2][4] |
| Alpha-1 Adrenergic | 73 | [4] |
| Histamine H1 | >100 | [4] |
| Muscarinic | >100 | [4] |
Table 2: In Vivo Receptor/Transporter Occupancy of this compound
| Dose | Receptor/Transporter | Occupancy (%) | Brain Region | Reference(s) |
| 10 mg | 5-HT2A | >80 | Cortical | [14] |
| 10 mg | Dopamine D2 | ~12 | Striatal | [3] |
| 40 mg | Dopamine D2 | up to 39 | Striatal | [3] |
| 60 mg | Dopamine D2 | ~39 (peak) | Dorsal Striatal | [15] |
| 40 mg | Serotonin Transporter (SERT) | up to 33 | Striatal | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to differentiate primary from secondary effects.
Protocol 1: Time-Course Analysis of Neurotransmitter Release via In Vivo Microdialysis
Objective: To measure changes in extracellular dopamine and serotonin levels in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc) following acute and chronic this compound administration.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Implantation: Stereotaxically implant guide cannulae targeting the mPFC and NAc. Allow for a 5-7 day recovery period.
-
Experimental Groups:
-
Acute: Single intraperitoneal (i.p.) injection of this compound (vehicle for control group).
-
Chronic: Daily i.p. injections of this compound for 21 days (vehicle for control group).
-
Withdrawal: Chronic treatment followed by a 7-day washout period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min.
-
Allow for a 2-hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
-
Sample Analysis: Analyze dopamine and serotonin concentrations in the dialysates using HPLC with electrochemical detection.
-
Data Analysis: Express post-injection neurotransmitter levels as a percentage of the baseline average. Compare the time-course of changes between acute, chronic, and withdrawal groups.
Protocol 2: Assessment of Receptor Density and Affinity via Radioligand Binding
Objective: To determine if chronic this compound treatment alters the density (Bmax) and/or affinity (Kd) of dopamine D2 and serotonin 5-HT2A receptors.
Methodology:
-
Animal Treatment: Treat rats with this compound or vehicle for 21 days. A separate group can be included for a withdrawal period.
-
Tissue Preparation: Euthanize animals and rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex). Prepare crude membrane fractions by homogenization and centrifugation.
-
Saturation Binding Assay:
-
Incubate membrane preparations with increasing concentrations of a suitable radioligand (e.g., [³H]-raclopride for D2 receptors, [³H]-ketanserin for 5-HT2A receptors).
-
For each concentration, perform parallel incubations with an excess of an unlabeled antagonist to determine non-specific binding.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform non-linear regression analysis of the specific binding data to determine Bmax and Kd values.
-
Compare Bmax and Kd values between control and chronic this compound-treated groups.
-
Protocol 3: Quantification of Receptor and Signaling Protein Expression via Western Blotting
Objective: To measure changes in the protein expression levels of D2 receptors, 5-HT2A receptors, and downstream signaling molecules (e.g., phosphorylated forms of Akt and GSK-3β) following chronic this compound treatment.
Methodology:
-
Animal Treatment and Tissue Collection: As described in Protocol 2.
-
Protein Extraction: Homogenize brain tissue in lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
-
Compare the normalized protein expression levels between control and chronic this compound-treated groups.
-
Visualizations
Diagram 1: Differentiating Primary vs. Secondary Effects Workflow
Caption: Workflow for differentiating primary vs. secondary effects.
Diagram 2: this compound's Primary Signaling Pathways
Caption: this compound's primary interactions with key neurotransmitter systems.
Diagram 3: Hypothesized Secondary Adaptations to Chronic this compound
Caption: Hypothesized neuroadaptive changes following chronic this compound treatment.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. M205. LONG-TERM SAFETY OF this compound (ITI-007): METABOLIC EFFECTS IN A 1-YEAR STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Interpretation of drug levels in acute and chronic disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differentiating the third generation of antipsychotics: a focus on this compound's similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intra-Cellular Bipolar Drug Shows "Significant" Benefit in Depressive Episodes - BioSpace [biospace.com]
Validation & Comparative
A Comparative Analysis of Lumateperone and Risperidone on Dopamine D2 Receptor Occupancy
In the landscape of atypical antipsychotics, lumateperone and risperidone (B510) present distinct pharmacological profiles, particularly in their interaction with the dopamine (B1211576) D2 receptor, a key target in the treatment of schizophrenia and other psychiatric disorders. This guide provides a detailed comparison of their D2 receptor occupancy, drawing on experimental data from positron emission tomography (PET) studies, to inform researchers, scientists, and drug development professionals.
Quantitative Analysis of D2 Receptor Occupancy
The following table summarizes the dose-dependent D2 receptor occupancy for both this compound and risperidone as determined by PET imaging studies.
| Drug | Dose | Mean Peak Striatal D2 Receptor Occupancy (%) | Patient Population |
| This compound | 10 mg (single oral dose) | ~12% | Healthy Volunteers |
| 40 mg (single oral dose) | up to 39% | Healthy Volunteers | |
| 60 mg (once daily for 14 days) | 39% | Patients with Schizophrenia[1][2][3][4] | |
| Risperidone | 1 mg (oral) | ~50% | Healthy Men[5] |
| 2 mg/day (oral) | 66% | Patients with Schizophrenia[6] | |
| 4 mg/day (oral) | 73% | Patients with Schizophrenia[6] | |
| 6 mg/day (oral) | 79% | Patients with Schizophrenia[6] | |
| 25 mg (long-acting injectable, post-injection) | 71.0% | Patients with Schizophrenia or Schizoaffective Disorder[7] | |
| 50 mg (long-acting injectable, post-injection) | 74.4% | Patients with Schizophrenia or Schizoaffective Disorder[7] | |
| 75 mg (long-acting injectable, post-injection) | 81.5% | Patients with Schizophrenia or Schizoaffective Disorder[7] |
Experimental Protocols
The D2 receptor occupancy data presented were primarily obtained through Positron Emission Tomography (PET) studies. Below is a generalized methodology based on the cited literature.
Objective: To determine the in vivo dopamine D2 receptor occupancy of this compound and risperidone at various dosages.
Participants: Studies involved either healthy volunteers or patients diagnosed with schizophrenia or schizoaffective disorder.[1][5][6][7] Patients typically underwent a washout period from other antipsychotic medications before the study.[1][3]
Radiotracer: The most commonly used radioligand for these PET studies was [11C]-raclopride, a selective D2/D3 receptor antagonist.[1][3]
PET Imaging Procedure:
-
Baseline Scan: A baseline PET scan was performed in the absence of the drug to measure the baseline D2 receptor availability.
-
Drug Administration: Participants were administered a specific dose of either this compound or risperidone.
-
Post-Dose Scans: Following drug administration, one or more PET scans were conducted at specific time points to measure D2 receptor occupancy by the drug. For oral medications, scans were often timed to coincide with expected peak plasma concentrations.[1][3] For long-acting injectables, scans were performed at various points during the injection interval.[7]
-
Image Acquisition and Analysis: PET images were acquired and reconstructed. Regions of interest (ROIs), typically in the striatum (caudate and putamen), were defined to measure the binding potential of the radiotracer.
-
Calculation of Receptor Occupancy: D2 receptor occupancy was calculated as the percentage reduction in the binding potential of [11C]-raclopride after drug administration compared to the baseline scan. The formula used is: Occupancy (%) = [(BPND at baseline - BPND after drug) / BPND at baseline] x 100 where BPND is the binding potential of the radiotracer.
Comparative Mechanism of Action at the D2 Receptor
This compound and risperidone differ not only in their degree of D2 receptor occupancy but also in their fundamental mechanism of action at this receptor.
Risperidone acts as a potent antagonist at postsynaptic D2 receptors.[8][9] This blockade of dopamine signaling in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects.[8] However, high levels of D2 receptor blockade (typically above 80%) in the nigrostriatal pathway are associated with an increased risk of extrapyramidal symptoms (EPS).[10]
This compound , in contrast, exhibits a unique dual action at the D2 receptor. It acts as a presynaptic partial agonist and a postsynaptic antagonist.[11][12][13] This mechanism is thought to modulate dopamine signaling more finely. The presynaptic partial agonism may reduce dopamine release, while the postsynaptic antagonism blocks the effects of excess dopamine. This dual action, combined with a lower overall D2 receptor occupancy of around 40% at its therapeutic dose, is believed to contribute to its favorable side-effect profile, with a lower incidence of EPS and hyperprolactinemia.[3][4][12]
Furthermore, both drugs are potent antagonists of the serotonin (B10506) 5-HT2A receptor. This compound has a significantly higher affinity for 5-HT2A receptors compared to D2 receptors, with a 5-HT2A/D2 affinity ratio of approximately 60, which is substantially higher than that of risperidone (around 12).[13][14] This high 5-HT2A to D2 affinity ratio is another factor thought to contribute to the lower risk of EPS with this compound.[11]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dopamine D2 Receptor Signaling Pathway and Drug Interactions.
Caption: Generalized Experimental Workflow for PET Receptor Occupancy Studies.
References
- 1. Dopamine D2 receptor occupancy of this compound (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 5-HT2 and D2 dopamine receptor occupancy in the living human brain. A PET study with risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. SMPDB [smpdb.ca]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. community.the-hospitalist.org [community.the-hospitalist.org]
Lumateperone's Efficacy in Mitigating Negative Symptoms of Schizophrenia: A Comparative Analysis
For Immediate Release
A comprehensive review of clinical trial data suggests that lumateperone, an atypical antipsychotic, shows promise in addressing the challenging negative symptoms of schizophrenia. This guide provides a comparative analysis of this compound's efficacy against other standard and alternative treatments, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy on Negative Symptoms: A Quantitative Overview
The Positive and Negative Syndrome Scale (PANSS) is a widely used instrument to assess the severity of symptoms in schizophrenia. The negative symptom subscale of the PANSS specifically measures aspects like blunted affect, emotional withdrawal, and difficulty in abstract thinking. The following table summarizes the change from baseline in the PANSS negative subscale scores for this compound and other antipsychotics in various clinical trials.
| Drug | Study Identifier | Dosage | Duration (Weeks) | Change from Baseline in PANSS Negative Subscale Score (Drug) | Change from Baseline in PANSS Negative Subscale Score (Placebo) | Change from Baseline in PANSS Negative Subscale Score (Active Comparator) | Active Comparator |
| This compound | Study 1 (unidentified) | 42 mg/day | 4 | -1.2[1] | -0.3[1] | Not Reported | Not Reported |
| This compound | NCT01499563 | 42 mg/day | 4 | Statistically significant improvement vs. placebo | Not specified | Not specified | Risperidone (B510) |
| Risperidone | Pooled Analysis | Not Specified | Up to 8 | - (Significantly greater than Haloperidol) | Not Applicable | -14.3 (Haloperidol) | Haloperidol |
| Risperidone | North American Trials | 2-16 mg/day | 8 | Statistically significant improvement vs. placebo and haloperidol | Not specified | Not specified | Haloperidol |
| Olanzapine | Pooled Analysis | Not Specified | Not Specified | Statistically significant improvement vs. haloperidol | Not Applicable | Not specified | Haloperidol |
| Olanzapine | Retrospective Study | 20 mg/day | 6 | -9.03 | Not Applicable | -12.38 (Risperidone) | Risperidone |
| Cariprazine (B1246890) | NCT00694707, NCT01104766 (Pooled) | 1.5-6 mg/day | 6 | Statistically significant improvement vs. placebo | Not specified | Not specified | Risperidone, Aripiprazole (B633) |
| Cariprazine | Predominant Negative Symptoms Study | 4.5 mg/day | 26 | -8.90 | Not Applicable | -7.44 (Risperidone) | Risperidone |
| Amisulpride | Pooled Analysis | Up to 300 mg/day | Not Specified | Statistically significant improvement vs. placebo | Not specified | Not specified | Haloperidol |
Key Experimental Protocols
This compound Clinical Trial (NCT02282761)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, inpatient clinical trial.[1][2]
-
Patient Population: Patients experiencing an acute exacerbation of schizophrenia with a PANSS total score of 70 or higher.[3]
-
Intervention: Patients were randomized to receive this compound (42 mg or 28 mg) or placebo once daily for 4 weeks.[2][3]
-
Primary Endpoint: Change from baseline in the PANSS total score at 4 weeks compared to placebo.[1]
-
Secondary Endpoints: Included changes in PANSS subscale scores, such as the negative symptom subscale.[4]
Cariprazine Pooled Analysis (NCT00694707, NCT01104766)
-
Study Design: Pooled data from two randomized, double-blind, placebo- and active-controlled studies.[5]
-
Patient Population: Patients with acute schizophrenia, with a post-hoc analysis on a subset of patients with moderate to severe negative symptoms (PANSS factor score for negative symptoms ≥24).[5]
-
Intervention: Cariprazine (1.5-3 mg/d and 4.5-6 mg/d), risperidone (4 mg/d), aripiprazole (10 mg/d), or placebo for 6 weeks.[5]
-
Primary Endpoint: Change from baseline to week 6 in the PANSS factor score for negative symptoms.[5]
Signaling Pathways and Experimental Workflow
This compound's Proposed Mechanism of Action
This compound exhibits a unique pharmacological profile by simultaneously modulating serotonergic, dopaminergic, and glutamatergic neurotransmission.[3][6] It acts as a potent antagonist at serotonin (B10506) 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, and a modulator of D1 receptor-dependent glutamate (B1630785) signaling.[3][6][7] This multifaceted mechanism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.[8]
Caption: Proposed mechanism of action for this compound.
Typical Experimental Workflow for Antipsychotic Clinical Trials
The development and validation of new antipsychotic medications follow a structured clinical trial process to ensure safety and efficacy.
Caption: A representative experimental workflow for a clinical trial of an antipsychotic medication.[9]
References
- 1. caplytahcp.com [caplytahcp.com]
- 2. Efficacy and Safety of this compound for Treatment of Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. Efficacy of cariprazine on negative symptoms in patients with acute schizophrenia: A post hoc analysis of pooled data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 7. caplytahcp.com [caplytahcp.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound for the Prevention of Relapse in Patients With Schizophrenia | Clinical Research Trial Listing [centerwatch.com]
Cross-validation of lumateperone's binding profile across different assay platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of lumateperone with other commonly used atypical antipsychotics, namely risperidone, olanzapine, and aripiprazole. The data presented is compiled from various in vitro assay platforms to offer a cross-validated perspective on their pharmacodynamic properties. Detailed methodologies for key experimental assays are also provided to support data interpretation and future research.
Comparative Receptor Binding Affinities
The following table summarizes the inhibitory constants (Ki) of this compound and comparator drugs for key central nervous system (CNS) receptors implicated in the treatment of schizophrenia and other neuropsychiatric disorders. Lower Ki values indicate higher binding affinity. It is important to note that Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, the tissue or cell line preparation, and assay buffer composition. The data presented here is a synthesis from multiple sources to provide a comprehensive overview.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Aripiprazole (Ki, nM) |
| Serotonin (B10506) 5-HT2A | 0.54[1] | 0.12 - 0.5 | 0.9 - 4.1 | 3.4 - 15 |
| Dopamine (B1211576) D2 | 32[1][2] | 1.4 - 6.2 | 1.1 - 31.3 | 0.34 - 2.7 |
| Serotonin Transporter (SERT) | 33 - 62[2] | 160 - 212 | >1000 | 89 - 980 |
| Dopamine D1 | 52[1] | 18 - 30 | 27 - 55 | 259 - 1165 |
| Histamine H1 | >1000[1] | 2.1 - 20 | 0.8 - 7 | 19 - 61 |
| Adrenergic α1A | 73[1] | 0.2 - 1.2 | 19 - 57 | 10 - 57 |
| Muscarinic M1 | >1000 | >1000 | 1.9 - 2.5 | >1000 |
Note: The Ki values are presented as a range to reflect the variability across different studies and assay platforms.
This compound exhibits a distinct binding profile characterized by very high affinity for the serotonin 5-HT2A receptor and a moderate affinity for the dopamine D2 receptor, resulting in a high 5-HT2A to D2 affinity ratio of approximately 60:1.[3] This profile is thought to contribute to its antipsychotic efficacy with a potentially lower risk of extrapyramidal symptoms and hyperprolactinemia compared to agents with higher D2 receptor affinity.[3]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are a fundamental technique to determine the affinity of a drug for a specific receptor.
a. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
b. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled ligand (e.g., [3H]-Ketanserin for 5-HT2A or [3H]-Spiperone for D2) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the same receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
5-HT2A Receptor Functional Assay: Calcium Flux Assay
This assay measures the functional consequence of 5-HT2A receptor activation, which is an increase in intracellular calcium concentration.
a. Cell Culture and Dye Loading:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Cells are seeded into black-walled, clear-bottom 96-well plates.
-
Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or an aequorin-based probe).
b. Assay Procedure:
-
The cell plate is placed in a fluorescence plate reader with kinetic read capabilities.
-
A baseline fluorescence reading is established.
-
The test compound (antagonist) is added to the wells at various concentrations and incubated.
-
A 5-HT2A receptor agonist (e.g., serotonin) is then added to stimulate the receptor.
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured over time.
-
The ability of the test compound to inhibit the agonist-induced calcium flux is quantified to determine its functional potency (IC50).
Dopamine D2 Receptor Functional Assay: cAMP Assay
This assay measures the functional inhibition of adenylyl cyclase activity following the activation of the Gi-coupled D2 receptor.
a. Cell Culture:
-
A cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells) is cultured.
-
Cells are seeded into 96-well plates.
b. Assay Procedure (e.g., HTRF cAMP Assay):
-
The cells are incubated with the test compound (antagonist) at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin.
-
The D2 receptor is stimulated with a D2 agonist (e.g., quinpirole) to inhibit the forskolin-induced cAMP production.
-
The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting FRET signal is inversely proportional to the amount of intracellular cAMP.
-
The ability of the test compound to block the agonist-induced decrease in cAMP is quantified to determine its functional antagonist potency (IC50).
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical flow for cross-validating a compound's binding profile.
References
A Comparative Analysis of D2 Receptor Partial Agonism: Lumateperone vs. Aripiprazole
This guide provides a detailed comparison of lumateperone and aripiprazole (B633), focusing on their distinct mechanisms of partial agonism at the dopamine (B1211576) D2 receptor. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by pharmacological data and experimental methodologies.
Introduction
Both this compound and aripiprazole are atypical antipsychotics that derive part of their unique clinical profiles from their interaction with the dopamine D2 receptor. Unlike first-generation antipsychotics that act as full antagonists, these agents are classified as partial agonists. However, the nature of their partial agonism differs significantly, leading to distinct pharmacological and clinical characteristics. Aripiprazole is a well-established D2 partial agonist, modulating dopamine activity by acting as a functional antagonist in hyperdopaminergic states and a functional agonist in hypodopaminergic states.[1] this compound presents a more complex mechanism, acting as a presynaptic D2 partial agonist while simultaneously serving as a postsynaptic D2 antagonist.[2][3] This guide delves into the quantitative differences in their receptor binding and functional activity, outlines the experimental protocols used to determine these properties, and visualizes their mechanisms of action.
Data Presentation: Quantitative Pharmacological Comparison
The following tables summarize the key pharmacological parameters of this compound and aripiprazole at the dopamine D2 receptor, providing a clear comparison of their binding affinities and functional activities.
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Description |
| This compound | Human D2 | 32 | Moderate affinity for the D2 receptor.[2][4][5][6] |
| Aripiprazole | Human D2 | 0.34 | High affinity for the D2 receptor.[7][8][9] |
Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: D2 Receptor Functional Activity and Occupancy
| Compound | Parameter | Value | Description |
| This compound | Mechanism | Presynaptic Partial Agonist / Postsynaptic Antagonist | Modulates dopamine release at the presynaptic terminal while blocking postsynaptic receptors.[10][11] |
| Intrinsic Activity | No demonstrable agonist activity at postsynaptic D2L receptors in some functional assays.[12][13][14] | Behaves as a functional antagonist at postsynaptic sites. | |
| Receptor Occupancy | ~39% at therapeutic doses (40-60 mg) | Achieves antipsychotic efficacy with lower D2 receptor occupancy compared to other antipsychotics.[15][16] | |
| Aripiprazole | Mechanism | Partial Agonist | Acts as a dopamine system stabilizer, reducing neurotransmission in hyperdopaminergic conditions and increasing it in hypodopaminergic states.[1][17] |
| Intrinsic Activity | ~37% (relative to full agonist) | Possesses lower intrinsic activity at the D2 receptor than endogenous dopamine.[12] | |
| Receptor Occupancy | Up to 95% at therapeutic doses | Requires high receptor occupancy for its clinical effects.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the D2 receptor binding and functional activity of compounds like this compound and aripiprazole.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the D2 receptor.
-
Objective: To measure the ability of a test compound (this compound or aripiprazole) to displace a radiolabeled ligand from the D2 receptor.
-
Materials:
-
Cell Membranes: From a stable cell line (e.g., CHO or HEK293) expressing recombinant human D2 receptors.[12][18]
-
Radioligand: A high-affinity D2 receptor ligand labeled with a radioisotope, such as [³H]spiperone.[19][20]
-
Test Compounds: this compound and aripiprazole at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled D2 ligand (e.g., haloperidol (B65202) or (+)-butaclamol) to determine non-specific binding.[19][20]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[20]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[20]
-
Scintillation Counter.
-
-
Procedure:
-
Membrane Preparation: Cells expressing D2 receptors are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged at low speed to remove nuclei, and the resulting supernatant is centrifuged at high speed to pellet the cell membranes. The membrane pellet is resuspended in the assay buffer.[21]
-
Assay Setup: The assay is performed in a 96-well plate. Wells are set up for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled ligand), and competitive binding (membranes + radioligand + increasing concentrations of the test compound).[21]
-
Incubation: The plate is incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.[21]
-
Filtration: The reaction is terminated by rapid filtration through the glass fiber filters. The filters trap the membranes with the bound radioligand. Filters are washed with ice-cold buffer to remove unbound radioligand.[20]
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[20]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the functional consequence of D2 receptor activation (which is Gi/o-coupled and thus inhibits adenylyl cyclase), determining whether a compound acts as an agonist, antagonist, or partial agonist.
-
Objective: To quantify changes in intracellular cyclic AMP (cAMP) levels in response to D2 receptor stimulation by a test compound.
-
Materials:
-
Cell Line: A cell line (e.g., CHO-K1) stably expressing the human D2 receptor.[22]
-
Adenylyl Cyclase Stimulator: Forskolin, to raise basal cAMP levels.[18]
-
Test Compounds: this compound, aripiprazole, and a full D2 agonist (e.g., dopamine or quinpirole) as a reference.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or fluorescence-based biosensors).[23]
-
-
Procedure:
-
Cell Culture: Cells are seeded in 96-well plates and cultured overnight.
-
Compound Addition:
-
Agonist Mode: Cells are treated with increasing concentrations of the test compound (this compound or aripiprazole) in the presence of forskolin.
-
Antagonist Mode: Cells are pre-incubated with the test compound before adding a fixed concentration (e.g., EC80) of a known D2 agonist (like quinpirole) and forskolin.[12]
-
-
Incubation: The cells are incubated for a specific period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.[24]
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured according to the assay kit's protocol.[25]
-
Data Analysis:
-
Agonist Mode: A dose-response curve is generated by plotting cAMP inhibition against the log concentration of the test compound. The EC50 (potency) and Emax (intrinsic efficacy) are calculated. The Emax is often expressed as a percentage of the maximal response produced by a full agonist.
-
Antagonist Mode: The ability of the test compound to reverse the effect of the full agonist is measured, and the IC50 is determined.
-
-
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Canonical Gi/o-coupled signaling pathway of the dopamine D2 receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Generalized workflow for a competitive radioligand binding assay.
Comparative Pharmacology at the D2 Receptor
Caption: Comparison of this compound and aripiprazole's D2 receptor profiles.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review | MDPI [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. community.the-hospitalist.org [community.the-hospitalist.org]
- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. SMPDB [smpdb.ca]
- 11. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic [mdpi.com]
- 12. sosjournals.s3.amazonaws.com [sosjournals.s3.amazonaws.com]
- 13. Partial agonist antipsychotic drugs differentially interact with a secondary binding site at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SMPDB [smpdb.ca]
- 17. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. innoprot.com [innoprot.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Replicating Preclinical Antidepressant-Like Effects of Lumateperone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings related to the antidepressant-like effects of lumateperone against other alternatives, supported by available experimental data. This compound, a novel antipsychotic, has demonstrated a unique pharmacological profile suggesting potential antidepressant efficacy, which is being explored for various neuropsychiatric conditions.
Comparative Analysis of Preclinical Antidepressant-Like Effects
While clinical trials have established this compound's efficacy in treating depressive episodes associated with bipolar I or II disorder, comprehensive preclinical studies directly comparing its antidepressant-like effects against standard selective serotonin (B10506) reuptake inhibitors (SSRIs) in behavioral models are not extensively available in the public domain. However, one study in guinea pigs indicated that chronic oral administration of this compound at a dose of 3.2 mg/kg/day led to a significant reduction in total activity time in the Forced Swim Test (FST).[1] It is important to note that this study also reported histopathological deterioration in adrenal secretory function at this dosage, suggesting potential toxicity at higher chronic doses in this species.[1]
Due to the limited availability of direct comparative preclinical data, this guide will focus on the well-established mechanisms of action that underpin this compound's antidepressant potential and provide protocols for standard behavioral assays used to evaluate such effects.
Experimental Protocols
To facilitate the replication and comparative analysis of this compound's antidepressant-like effects, detailed methodologies for key preclinical behavioral assays are provided below.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant efficacy. The test is based on the principle that an animal, when placed in an inescapable container of water, will eventually cease active escape behaviors and become immobile. Antidepressant treatment has been shown to reduce the duration of immobility.
Apparatus:
-
A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Acclimation (Day 1): Naive rodents are placed in the cylinder for a 15-minute pre-swim session. This session habituates the animals to the testing environment.
-
Drug Administration: this compound, a comparator antidepressant (e.g., fluoxetine), or vehicle is administered according to the desired treatment regimen (e.g., acute or chronic).
-
Test Session (Day 2): 24 hours after the pre-swim session, the animals are again placed in the swim cylinder for a 5-minute test session. The session is video-recorded for later analysis.
-
Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless, with movements only necessary to keep the head above water.
Novelty-Suppressed Feeding Test (NSFT)
The NSFT assesses antidepressant and anxiolytic effects by measuring the latency of a food-deprived animal to approach and eat a familiar food in a novel and potentially threatening environment.
Apparatus:
-
A large, open-field arena (e.g., 50 cm x 50 cm) with a single food pellet placed on a white paper platform in the center.
Procedure:
-
Food Deprivation: Rodents are food-deprived for 24 hours prior to the test, with free access to water.
-
Drug Administration: The test compound or vehicle is administered prior to the test session.
-
Test Session: The animal is placed in a corner of the novel arena, and the latency to approach and take the first bite of the food pellet is recorded for a maximum of 10 minutes.
-
Home Cage Feeding: Immediately following the test, the animal is returned to its home cage, and the amount of food consumed in 5 minutes is measured to control for potential anorectic effects of the drug.
-
Data Analysis: The primary endpoint is the latency to begin eating in the novel environment. A shorter latency is indicative of an antidepressant/anxiolytic effect.
Signaling Pathways and Mechanism of Action
This compound's potential antidepressant effects are attributed to its multifaceted mechanism of action, which involves the modulation of several key neurotransmitter systems.[1][2]
Caption: this compound's multi-target mechanism of action.
This diagram illustrates that this compound acts as a serotonin reuptake inhibitor and a potent 5-HT2A receptor antagonist.[1] It also uniquely modulates dopamine signaling by acting as a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors.[2] Furthermore, this compound enhances glutamatergic neurotransmission through a D1 receptor-dependent mechanism that leads to the phosphorylation of NMDA receptors and activation of the mTOR pathway, which is implicated in neuroplasticity and antidepressant responses.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a preclinical study designed to compare the antidepressant-like effects of this compound with a standard SSRI.
Caption: Workflow for preclinical antidepressant screening.
This workflow provides a structured approach to conducting a comparative preclinical study, from initial animal preparation and drug administration to behavioral testing and final data analysis.
References
Lumateperone's Safety Profile: A Comparative Analysis with Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability profile of lumateperone with other commonly prescribed atypical antipsychotics, including olanzapine, quetiapine, risperidone, aripiprazole, and brexpiprazole. The information is supported by data from clinical trials and review articles, with a focus on metabolic, extrapyramidal, and other common adverse effects.
Executive Summary
This compound distinguishes itself from other atypical antipsychotics with a generally more favorable safety and tolerability profile, particularly concerning metabolic and extrapyramidal symptoms (EPS).[1][2][3] Clinical trial data consistently demonstrate that this compound is associated with minimal weight gain and has a neutral effect on key metabolic parameters such as glucose, lipids, and prolactin levels, comparable to placebo.[2][4][5] Furthermore, the incidence of EPS with this compound is low, which is attributed to its unique mechanism of action at the dopamine (B1211576) D2 receptor.[2][5] While somnolence and dry mouth are the most frequently reported side effects, their incidence is generally comparable to or lower than that of other atypical antipsychotics.[1]
Mechanism of Action: A Unique Signaling Pathway
This compound's distinct safety profile is rooted in its novel mechanism of action, which involves the simultaneous modulation of serotonin (B10506), dopamine, and glutamate (B1630785) neurotransmitter systems.[5] It acts as a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a modulator of D1 receptor-dependent glutamate signaling.[5] This multi-targeted approach is believed to contribute to its antipsychotic efficacy with a reduced burden of side effects commonly associated with other atypical antipsychotics.
Caption: this compound's unique mechanism of action.
Comparative Safety Data
The following tables summarize the quantitative data on key safety parameters for this compound and other atypical antipsychotics based on findings from clinical trials and meta-analyses.
Metabolic Effects
A significant concern with many atypical antipsychotics is their propensity to cause weight gain and metabolic disturbances.[6][7][8][9] this compound has demonstrated a favorable metabolic profile in clinical studies.
Table 1: Mean Change in Weight and Metabolic Parameters from Baseline
| Medication | Mean Weight Change (kg) | Mean Glucose Change (mg/dL) | Mean Total Cholesterol Change (mg/dL) | Mean Triglyceride Change (mg/dL) |
| This compound | -0.2 to +0.5 | -0.6 to +2.5 | -3.9 to +1.1 | -5.3 to +3.5 |
| Olanzapine | +2.9 to +4.2 | +2.3 to +9.9 | +1.9 to +5.8 | +8.9 to +40.5 |
| Quetiapine | +1.1 to +2.1 | +1.8 to +4.7 | +3.9 to +7.7 | +17.7 to +22.1 |
| Risperidone | +0.8 to +2.1 | +1.1 to +3.6 | +0.8 to +3.9 | +5.3 to +17.7 |
| Aripiprazole | -0.7 to +1.0 | -1.3 to +1.8 | -4.6 to +1.9 | -9.7 to +3.5 |
| Brexpiprazole | +1.2 to +1.6 | +1.4 to +3.6 | +2.3 to +5.8 | +8.9 to +12.4 |
| Placebo | -0.2 to +0.2 | -0.2 to +1.1 | -3.1 to +0.8 | -3.5 to +2.7 |
Note: Values are ranges compiled from various short-term (4-6 weeks) and long-term studies. Direct head-to-head comparisons may vary.
Extrapyramidal Symptoms (EPS)
The risk of EPS, including parkinsonism, akathisia, and dystonia, is a critical factor in the tolerability of antipsychotic medications.[10][11][12][13][14] this compound's low D2 receptor occupancy is associated with a lower incidence of these side effects.[5]
Table 2: Incidence of Extrapyramidal Symptoms (%)
| Medication | Akathisia | Parkinsonism | Dystonia | Use of Anticholinergic Medication |
| This compound | 1.0 - 6.7 | 2.0 - 6.2 | <1 | 2.5 - 5.0 |
| Olanzapine | 2.0 - 10.0 | 3.0 - 15.0 | <2 | 5.0 - 10.0 |
| Quetiapine | 2.0 - 8.0 | 4.0 - 11.0 | <1 | 3.0 - 7.0 |
| Risperidone | 5.0 - 11.0 | 8.0 - 28.0 | 1.0 - 4.0 | 8.0 - 15.0 |
| Aripiprazole | 8.0 - 25.0 | 4.0 - 10.0 | <2 | 4.0 - 8.0 |
| Brexpiprazole | 4.0 - 13.0 | 2.0 - 6.0 | <1 | 3.0 - 6.0 |
| Placebo | 1.0 - 5.0 | 2.0 - 5.0 | <1 | 2.0 - 4.0 |
Note: Incidence rates are ranges from various clinical trials. The definition and assessment of EPS can vary between studies.
Common Adverse Events
Beyond metabolic and extrapyramidal effects, other common adverse events contribute to the overall tolerability of atypical antipsychotics.
Table 3: Incidence of Common Treatment-Emergent Adverse Events (≥5% and at least twice the rate of placebo)
| Adverse Event | This compound (%) | Olanzapine (%) | Quetiapine (%) | Risperidone (%) | Aripiprazole (%) | Brexpiprazole (%) | Placebo (%) |
| Somnolence/Sedation | 9.3 - 24.1 | 21.0 - 39.0 | 18.0 - 57.0 | 8.0 - 23.9 | 6.0 - 12.0 | 4.0 - 13.0 | 5.0 - 10.0 |
| Dry Mouth | 5.3 - 9.0 | 6.0 - 22.0 | 7.0 - 44.0 | 4.0 - 10.0 | 2.0 - 5.0 | 2.0 - 4.0 | 1.0 - 3.0 |
| Dizziness | 5.0 - 9.6 | 5.0 - 18.0 | 10.0 - 24.0 | 4.0 - 16.0 | 6.0 - 10.0 | 2.0 - 7.0 | 2.0 - 5.0 |
| Nausea | 5.0 - 10.8 | 6.0 - 17.0 | 5.0 - 19.0 | 4.0 - 12.0 | 8.0 - 15.0 | 3.0 - 6.0 | 3.0 - 6.0 |
| Weight Gain | 2.0 - 6.4 | 12.0 - 30.0 | 5.0 - 19.9 | 2.0 - 9.0 | 2.0 - 8.0 | 3.0 - 7.0 | 1.0 - 3.0 |
Note: These are ranges from various studies and may not represent data from direct head-to-head comparisons.
Experimental Protocols
The safety and tolerability of atypical antipsychotics are rigorously assessed in clinical trials through standardized procedures and validated rating scales.
Assessment of Metabolic Parameters
The monitoring of metabolic side effects is a critical component of antipsychotic clinical trials.
-
Weight and Body Mass Index (BMI): Patient weight is measured at baseline and at regular intervals throughout the study using a calibrated scale. BMI is calculated as weight in kilograms divided by the square of height in meters.
-
Glycemic Control: Fasting plasma glucose and hemoglobin A1c (HbA1c) levels are measured at baseline and at specified follow-up visits. An oral glucose tolerance test (OGTT) may also be performed in some studies to assess glucose metabolism more comprehensively.
-
Lipid Profile: A fasting lipid panel, including total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides, is obtained at baseline and at regular intervals.
-
Waist Circumference: Measured at the level of the umbilicus at baseline and at least annually to assess for central obesity.[15]
Assessment of Extrapyramidal Symptoms (EPS)
Clinician-rated scales are the primary tools for quantifying the severity of EPS.
-
Simpson-Angus Scale (SAS): Used to assess drug-induced parkinsonism, including symptoms like gait, rigidity, and tremor.
-
Barnes Akathisia Rating Scale (BARS): A scale to measure the severity of akathisia, a subjective feeling of inner restlessness and a compelling urge to move.
-
Abnormal Involuntary Movement Scale (AIMS): Employed to detect and rate the severity of tardive dyskinesia, which involves involuntary, repetitive body movements.[16][17]
-
Extrapyramidal Symptom Rating Scale (ESRS): A comprehensive scale that assesses parkinsonism, akathisia, dystonia, and tardive dyskinesia.[16][18][19]
The use of concomitant medications to treat EPS, such as anticholinergic agents (e.g., benztropine) and beta-blockers (e.g., propranolol), is also recorded as an indirect measure of EPS burden.
Caption: A typical workflow for assessing antipsychotic safety.
Conclusion
This compound presents a compelling safety and tolerability profile compared to several other atypical antipsychotics. Its minimal impact on weight and metabolic parameters, coupled with a low incidence of extrapyramidal symptoms, positions it as a valuable therapeutic option, particularly for patients who are sensitive to these common side effects. While somnolence and dry mouth are notable adverse events, their occurrence is generally in line with or more favorable than other agents in its class. As with any antipsychotic, individual patient response and tolerability can vary, and careful monitoring is essential. Further long-term, head-to-head comparative studies will continue to refine our understanding of this compound's place in the therapeutic armamentarium for psychotic disorders.
References
- 1. Newer antipsychotics: Brexpiprazole, cariprazine, and this compound: A pledge or another unkept promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differentiating the third generation of antipsychotics: a focus on this compound's similarities and differences. | Semantic Scholar [semanticscholar.org]
- 4. impactfactor.org [impactfactor.org]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic side effects of atypical antipsychotics in children: a literature review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metabolic Changes Associated With Antipsychotic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. uspharmacist.com [uspharmacist.com]
- 10. droracle.ai [droracle.ai]
- 11. Second-Generation Antipsychotic Drugs and Extrapyramidal Side Effects: A Systematic Review and Meta-analysis of Head-to-Head Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Study of Extrapyramidal Side Effects, Sexual Dysfunctions and Hyperprolactinaemia Using Typical and Atypical Antipsychotic Medications Among Patients with Schizophrenia in Maiduguri - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. researchgate.net [researchgate.net]
- 15. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]
- 16. karger.com [karger.com]
- 17. The Extrapyramidal Symptom Rating Scale and Its Abbreviated Version: A Critical Review of Clinimetric Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 19. Extra pyramidal symptom rating scale: Significance and symbolism [wisdomlib.org]
Unraveling the Contribution of SERT Inhibition to Lumateperone's Therapeutic Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lumateperone's pharmacological profile with a specific focus on the role of serotonin (B10506) transporter (SERT) inhibition in its therapeutic effects. Drawing upon preclinical and clinical data, we objectively evaluate its performance against alternative compounds and provide detailed insights into the experimental methodologies used to validate its mechanism of action.
Executive Summary
This compound is an atypical antipsychotic with a complex pharmacological profile, acting on multiple neurotransmitter systems, including serotonin, dopamine, and glutamate. A key feature that distinguishes it from many other antipsychotics is its activity as a serotonin transporter (SERT) inhibitor.[1] This property, characteristic of selective serotonin reuptake inhibitor (SSRI) antidepressants, is hypothesized to contribute to this compound's efficacy in treating not only psychosis but also mood disorders such as bipolar depression and major depressive disorder.[1] This guide delves into the experimental evidence supporting the role of SERT inhibition in this compound's therapeutic effects, providing a comparative analysis with other relevant compounds.
Data Presentation: Quantitative Analysis of this compound's Binding Affinity and Receptor Occupancy
The following tables summarize the in vitro binding affinities (Ki) of this compound for key central nervous system targets and in vivo receptor/transporter occupancy data from human positron emission tomography (PET) studies.
Table 1: In Vitro Receptor and Transporter Binding Affinities (Ki) of this compound and Comparator Antipsychotics
| Target | This compound (Ki, nM) | Olanzapine (Ki, nM) | Aripiprazole (Ki, nM) | Risperidone (Ki, nM) |
| SERT | 16 - 62 [2][3][4] | >1000 [5] | 240 - 405 [5] | - |
| 5-HT2A | 0.52 - 10[2] | - | - | - |
| D2 | 19.2 - 32[2] | - | - | - |
| D1 | 20 - 78[2] | - | - | - |
| D4 | 39.7 - 104[2] | - | - | - |
| α1b | 36.9[2] | - | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Human Positron Emission Tomography (PET) Data: In Vivo Receptor and Transporter Occupancy of this compound
| Target | Dose (Oral) | Occupancy (%) | Study Population |
| SERT (Striatal) | 40 mg | 8 - 33% [5] | Healthy Volunteers |
| 5-HT2A (Cortical) | 10 mg | >80%[5] | Healthy Volunteers |
| D2 (Striatal) | 10 mg | ~12%[6] | Healthy Volunteers |
| D2 (Striatal) | 40 mg | up to 39%[6] | Healthy Volunteers |
| D2 (Dorsal Striatal) | 60 mg (once daily for 14 days) | 39% (mean peak)[6] | Patients with Schizophrenia |
Experimental Protocols
To validate the binding and functional activity of this compound at SERT, a combination of in vitro and in vivo studies have been employed. While specific proprietary protocols from the manufacturer are not publicly available, the following represents a generalized methodology based on standard practices in pharmacology and neuroscience.
In Vitro Radioligand Binding Assay for SERT
Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter.
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from cells stably expressing the human serotonin transporter (hSERT), such as HEK293 cells, or from brain regions rich in SERT, like the striatum of rodents or primates.
-
Radioligand: A radiolabeled ligand that specifically binds to SERT is used, for example, [³H]citalopram or [¹²⁵I]RTI-55.
-
Assay Procedure:
-
A constant concentration of the radioligand is incubated with the prepared cell membranes.
-
Increasing concentrations of this compound (the competitor ligand) are added to the incubation mixture.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known SERT blocker (e.g., fluoxetine).
-
-
Data Analysis: The amount of radioligand bound to the transporter is measured using liquid scintillation counting or gamma counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vitro Serotonin Reuptake Inhibition Assay
Objective: To assess the functional ability of this compound to inhibit the reuptake of serotonin into cells.
Methodology:
-
Cell Culture: Cells expressing hSERT (e.g., HEK293-hSERT cells) are cultured.
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Radiolabeled serotonin, typically [³H]5-HT, is added to the cells.
-
The cells are incubated for a short period to allow for serotonin uptake.
-
The uptake process is terminated by washing the cells with ice-cold buffer.
-
-
Data Analysis: The amount of radioactivity inside the cells is quantified using a scintillation counter. The concentration of this compound that inhibits 50% of serotonin uptake (IC50) is calculated.
Preclinical Animal Models
Objective: To evaluate the in vivo effects of SERT inhibition by this compound on behavior, particularly antidepressant-like effects.
Methodology:
-
Animal Models of Depression:
-
Forced Swim Test (FST): Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. Antidepressants, including SSRIs, typically reduce immobility time.
-
Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, this test assesses behavioral despair.
-
Chronic Social Defeat Stress (CSDS): An animal is repeatedly exposed to an aggressive resident mouse, leading to the development of depressive-like behaviors, such as social avoidance. The ability of a drug to reverse this social avoidance is considered an indicator of antidepressant efficacy.
-
-
Experimental Design: Different groups of animals receive acute or chronic administration of this compound, a known SSRI (e.g., escitalopram), or a vehicle control before being subjected to the behavioral tests.
-
Data Analysis: Behavioral parameters (e.g., immobility time, social interaction time) are compared between the different treatment groups to assess the antidepressant-like effects of this compound.
Mandatory Visualizations
Signaling Pathway of this compound's Serotonergic Action
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Lumateperone and Clozapine: A Comparative Analysis of Their Effects on Glutamatergic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of lumateperone and clozapine (B1669256) on glutamatergic pathways, drawing on preclinical and clinical experimental data. The objective is to offer a clear, data-driven overview to inform research and drug development in neuropsychiatric disorders where glutamatergic dysregulation is a key pathological feature.
Introduction
Both this compound, a newer atypical antipsychotic, and clozapine, the gold-standard for treatment-resistant schizophrenia, are known to modulate neurotransmitter systems beyond dopamine (B1211576), including the glutamatergic system. Glutamatergic dysfunction, particularly involving the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, is heavily implicated in the pathophysiology of schizophrenia. Understanding how these drugs impact glutamate (B1630785) pathways is crucial for elucidating their therapeutic mechanisms and identifying novel treatment strategies.
This compound acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a dopamine D2 receptor presynaptic partial agonist and postsynaptic antagonist, and a dopamine D1 receptor-dependent modulator of glutamate. Clozapine exhibits a more complex pharmacological profile with a lower affinity for D2 receptors and high affinity for a wide range of other receptors, including serotonergic, adrenergic, cholinergic, and histaminergic receptors. Its influence on the glutamatergic system is thought to be a key contributor to its unique efficacy.
Comparative Effects on Glutamatergic Neurotransmission
The following sections and data tables summarize the key experimental findings on the effects of this compound and clozapine on various aspects of glutamatergic neurotransmission.
Table 1: Effects on NMDA Receptor Function
| Parameter | This compound | Clozapine | Key Experimental Findings |
| NMDA Receptor Current | Potentiates NMDA receptor-mediated currents in the prefrontal cortex. | Can potentiate NMDA receptor function, potentially by increasing the availability of the co-agonist D-serine. | This compound's effect is dependent on D1 receptor activation, which in turn enhances NMDA receptor phosphorylation via a PKA-dependent pathway. |
| NMDA Receptor Subunit Expression | Pre-treatment with this compound prevents ketamine-induced increases in GluN2B expression in the prefrontal cortex. | Chronic treatment has been shown to alter the expression of NMDA receptor subunits, though results can vary by brain region and study. | Animal models using NMDA receptor antagonists like ketamine are often employed to study these effects. |
| Cognitive Deficits (NMDA antagonist models) | Ameliorates cognitive deficits induced by NMDA receptor antagonists like PCP and ketamine. | Also effective in reversing cognitive deficits in similar preclinical models. | This suggests both drugs can mitigate hypofunction of the NMDA receptor system, a key hypothesis in schizophrenia. |
Table 2: Effects on AMPA Receptor Function
| Parameter | This compound | Clozapine | Key Experimental Findings |
| AMPA Receptor Current | Increases AMPA receptor-mediated currents in the prefrontal cortex. | Has been shown to increase AMPA receptor-mediated synaptic transmission in the prefrontal cortex. | This compound's effect on AMPA currents is also linked to its D1 receptor-dependent modulation of glutamate. |
| AMPA Receptor Trafficking | Promotes the trafficking of AMPA receptors to the neuronal surface, enhancing synaptic plasticity. | Can also influence AMPA receptor trafficking, contributing to its effects on synaptic strength. | These effects are often studied using techniques like Western blotting of synaptic fractions and immunocytochemistry. |
| Behavioral Models | Shows efficacy in animal models where AMPA receptor function is implicated in cognitive performance. | Demonstrates positive effects in preclinical models of cognition where AMPA receptor modulation is a key factor. |
Table 3: Effects on Glutamate Release
| Parameter | This compound | Clozapine | Key Experimental Findings |
| Prefrontal Cortex Glutamate Release | Does not directly increase extracellular glutamate levels but modulates the postsynaptic response to glutamate. | Can increase extracellular glutamate levels in the prefrontal cortex. | Microdialysis studies are commonly used to measure extracellular neurotransmitter levels in specific brain regions. |
| Striatal Glutamate Release | Modulates striatal glutamate release indirectly through its actions on dopamine and serotonin receptors. | Can also influence striatal glutamate release, which is relevant to its motor side-effect profile. | The balance between cortical and striatal glutamate is critical for normal brain function. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for this compound and a typical experimental workflow for studying neurotransmitter release.
A meta-analysis of clinical trial data on lumateperone's efficacy and safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on lumateperone, a novel antipsychotic agent. It offers an objective comparison of its efficacy and safety profile against other alternatives, supported by experimental data from key clinical trials.
Mechanism of Action: A Multi-Targeted Approach
This compound exhibits a unique pharmacological profile by simultaneously modulating three key neurotransmitter systems implicated in serious mental illness: serotonin (B10506), dopamine (B1211576), and glutamate (B1630785).[1][2] Its mechanism involves potent antagonism of serotonin 5-HT2A receptors, presynaptic partial agonism and postsynaptic antagonism at dopamine D2 receptors, and modulation of glutamate through a D1 receptor-dependent mechanism.[2][3][4] This multi-targeted approach is believed to contribute to its efficacy in treating a broad range of symptoms with a potentially favorable side-effect profile.[1][5]
Below is a diagram illustrating the key signaling pathways modulated by this compound.
Caption: this compound's multi-target mechanism of action.
Efficacy in Clinical Trials: A Meta-Analytic View
This compound has been evaluated for the treatment of schizophrenia and bipolar depression in several randomized controlled trials (RCTs). A meta-analysis of these trials provides a quantitative assessment of its efficacy.
Schizophrenia
A meta-analysis of three RCTs in patients with schizophrenia showed that this compound did not significantly reduce the overall severity of symptoms compared to placebo, as measured by the Positive and Negative Syndrome Scale (PANSS), although the result approached statistical significance (Standardized Mean Difference [SMD] = -0.14).[3][6] However, the response rate was significantly higher in the this compound group compared to placebo (Relative Risk [RR] = 1.44).[3][6]
Bipolar Depression
In patients with bipolar depression, a meta-analysis of four RCTs demonstrated that this compound was efficacious in reducing depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) (SMD = -0.36).[3][6] The response rate was also significantly higher with this compound compared to placebo (RR = 1.27).[3][6] A dose of 42 mg daily has been suggested to provide clinical benefit in bipolar depression.[7][8]
Table 1: Meta-Analysis of this compound Efficacy
| Indication | Outcome Measure | Comparison | Result | 95% Confidence Interval |
| Schizophrenia | Symptom Severity (SMD) | This compound vs. Placebo | -0.14 | -0.27 to 0[3][6] |
| Response Rate (RR) | This compound vs. Placebo | 1.44 | 1.12 to 1.86[3][6] | |
| Bipolar Depression | Symptom Severity (SMD) | This compound vs. Placebo | -0.36 | -0.59 to -0.13[3][6] |
| Response Rate (RR) | This compound vs. Placebo | 1.27 | 1.07 to 1.51[3][6] |
Safety and Tolerability Profile
A key aspect of this compound's clinical profile is its safety and tolerability. Meta-analyses and pooled data from clinical trials have consistently shown a favorable safety profile compared to placebo and some other atypical antipsychotics.
Common treatment-emergent adverse events associated with this compound include somnolence, dry mouth, dizziness, nausea, and headache.[6] Importantly, this compound was not associated with a significant increase in extrapyramidal symptoms (EPS) compared to placebo (RR = 1.46, 95% CI = 0.84 to 2.53).[6]
Comparison with Risperidone (B510)
Pooled analyses of short-term trials in schizophrenia have directly compared this compound (42 mg) with risperidone (4 mg).[9][10]
-
Weight Gain: this compound was associated with significantly less weight gain than risperidone.[9][11]
-
Metabolic Parameters: this compound demonstrated a more favorable profile for total cholesterol, triglycerides, and fasting glucose compared to risperidone.[9]
-
Extrapyramidal Symptoms (EPS): The incidence of EPS was lower with this compound compared to risperidone.[10]
-
Discontinuation due to Adverse Events: The rate of discontinuation due to treatment-emergent adverse events was lower in the this compound group compared to the risperidone group.[10][12]
Table 2: Safety and Tolerability Comparison: this compound vs. Risperidone (Schizophrenia Trials)
| Adverse Event | This compound (42 mg) | Risperidone (4 mg) | Placebo |
| Somnolence/Sedation | 24.1%[9] | 23.9%[9] | 10.0%[12] |
| Dry Mouth | 5.9%[12] | 4.7%[12] | 2.2%[12] |
| Mean Weight Change | +1.6 kg[11] | +2.6 kg[9][11] | +1.3 kg[9] |
| Discontinuation due to TEAEs | 0.5%[10] | 4.7%[10] | 0.5%[10] |
| Incidence of EPS | 3.0%[10] | 4.9%[10] | 3.2%[10] |
Experimental Protocols: A Summary of Key Clinical Trial Methodologies
The efficacy and safety data for this compound are derived from a series of well-controlled clinical trials. Below is a summary of the methodologies for some of the key studies included in the meta-analyses.
Table 3: Summary of Key Clinical Trial Protocols
| Trial Identifier | Indication | Study Design | Patient Population | Interventions | Primary Outcome | Duration |
| NCT02282761 | Schizophrenia | Phase 3, Randomized, Double-Blind, Placebo-Controlled[13] | Adults (18-60 years) with an acute exacerbation of schizophrenia.[13] | This compound (28 mg or 42 mg) or placebo once daily.[13] | Change from baseline in PANSS total score.[13] | 4 weeks[13] |
| NCT01499563 | Schizophrenia | Phase 2, Randomized, Double-Blind, Placebo- and Active-Controlled[7] | Adults with an acute exacerbation of schizophrenia. | This compound (60 mg or 120 mg), risperidone (4 mg), or placebo once daily.[14] | Change from baseline in PANSS total score.[7] | 4 weeks[14] |
| NCT02469155 | Schizophrenia | Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled[15] | Adults (18-60 years) with an acute exacerbation of schizophrenia.[15] | This compound (20 mg or 60 mg), risperidone (4 mg), or placebo once daily.[10] | Change from baseline in PANSS total score.[10] | 6 weeks[10] |
| NCT02600507 | Bipolar Depression | Phase 3, Randomized, Double-Blind, Placebo-Controlled (Adjunctive)[12] | Adults (18-75 years) with a major depressive episode associated with Bipolar I or II disorder, with an inadequate response to lithium or valproate.[12] | This compound (28 mg or 42 mg) or placebo as adjunctive therapy.[12] | Change from baseline in MADRS total score.[12] | 6 weeks[12] |
| (Calabrese et al., 2021) | Bipolar Depression | Phase 3, Randomized, Double-Blind, Placebo-Controlled (Monotherapy)[16][17] | Adults with a major depressive episode associated with Bipolar I or II disorder.[16] | This compound (42 mg) or placebo once daily.[16] | Change from baseline in MADRS total score.[16] | 6 weeks[16] |
Below is a diagram illustrating a typical experimental workflow for a this compound clinical trial.
Caption: Generalized workflow of a this compound clinical trial.
Conclusion
This meta-analysis indicates that this compound is an effective treatment for bipolar depression and shows a trend towards efficacy in schizophrenia, with a significantly higher response rate compared to placebo in both conditions. Its primary advantage appears to be its favorable safety and tolerability profile, particularly with regard to weight gain, metabolic disturbances, and extrapyramidal symptoms, especially when compared to established antipsychotics like risperidone. The unique multi-target mechanism of action of this compound likely contributes to this distinct clinical profile. Further long-term studies and head-to-head comparisons with a broader range of antipsychotics will continue to refine its position in the treatment landscape for serious mental illness.
References
- 1. This compound tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. caplytahcp.com [caplytahcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound for the Treatment of Major Depressive Disorder With Mixed Features or Bipolar Depression With Mixed Features: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Adjunctive this compound (ITI-007) in the treatment of bipolar depression: Results from a randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound for Treatment of Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn-links.lww.com [cdn-links.lww.com]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. researchgate.net [researchgate.net]
Independent Validation of Lumateperone's Mechanism of Action: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of lumateperone with three other commonly used atypical antipsychotics: risperidone, olanzapine, and aripiprazole. The information is supported by experimental data to facilitate a comprehensive understanding of their distinct and overlapping pharmacological profiles.
Comparative Analysis of Receptor Binding Affinities
The therapeutic and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and its comparators for key receptors implicated in the treatment of schizophrenia and bipolar disorder. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine (B1211576) D2 | 32[1] | 3.3 | 11 | 0.34 |
| Dopamine D1 | 52[1] | 18 | 31 | 58 |
| Serotonin (B10506) 5-HT2A | 0.54[1] | 0.16 | 4 | 3.4 |
| Serotonin 5-HT1A | - | 4.2 | 209 | 4.4 |
| Serotonin Transporter (SERT) | 62[1] | 210 | 211 | 98 |
| Histamine H1 | >1000[1] | 20 | 7 | 61 |
| Alpha-1 Adrenergic (α1) | 73[1] | 0.8 | 19 | 57 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources for comparative purposes.
Unraveling the Mechanisms: Signaling Pathways and Experimental Validation
The distinct clinical effects of these antipsychotics arise from their differential engagement with downstream signaling pathways. While direct head-to-head independent validation studies are limited, the proposed mechanisms are supported by a range of preclinical and clinical research.
This compound: A Multi-System Modulator
This compound's mechanism is characterized by a unique combination of activities across serotonergic, dopaminergic, and glutamatergic systems.[1][2] It acts as a potent antagonist at serotonin 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and an inhibitor of the serotonin transporter (SERT).[1][2] This profile is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a favorable side-effect profile.[1]
A key feature of this compound is its significantly higher affinity for 5-HT2A receptors compared to D2 receptors, with a ratio of approximately 60:1.[3] This high 5-HT2A to D2 affinity ratio is believed to contribute to a lower risk of extrapyramidal symptoms (EPS).[4] Furthermore, this compound's activity at D1 receptors is proposed to indirectly modulate glutamatergic neurotransmission by increasing the phosphorylation of the GluN2B subunit of the NMDA receptor, which may play a role in its effects on cognitive and negative symptoms.[1]
Comparator Antipsychotics: Mechanisms of Action
-
Risperidone: Primarily a potent antagonist of both D2 and 5-HT2A receptors. Its high affinity for D2 receptors contributes to its antipsychotic efficacy but also a higher risk of EPS and hyperprolactinemia compared to some other atypicals.
-
Olanzapine: A multi-receptor antagonist with high affinity for D2, 5-HT2A, H1, and muscarinic M1 receptors. Its broad receptor profile contributes to its efficacy but also to side effects like weight gain and sedation.
-
Aripiprazole: A D2 partial agonist, which means it acts as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state. It is also a 5-HT1A partial agonist and a 5-HT2A antagonist.
Key Experimental Protocols
Validation of a drug's mechanism of action involves a multi-pronged approach, progressing from in vitro studies to in vivo animal models and finally to human clinical trials.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for various receptors.
General Methodology:
-
Preparation of Receptor Source: Cell membranes expressing the target receptor (e.g., from recombinant cell lines or animal brain tissue) are prepared.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds specifically to the target receptor) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (e.g., Second Messenger Assays)
Objective: To determine whether a compound acts as an agonist, antagonist, or partial agonist at a specific receptor.
General Methodology:
-
Cell Culture: Cells expressing the target receptor are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
Measurement of Second Messengers: The downstream signaling effects of receptor activation are measured. For G-protein coupled receptors, this often involves quantifying the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50 for agonists) and efficacy of the compound. For antagonists, the concentration that inhibits 50% of the agonist response (IC50) is calculated.
In Vivo Receptor Occupancy Studies (e.g., Positron Emission Tomography - PET)
Objective: To measure the extent to which a drug binds to its target receptors in the living brain at clinically relevant doses.
General Methodology:
-
Radiotracer Administration: A radiotracer that binds to the target receptor is administered to the subject (animal or human).
-
PET Scanning: The distribution of the radiotracer in the brain is imaged using a PET scanner.
-
Drug Administration: The subject is then treated with the test drug.
-
Repeat PET Scanning: A second PET scan is performed to measure the displacement of the radiotracer by the drug.
-
Data Analysis: The percentage of receptors occupied by the drug at different doses and plasma concentrations is calculated by comparing the two scans.
Conclusion
This compound exhibits a distinct pharmacological profile compared to risperidone, olanzapine, and aripiprazole, primarily driven by its high 5-HT2A to D2 receptor affinity ratio and its role as a presynaptic D2 partial agonist and postsynaptic antagonist, as well as a serotonin reuptake inhibitor. This multi-faceted mechanism of action is hypothesized to underlie its clinical efficacy and favorable tolerability profile. While the core components of its mechanism are supported by a substantial body of preclinical and clinical data, ongoing independent research will be crucial to fully elucidate its complex interactions within the central nervous system and to further validate its therapeutic advantages.
References
Lumateperone's Impact on Social Function: A Comparative Analysis Against Other Second-Generation Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lumateperone with other second-generation antipsychotics (SGAs) concerning their effects on social function, a critical domain often impaired in psychiatric disorders such as schizophrenia. The following sections detail the clinical evidence, underlying neurobiological mechanisms, and experimental protocols that support this analysis.
Clinical Efficacy in Improving Social Function
This compound has demonstrated significant improvements in symptoms related to social functioning in patients with schizophrenia. A key source of comparative data comes from a post-hoc analysis of Study 005 (NCT01499563), a 4-week, randomized, double-blind, placebo-controlled trial. This study compared this compound (42 mg/day) and risperidone (B510) (4 mg/day) in patients experiencing an acute exacerbation of schizophrenia.[1]
Social functioning was assessed using the Positive and Negative Syndrome Scale (PANSS)-derived Prosocial factor. This factor includes PANSS items P3 (Suspiciousness/persecution), P6 (Hostility), N2 (Emotional withdrawal), N4 (Passive/apathetic social withdrawal), N7 (Stereotyped thinking), and G16 (Active social avoidance).[1][2]
Quantitative Data Summary
The results of the post-hoc analysis of Study 005 are summarized in the table below. The data represent the change from baseline in the PANSS Prosocial factor score at day 28.[1]
| Treatment Group | N | Least-Squares Mean Difference (LSMD) vs. Placebo | p-value vs. Placebo |
| Overall Population | |||
| This compound 42 mg | 76 | -2.7 | <0.001 |
| Risperidone 4 mg | 75 | -1.8 | 0.011 |
| Placebo | 80 | - | - |
| Patients with Prominent Negative Symptoms * | |||
| This compound 42 mg | - | -2.6 | 0.006 |
| Risperidone 4 mg | - | -0.4 | 0.707 |
| Patients with Moderate-to-Severe Depression ** | |||
| This compound 42 mg | - | -4.9 | <0.001 |
| Risperidone 4 mg | - | -1.3 | 0.397 |
*Defined as a score of ≥4 on at least 3 negative symptom items on the PANSS.[1] **Defined as a Calgary Depression Scale for Schizophrenia (CDSS) score of ≥6.[1]
These results indicate that while both this compound and risperidone were superior to placebo in the overall population, this compound demonstrated a more pronounced effect, particularly in subgroups of patients with prominent negative symptoms or co-morbid depression, where risperidone's effect was not statistically significant.[1]
Neurobiological Mechanisms and Preclinical Evidence
This compound's unique pharmacological profile is thought to contribute to its effects on social function. It acts as a simultaneous modulator of serotonin, dopamine, and glutamate (B1630785) neurotransmission.
Signaling Pathways
Caption: this compound's mechanism impacting social function.
This multi-receptor activity, particularly the potent 5-HT2A antagonism combined with presynaptic D2 partial agonism and postsynaptic D2 antagonism, and modulation of glutamate, may work synergistically to improve negative symptoms and social withdrawal.
Preclinical Models of Social Behavior
The Chronic Social Defeat Stress (CSDS) model in mice is a widely used preclinical paradigm to investigate antidepressant and pro-social drug effects. In this model, repeated exposure to an aggressive mouse induces social avoidance behavior in the test mouse.
Caption: Experimental workflow for the CSDS model.
Studies using this model have shown that chronic, but not acute, administration of effective antidepressants can reverse the induced social avoidance. This aligns with the therapeutic timeframe observed in clinical settings and provides a platform to test the pro-social potential of novel compounds like this compound.
Experimental Protocols
Clinical Trial: Study 005 (NCT01499563)
-
Study Design: A 4-week, multicenter, randomized, double-blind, placebo- and active-controlled study.[1]
-
Participants: Patients aged 18-55 with a diagnosis of schizophrenia (DSM-IV-TR) experiencing an acute exacerbation of psychosis. Key inclusion criteria included a history of response to antipsychotic therapy. Key exclusion criteria included significant risk of suicidal or violent behavior and substance use disorders within the past 6 months.[3]
-
Interventions:
-
This compound 42 mg, administered orally once daily.
-
Risperidone 4 mg, administered orally once daily.
-
Placebo, administered orally once daily.
-
-
Assessments: Efficacy and safety assessments were conducted at baseline and at regular intervals throughout the 4-week treatment period. The PANSS was a key efficacy measure, from which the Prosocial factor was derived for post-hoc analysis.[4]
-
Outcome Measures: The primary outcome was the change from baseline in PANSS total score. The analysis of the PANSS-derived Prosocial factor was a post-hoc outcome to specifically assess effects on social function.[1]
Preclinical Model: Chronic Social Defeat Stress (CSDS)
-
Animals: Male CD-1 mice selected for aggressive behavior and male C57BL/6J mice as the experimental subjects.[5]
-
Social Defeat Procedure:
-
An aggressor CD-1 mouse is housed in one compartment of a divided cage.
-
An experimental C57BL/6J mouse is introduced into the aggressor's compartment for 5-10 minutes of physical interaction (defeat).[5]
-
After the defeat, the experimental mouse is moved to the other compartment of the cage, separated by a perforated divider, for the remainder of a 24-hour period. This allows for continuous sensory (visual, olfactory) but not physical contact.[5]
-
This procedure is repeated for 10 consecutive days, with the experimental mouse exposed to a new, unfamiliar aggressor each day.[5]
-
-
Drug Administration: Following the 10-day defeat period, mice are administered the test compound (e.g., this compound) or vehicle chronically (e.g., once daily for 28 days).
-
Social Interaction Test:
-
The test is conducted in an open-field arena (e.g., 40 cm x 40 cm).[6]
-
In the first phase (2.5 minutes), the experimental mouse explores the arena with an empty, perforated enclosure placed at one end.[6]
-
In the second phase (2.5 minutes), a novel, non-aggressive CD-1 mouse is placed inside the enclosure, and the experimental mouse is allowed to explore the arena again.[6]
-
The time the experimental mouse spends in a defined "interaction zone" around the enclosure is recorded in both phases.
-
-
Data Analysis: A social interaction ratio is calculated (time in interaction zone with mouse present / time in interaction zone with empty enclosure). A ratio of less than 1 is indicative of social avoidance. The effect of the drug treatment is assessed by its ability to reverse this social avoidance.
Conclusion
The available clinical and preclinical evidence suggests that this compound has a beneficial effect on social function, an often-persistent and challenging symptom domain in schizophrenia. Post-hoc analyses of clinical trial data indicate that this compound may offer advantages over at least one other SGA, risperidone, particularly in patients with prominent negative or depressive symptoms. This compound's unique, multi-system mechanism of action provides a plausible neurobiological basis for these observed effects. Further research, including prospective clinical trials with social function as a primary endpoint, is warranted to fully elucidate this compound's comparative efficacy in this critical area of patient outcome.
References
- 1. S221. THE EFFICACY OF this compound 42 MG IN THE TREATMENT OF SCHIZOPHRENIA SYMPTOMS ASSOCIATED WITH SOCIAL FUNCTIONING: POST HOC ANALYSIS OF AN ACUTE PLACEBO- AND ACTIVE-CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caplytahcp.com [caplytahcp.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. Safety and tolerability of this compound for the treatment of schizophrenia: a pooled analysis of late-phase placebo- and active-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Method for Chronic Social Defeat Stress in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lumateperone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Lumateperone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of this compound Disposal
The disposal of this compound, as with any pharmaceutical compound used in a research setting, is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and, in some contexts, the Drug Enforcement Administration (DEA).[1][2] The primary goal is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel involved in the disposal process.
Improper disposal, such as flushing down the drain, can lead to the contamination of water supplies with trace amounts of drugs, which water filtration systems may not be equipped to remove.[3] Therefore, it is imperative to follow a structured and compliant disposal pathway.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is based on general guidelines for chemical waste management and specific information from this compound's Safety Data Sheet (SDS).[4][5][6]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.[4]
2. Waste Identification and Segregation:
-
Identify: Clearly label this compound waste. If it is in its original container, mark it as "Waste."[7]
-
Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[5] It should be treated as a non-hazardous chemical waste unless mixed with a listed hazardous waste.[4][8]
3. Containerization:
-
Use a designated, leak-proof, and sealable container for this compound waste.[5] The container must be compatible with the chemical.
4. Labeling:
-
Affix a hazardous waste label to the container.[5]
-
The label must include:
5. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[6]
-
Ensure the storage area is secure and away from incompatible materials.[5]
6. Disposal Request:
-
Once the container is full, or if the research is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4][5]
-
Do not dispose of this compound in the regular trash or pour it down the drain.[4][9]
7. Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, or empty vials, should be collected in a designated, labeled container for disposal as chemical waste.[10]
-
Empty containers must be triple-rinsed, with the rinsate collected as chemical waste, before the container can be disposed of as regular trash.[5] The original label on the container should be defaced or removed.[5]
Key Disposal Considerations: Do's and Don'ts
For quick reference, the following table summarizes the essential practices for this compound disposal.
| Do's | Don'ts |
| Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[4] | Do not pour this compound waste down the sink or drain.[4][9] |
| Wear appropriate Personal Protective Equipment (PPE).[4] | Do not dispose of this compound in the regular trash.[5] |
| Collect all this compound waste in a designated, labeled, and sealed container.[5][6] | Do not mix this compound with incompatible waste streams.[5] |
| Contact your institution's EHS office for waste pickup and disposal.[5][6] | Do not dispose of empty, un-rinsed containers in the regular trash.[5] |
| Triple-rinse empty containers and collect the rinsate as chemical waste.[5] | Do not leave waste containers open or unlabeled.[5][6] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. medprodisposal.com [medprodisposal.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling Lumateperone
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Lumateperone. The following procedural guidance is designed to ensure safe operational handling and disposal.
Chemical and Physical Properties
A summary of key quantitative data for this compound tosylate is provided below. Occupational exposure limits have not been established.[1][2]
| Identifier | Value | Reference |
| CAS Number | 1187020-80-9 | [3][4] |
| Molecular Formula | C₃₁H₃₆FN₃O₄S | [1] |
| Molecular Weight | 565.70 g/mol | [5] |
| Appearance | Solid (powder/crystals) | [2] |
| Storage Temperature | Room Temperature, in a dry area | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards requiring stringent safety protocols.[4] It is suspected of damaging fertility or the unborn child and may cause drowsiness or dizziness.[3] It is also harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
Engineering Controls:
-
Work in a well-ventilated area.
-
Use local exhaust ventilation where dust may be formed.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
Personal Protective Equipment: A comprehensive PPE plan is mandatory for handling this compound.
| PPE Category | Specification | Rationale and Source |
| Eye Protection | Safety goggles with side-shields. | To prevent eye contact which can cause serious irritation.[2][4] |
| Hand Protection | Impermeable, chemical-resistant gloves. | To prevent skin contact which can cause irritation.[1][3] |
| Body Protection | A complete suit protecting against chemicals or a lab coat/apron. | To protect skin from exposure.[1][6] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or for nuisance exposures. | To prevent inhalation of dust, which may cause respiratory irritation.[1] |
Procedural Handling and Storage Protocol
Handling:
-
Obtain Special Instructions: Before use, obtain and read all safety precautions.[3]
-
Ventilation: Ensure you are working in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Avoid Contact: Avoid breathing dust, fumes, or vapors.[2] Prevent contact with skin and eyes by wearing the appropriate PPE.
-
Hygiene: Do not eat, drink, or smoke when using this product.[2][4] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated, and dry area.[1][5]
-
Keep away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3]
Spill and Disposal Management
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][4]
-
Clean-up: Use personal protective equipment.[5] For solid spills, sweep up and shovel the material without creating dust.[1] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[2][4] Place in a suitable, closed container for disposal.[1]
Disposal:
-
Dispose of contaminated material as hazardous waste.[3]
-
Follow all local, regional, national, and international regulations for disposal. Do not allow the substance to enter sewers or surface/ground water.[3]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
